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  • Product: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
  • CAS: 952151-39-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2). While this specific molecule is noted in chemical supplier databases, detailed synthetic and characterization literature is sparse. This document, therefore, leverages established principles of heterocyclic and protective group chemistry to propose a robust synthetic strategy. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this novel heterocyclic scaffold. The guide includes a step-by-step synthetic protocol, in-depth analysis of expected characterization data (NMR, IR, MS), and the underlying chemical principles governing the experimental design.

Introduction and Strategic Importance

The 1,2,5-oxadiazepane ring system represents a unique seven-membered heterocyclic scaffold. The inclusion of an oxygen and two nitrogen atoms in this arrangement offers a rich chemical space for the development of novel pharmacophores. The nitrogen atoms provide sites for substitution to modulate physicochemical properties, while the overall conformation of the seven-membered ring can be leveraged for specific interactions with biological targets. The subject of this guide, tert-butyl 1,2,5-oxadiazepane-2-carboxylate, incorporates the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis[1][2]. This N-Boc protected derivative serves as a key building block for the elaboration of more complex molecules based on the 1,2,5-oxadiazepane core.

Proposed Synthetic Pathway

The synthesis of tert-butyl 1,2,5-oxadiazepane-2-carboxylate can be envisioned through a two-step process, starting with the formation of the core 1,2,5-oxadiazepane ring, followed by the selective protection of one of the nitrogen atoms. A plausible retrosynthetic analysis suggests a cyclization reaction to form the seven-membered ring.

Retrosynthetic Analysis and Strategy

A logical approach to the 1,2,5-oxadiazepane ring is the cyclization of a linear precursor containing the necessary heteroatoms. A potential strategy involves the reaction of a bis-electrophile with a dinucleophile. For the synthesis of the parent 1,2,5-oxadiazepane, one could consider the reaction of 2,2'-dichloroethyl ether with hydrazine. However, for the target molecule, a more controlled approach is necessary.

The proposed synthesis will therefore focus on:

  • Step 1: Synthesis of 1,2,5-Oxadiazepane. This can be achieved via a cyclization reaction, for which we will adapt protocols for similar heterocyclic systems[3][4][5][6].

  • Step 2: Selective N-Boc Protection. The resulting cyclic diamine will then be selectively mono-protected using di-tert-butyl dicarbonate ((Boc)₂O) under carefully controlled conditions to yield the final product[1][2][7].

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Boc Protection A 2-(2-aminoethoxy)ethan-1-amine C 1,2,5-Oxadiazepane A->C 1. Diazotization 2. Intramolecular Cyclization B Nitrous Acid (HONO) B->C E Tert-butyl 1,2,5-oxadiazepane-2-carboxylate C->E Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) D Di-tert-butyl dicarbonate ((Boc)₂O) D->E

Caption: Proposed two-step synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,5-Oxadiazepane

This proposed procedure is adapted from analogous cyclization reactions for forming heterocyclic rings.

  • Materials:

    • 2-(2-aminoethoxy)ethan-1-amine

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Sodium hydroxide (NaOH)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(2-aminoethoxy)ethan-1-amine (1.0 eq) in water and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (2.2 eq) while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite (2.1 eq) in water and add it dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to promote cyclization.

    • Cool the mixture to room temperature and basify to pH > 12 with a cold aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2,5-oxadiazepane.

  • Trustworthiness and Self-Validation: The progress of the reaction can be monitored by TLC. The successful formation of the product can be initially confirmed by the disappearance of the starting amine spot. The crude product should be characterized by ¹H NMR to confirm the presence of the cyclic structure before proceeding to the next step.

Step 2: Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

This protocol is based on well-established methods for the N-Boc protection of amines[1][2][7].

  • Materials:

    • 1,2,5-Oxadiazepane (from Step 1)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude 1,2,5-oxadiazepane (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (e.g., Triethylamine, 1.2 eq) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirring solution.

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 1,2,5-oxadiazepane-2-carboxylate as the final product. A melting point of 156.5 - 157.5 °C has been reported for this compound[8].

  • Trustworthiness and Self-Validation: The successful mono-protection can be confirmed by ¹H NMR, where the integration of the Boc protons should correspond to 9H relative to the protons of the heterocyclic ring. The appearance of a single Boc signal indicates selective mono-protection.

Characterization Data

The following table summarizes the expected characterization data for the final product based on known values for similar functional groups and structures.

Technique Expected Observations
¹H NMR A sharp singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group[9][10][11][12][13]. Multiplets in the range of 2.5-4.0 ppm corresponding to the methylene protons of the 1,2,5-oxadiazepane ring.
¹³C NMR A signal around 80 ppm for the quaternary carbon of the tert-butyl group. A signal around 28 ppm for the methyl carbons of the tert-butyl group. Signals in the range of 40-70 ppm for the carbon atoms of the heterocyclic ring. A signal around 155 ppm for the carbonyl carbon of the carbamate group.
IR Spectroscopy A strong C=O stretching band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate group[14][15][16][17][18]. C-H stretching bands around 2850-3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (202.25 g/mol ). Characteristic fragmentation patterns may include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu)[19][20][21][22][23].

Mechanistic Insights and Rationale

The N-Boc Protection Mechanism

The protection of the amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 1,2,5-oxadiazepane attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses to form the N-Boc protected product, along with the liberation of tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction[2]. The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction[2].

Boc_Protection_Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Sources

Exploratory

Physicochemical properties of N-Boc protected 1,2,5-oxadiazepane

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc Protected 1,2,5-Oxadiazepane For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Su...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc Protected 1,2,5-Oxadiazepane

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the physicochemical characterization of N-Boc protected 1,2,5-oxadiazepane, a novel heterocyclic scaffold with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document serves as a predictive and methodological guide. It synthesizes established principles of physical organic chemistry with field-proven experimental protocols to empower researchers to determine the critical properties that govern a compound's drug-likeness. We will explore the anticipated characteristics based on its constituent parts—the 1,2,5-oxadiazepane core and the N-tert-butoxycarbonyl (Boc) protecting group—and provide detailed, self-validating workflows for experimental determination of lipophilicity, solubility, ionization, stability, and structure.

Introduction: A Novel Scaffold for Drug Discovery

The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. Seven-membered heterocyclic systems, such as 1,2,5-oxadiazepanes, are emerging as versatile structural units that can serve as valuable alternatives to traditional moieties like piperazine or morpholine.[1] These larger, more flexible ring systems offer unique three-dimensional exit vectors for substituent placement, enabling a more nuanced exploration of chemical space.

The synthesis of such scaffolds often requires the strategic use of protecting groups to control reactivity.[2] The N-Boc group is a widely employed protecting group in organic synthesis, valued for its stability in a range of conditions and its mild, acid-labile removal.[3][4][5][6] However, its presence profoundly impacts the physicochemical properties of the parent molecule, typically increasing lipophilicity and molecular weight while introducing a point of thermal and chemical lability. Understanding these properties is not merely an academic exercise; it is a critical step in assessing a compound's potential for development, as they directly influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8]

This guide provides the theoretical grounding and practical methodologies to fully characterize N-Boc-1,2,5-oxadiazepane.

Molecular Structure and Computational Projections

Before embarking on laboratory-based characterization, in silico prediction provides a valuable, resource-efficient starting point. Computational models use fragment-based or physics-based algorithms to estimate key physicochemical properties from a molecule's structure.[9][10][11][12][13] These predictions, while not a substitute for experimental data, guide experimental design and help flag potential liabilities early in the discovery process.

Caption: 2D structure of N-Boc-1,2,5-oxadiazepane.

Table 1: Predicted Physicochemical Properties (in silico)

Property Predicted Value Method/Software Significance in Drug Discovery
Molecular Weight ~231.27 g/mol - Adherence to Lipinski's Rule of Five (<500)
cLogP 1.0 - 1.5 Fragment-based (e.g., ClogP) Indicates moderate lipophilicity, influencing absorption and distribution.[7]
Topological Polar Surface Area (TPSA) ~60-70 Ų Fragment-based Predicts membrane permeability and transport characteristics.
Hydrogen Bond Donors 0 Structure Analysis Influences solubility and target binding.
Hydrogen Bond Acceptors 5 Structure Analysis Influences solubility and target binding.

| pKa (most basic) | 2.0 - 4.0 | QM/DFT, GNN models[14] | Predicts the degree of ionization at physiological pH, affecting solubility and absorption. |

Note: These values are estimations and require experimental validation.

Lipophilicity (LogP/LogD): A Key Determinant of Drug-likeness

Expertise & Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs a drug's absorption, distribution, and potential for toxicity.[15] It is quantified as the partition coefficient (P) between octanol and water, expressed in its logarithmic form, LogP.[15][16] The bulky, nonpolar tert-butyl group of the Boc moiety is expected to be the primary driver of lipophilicity in N-Boc-1,2,5-oxadiazepane. The polar oxadiazepane core, with its multiple heteroatoms, will counteract this to some extent, aiming for a balanced profile. An optimal LogP for oral drugs is often considered to be in the range of 1 to 3.

Experimental Protocol: Gold Standard Shake-Flask Method for LogP Determination

This protocol is considered the most accurate method for LogP determination.[15][16] Its trustworthiness is derived from directly measuring the compound's concentration in both phases at equilibrium.

Materials:

  • N-Boc-1,2,5-oxadiazepane (high purity)

  • n-Octanol (pre-saturated with water)

  • Purified Water or PBS pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or glass vials with PTFE-lined caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS)

Step-by-Step Methodology:

  • Pre-Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (e.g., PBS pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that the partitioning equilibrium is not skewed by the mutual miscibility of the solvents.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that is well within the linear range of the analytical detector.

  • Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and an equal, precise volume of the compound's aqueous stock solution.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker. Agitate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a known aliquot from both the aqueous and the n-octanol phases. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method against a standard curve.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)[15]

  • Validation: The experiment should be performed in triplicate. The sum of the amount of compound recovered from both phases should be within 90-110% of the initial amount added, confirming mass balance and validating the result.

Caption: Workflow for Shake-Flask LogP determination.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Causality: A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[17] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[8][18] The solubility of N-Boc-1,2,5-oxadiazepane will be a balance between the polar, hydrogen-bond-accepting heteroatoms of the oxadiazepane ring and the large, hydrophobic Boc group. Solubility can be assessed in two primary ways: kinetic and thermodynamic. Kinetic solubility is measured early in discovery from a DMSO stock, reflecting precipitation tendency, while thermodynamic solubility is the true equilibrium value and is considered the "gold standard".[17][18]

Experimental Protocol: Thermodynamic Equilibrium Solubility

This method determines the true solubility of a compound at equilibrium and is crucial for lead optimization and pre-formulation studies.[17][18]

Materials:

  • Solid N-Boc-1,2,5-oxadiazepane (crystalline form if available)

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[19]

  • Glass vials with PTFE-lined caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 37°C)[19]

  • Filtration device (e.g., 0.45 µm PVDF syringe filters)

  • Analytical instrumentation (HPLC-UV or LC-MS)

Step-by-Step Methodology:

  • Compound Addition: Add an excess of the solid compound to a vial, ensuring that undissolved solid will remain at the end of the experiment. This is the key to achieving a saturated solution.

  • Buffer Addition: Add a precise volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator at 37°C. Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[17][19]

  • Phase Separation & Filtration: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter to remove all undissolved solids.

  • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate for each pH condition.

Solubility_Assay_Comparison cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) k1 Dissolve in DMSO k2 Add to Aqueous Buffer k1->k2 k3 Detect Precipitation (Nephelometry/Turbidimetry) k2->k3 k_result Result: Apparent Solubility (µM) k3->k_result t1 Add Excess Solid to Buffer t2 Equilibrate (24-72h Shake) t1->t2 t3 Filter Supernatant t2->t3 t4 Quantify by HPLC/LC-MS t3->t4 t_result Result: True Solubility (µg/mL or µM) t4->t_result

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Table 2: Sample Data Presentation for Thermodynamic Solubility

pH of Buffer Temperature (°C) Mean Solubility (µg/mL) ± SD (n=3)
1.2 37 [Experimental Value]
4.5 37 [Experimental Value]
6.8 37 [Experimental Value]

| 7.4 | 37 | [Experimental Value] |

Ionization Constant (pKa): Impact on In Vivo Behavior

Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[20] This property dictates a drug's solubility, absorption, and distribution across biological membranes. For N-Boc-1,2,5-oxadiazepane, the primary sites of potential basicity are the nitrogen atoms of the heterocyclic ring. However, the electron-withdrawing effect of the adjacent oxygen atom and the carbamate of the Boc group is expected to significantly suppress the basicity of these nitrogens, likely resulting in a low pKa value, meaning the compound will be largely neutral at physiological pH. Computational methods can provide an initial estimate, but experimental determination is essential.[14][21][22]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

  • N-Boc-1,2,5-oxadiazepane

  • Methanol or a suitable co-solvent

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Potassium Hydroxide (KOH)

  • Calibrated pH meter with a micro-electrode

  • Autotitrator or manual titration setup

Step-by-Step Methodology:

  • Dissolution: Dissolve a precisely known amount of the compound in a mixture of water and a co-solvent (if needed for solubility) to a known volume.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with HCl.

  • Titration: Slowly titrate the solution with a standardized KOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of KOH added. The pKa is determined from the midpoint of the steepest portion of the curve (the equivalence point), where half of the compound has been neutralized. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.

  • Validation: The procedure should be repeated multiple times. The sharpness of the inflection point provides confidence in the measurement.

Chemical and Thermal Stability

Expertise & Causality: Stability is a crucial parameter, affecting a compound's shelf-life, formulation, and behavior in vivo. The N-Boc group is the most probable point of instability. It is notoriously labile to strong acids and can also be cleaved thermally.[5] Temperatures above 150°C can often lead to thermolytic deprotection.[23][24][25][26][27] The stability of the 1,2,5-oxadiazepane ring itself under hydrolytic conditions must also be assessed.

Experimental Protocol: Hydrolytic and Thermal Stability Assessment

A. Hydrolytic Stability

  • Preparation: Prepare solutions of the compound (~10 µM) in aqueous buffers at pH 1.2, 7.4, and 9.0.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sampling & Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution and quench any reaction if necessary. Analyze the samples by HPLC-UV or LC-MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, the half-life (t1/2) at each pH can be calculated.

B. Thermal Stability (for Boc-deprotection)

  • DSC/TGA: Perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on a solid sample. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere. An endothermic event or a mass loss corresponding to the loss of the Boc group (isobutylene and CO₂, ~100 Da) indicates the temperature of decomposition/deprotection.

  • Solution-Phase Thermolysis: Dissolve the compound in a high-boiling, inert solvent (e.g., toluene or TFE).[26] Heat the solution to a specific temperature (e.g., 120°C) and monitor the reaction over time by HPLC to determine the rate of deprotection.

Table 3: Sample Data Presentation for Stability

Condition Time (h) % Parent Remaining Calculated t₁/₂ (h)
pH 1.2, 37°C 24 [Value] [Value]
pH 7.4, 37°C 24 [Value] [Value]

| Thermal (TGA) | - | - | Onset Temp: [Value] °C |

Structural Characterization

Expertise & Causality: Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and purity.

Table 4: Expected Spectroscopic Signatures for N-Boc-1,2,5-Oxadiazepane

Technique Expected Observations & Rationale
¹H NMR - A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the magnetically equivalent methyl groups of the tert-butyl group. - A series of multiplets in the δ 2.5-4.5 ppm range corresponding to the methylene protons of the seven-membered ring. The exact shifts and coupling patterns will depend on the ring's conformation.[28][29]
¹³C NMR - A signal around δ 155 ppm for the carbamate carbonyl carbon. - Signals around δ 80 ppm for the quaternary carbon of the Boc group. - A signal around δ 28 ppm for the three methyl carbons of the Boc group. - Signals in the δ 40-70 ppm range for the carbons of the oxadiazepane ring.[28][29]
Mass Spec (ESI+) - Expected [M+H]⁺ peak at m/z ~232.1. - Expected [M+Na]⁺ peak at m/z ~254.1. - Characteristic fragment ions corresponding to the loss of isobutylene (m/z -56) and/or the entire Boc group (m/z -100).[30]

| FT-IR | - A strong C=O stretching vibration around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group. - C-H stretching vibrations around 2850-3000 cm⁻¹. |

Conclusion and Future Directions

N-Boc-1,2,5-oxadiazepane represents a molecule at the intersection of a novel heterocyclic scaffold and a common synthetic element. Based on first principles, it is predicted to be a moderately lipophilic, largely neutral molecule at physiological pH, with predictable points of instability at the N-Boc group. This guide provides the essential blueprint for moving beyond prediction to definitive experimental characterization. The successful execution of these protocols will generate a robust physicochemical data package, enabling informed decisions in the progression of this, or any related compound, through the drug discovery pipeline. The next logical steps would involve assessing its metabolic stability using liver microsomes and determining its permeability in cellular models (e.g., Caco-2).

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Exploratory

Elucidating the Solid-State Architecture of 1,2,5-Oxadiazepane Derivatives: A Crystallographic Guide for Drug Discovery

An In-Depth Technical Guide: Abstract The 1,2,5-oxadiazepane scaffold is emerging as a versatile structural unit in medicinal chemistry, offering a compelling alternative to traditional saturated heterocycles like pipera...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 1,2,5-oxadiazepane scaffold is emerging as a versatile structural unit in medicinal chemistry, offering a compelling alternative to traditional saturated heterocycles like piperazine and morpholine.[1] Its seven-membered ring provides unique three-dimensional diversity and multiple points for functionalization, making it a promising core for novel therapeutic agents.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for establishing robust structure-activity relationships (SAR) and optimizing drug properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of crystal structure analysis for 1,2,5-oxadiazepane derivatives. We delve into the causality behind experimental choices in both single-crystal and powder X-ray diffraction, integrate computational prediction as a complementary tool, and explore the profound implications of conformational analysis and intermolecular interactions for rational drug design.

The Precursor to Analysis: Synthesis and Crystallization

The journey to an atomic-resolution crystal structure begins with the successful synthesis and, critically, the crystallization of the target 1,2,5-oxadiazepane derivative. While numerous synthetic routes exist for seven-membered heterocycles, a common approach involves cyclization reactions tailored to the specific derivative.[1][2] However, the true bottleneck for crystallographic analysis is obtaining high-quality single crystals. The ordered, repeating arrangement of molecules within a single crystal is what allows for the diffraction of X-rays into a pattern of discrete reflections, which can then be mathematically reconstructed into a three-dimensional model of the molecule.

Field-Proven Insight: The Art of Crystallization

Obtaining diffraction-quality crystals is often more art than science, requiring patience and systematic screening of conditions. The goal is to encourage slow, ordered aggregation from a supersaturated solution, which allows molecules to pack into a thermodynamically stable, repeating lattice. Rapid precipitation or "crashing out" leads to amorphous or poorly crystalline material unsuitable for single-crystal analysis.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. High solubility prevents the formation of a supersaturated state, while very low solubility hinders the dissolution of enough material. A binary system (one good solvent, one "anti-solvent") is often effective.

  • Solution Preparation: Prepare a near-saturated solution of the purified 1,2,5-oxadiazepane derivative at room temperature or with gentle heating. Ensure the solution is free of dust and other particulate matter by filtering it through a syringe filter into a clean, small vial.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. This allows the solvent to evaporate slowly over several days or weeks.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they must be carefully harvested. Use a nylon loop or a fine needle to gently remove a crystal from the mother liquor and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[3]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the conformation of the molecule, as well as how it packs with its neighbors in the crystal lattice.

Causality: Why SCXRD is Authoritative

The power of SCXRD lies in its ability to resolve the diffraction pattern in three-dimensional space. Unlike powder diffraction, where the 3D data is compressed into a 1D pattern, SCXRD measures the intensity and position of thousands of unique reflections (hkl), each corresponding to a specific set of crystal planes.[4] This wealth of data allows for the direct solution and high-resolution refinement of the atomic positions. The fundamental principle governing this phenomenon is Bragg's Law, which relates the wavelength of incident X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ).[5][6]

Bragg's Law: nλ = 2d sin(θ)

Diagram: Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution crystal 1. Mount Crystal on Diffractometer data_coll 2. X-ray Data Collection crystal->data_coll Irradiate with X-rays reduction 3. Data Reduction & Integration data_coll->reduction Raw diffraction images solve 4. Structure Solution (e.g., SHELXT) reduction->solve Generate hkl file refine 5. Structure Refinement (e.g., SHELXL) solve->refine Initial atomic model validate 6. Validation & Analysis (e.g., PLATON) refine->validate Refined structure output Structural Insights: - Conformation - Packing - Intermolecular Interactions validate->output Final CIF file & Report

Caption: Workflow for determining a crystal structure using SCXRD.

Experimental Protocol: A Self-Validating System
  • Crystal Mounting & Data Collection: A selected crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[3] The diffractometer, equipped with an X-ray source (e.g., Mo-Kα) and a sensitive detector, rotates the crystal through a series of angles, collecting hundreds of diffraction images.[3]

  • Data Reduction & Correction: Software integrates the raw images to determine the positions and intensities of the diffraction spots. Corrections for factors like background noise and X-ray absorption by the crystal are applied.[3]

  • Structure Solution: Programs like SHELXT use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm (e.g., in SHELXL).[3] This process iteratively adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric consistency and other potential issues. The output is a Crystallographic Information File (CIF), which contains all information about the structure determination.

Data Presentation: Key Crystallographic Parameters

All quantitative data from an SCXRD experiment is summarized in a standard table.

ParameterExample Value for a 1,2,5-Oxadiazepane Derivative
Empirical FormulaC₁₅H₂₀N₂O₂
Formula Weight276.34
Temperature (K)100(2)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.345(1)
b (Å)15.123(2)
c (Å)11.567(2)
β (°)98.76(1)
Volume (ų)1442.1(4)
Z (Molecules/unit cell)4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118
Goodness-of-fit on F²1.05

A Pragmatic Alternative: Powder X-ray Diffraction (PXRD)

While SCXRD provides the ultimate structural detail, obtaining suitable single crystals can be a major hurdle. In such cases, or when analyzing a bulk sample, Powder X-ray Diffraction (PXRD) is an indispensable tool.[6] It is particularly crucial in pharmaceutical development for phase identification, purity assessment, and polymorphism screening.[6]

Expertise: SCXRD vs. PXRD

The fundamental difference is the nature of the sample. SCXRD uses one crystal, while PXRD uses millions of randomly oriented microcrystals.[5][6] This random orientation means that for any given set of crystal planes (d-spacing), there will be some crystallites in the correct orientation to satisfy Bragg's Law. The result is a series of diffraction cones that are detected as a 1D pattern of intensity versus diffraction angle (2θ).[6] The significant overlap of peaks in this 1D pattern makes ab initio structure determination far more challenging than with SCXRD, but not impossible.[4][6]

Diagram: Comparison of Diffraction Techniques

XRD_Comparison cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD scxrd_sample Single Crystal (>0.1 mm) scxrd_pattern 3D Diffraction Pattern (Discrete spots) scxrd_sample->scxrd_pattern scxrd_output Absolute Structure (Atomic Coordinates) scxrd_pattern->scxrd_output pxrd_sample Polycrystalline Powder (Randomly oriented) pxrd_pattern 1D Diffractogram (Peaks vs. 2θ) pxrd_sample->pxrd_pattern pxrd_output Phase 'Fingerprint' (Bulk Properties) pxrd_pattern->pxrd_output Synergy_Diagram exp Experimental Screening (SCXRD, PXRD) csp Computational Prediction (CSP) exp->csp Validates predictions result Comprehensive Solid-Form Landscape exp->result Identifies known forms csp->exp Guides further experiments csp->result Predicts potential forms

Caption: The complementary relationship between experimental and computational crystallography.

From Structure to Function: Implications for Drug Development

The ultimate goal of crystal structure analysis in a drug development context is to understand how a molecule's solid-state properties influence its biological function and manufacturability.

  • Conformational Analysis: Seven-membered rings like 1,2,5-oxadiazepane are conformationally flexible and can adopt various forms such as chair, boat, or twist-boat conformations. [7][8][9][10]SCXRD provides a precise snapshot of the lowest-energy conformation in the crystalline state. This information is invaluable for understanding the pre-organization of the molecule for binding to its biological target. A rigid conformation might be entropically favored for binding, while a more flexible one could adapt to different binding pockets.

  • Intermolecular Interactions: The crystal packing reveals the network of hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the solid state. [4][11]This same "recognition" chemistry often governs how the drug molecule interacts with its protein target. Analyzing these interactions provides critical insights for SAR, guiding the design of derivatives with improved binding affinity.

  • Polymorphism and Bioavailability: Different polymorphs of a drug can have vastly different physical properties, including solubility and dissolution rate, which directly impact bioavailability. Identifying and characterizing all accessible polymorphs through a combination of PXRD and CSP is a regulatory requirement and is essential for ensuring consistent product quality and therapeutic efficacy. [12] Diagram: Linking Crystal Structure to Drug Properties

Drug_Properties structure Crystal Structure (1,2,5-Oxadiazepane Derivative) conformation Ring Conformation (Chair, Boat, etc.) structure->conformation packing Intermolecular Interactions structure->packing polymorphism Polymorphism structure->polymorphism binding Target Binding Affinity conformation->binding packing->binding solubility Solubility & Bioavailability packing->solubility polymorphism->solubility

Caption: How key features from crystal structure analysis influence critical drug properties.

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Foundational

A Technical Guide to the Biological Activity Screening of Novel Oxadiazepane Compounds

Abstract The pursuit of novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, oxadiazepanes represent a promising, yet relative...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, oxadiazepanes represent a promising, yet relatively underexplored, class of seven-membered rings with significant potential for biological activity.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel oxadiazepane compounds. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, establishing a self-validating system for hit identification and validation. We will explore a tiered screening cascade, from initial high-throughput cytotoxicity profiling to targeted antimicrobial and anticancer assays, culminating in preliminary ADME/Tox assessments to identify candidates with the most promising therapeutic profiles.

Introduction: The Rationale for Screening Oxadiazepane Scaffolds

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with their structural diversity enabling fine-tuning of pharmacological properties.[2][3][4][5][6][7] Seven-membered heterocyclic rings, such as oxazepines and their saturated oxadiazepane counterparts, are prevalent in molecules demonstrating a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][8] The oxadiazepane scaffold, in particular, offers a three-dimensional architecture that can be strategically decorated with various functional groups to explore a vast chemical space and interact with diverse biological targets.[9][10]

Recent synthetic advancements have made libraries of novel oxadiazepane derivatives more accessible, creating a timely opportunity for systematic biological evaluation.[9] This guide outlines a strategic, multi-tiered approach to efficiently screen these compounds, maximizing the potential for discovering novel bioactive agents. Our screening funnel is designed to first identify compounds with general cytotoxic effects, then to delineate specific activities such as antimicrobial or anticancer efficacy, and finally to assess their drug-like properties.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign relies on a logical progression of assays, starting with broad, high-throughput methods and moving towards more specific, lower-throughput, and complex assays for promising "hits." This tiered approach conserves resources and ensures that the most promising compounds are rigorously evaluated.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Specificity Assays cluster_2 Tier 3: Hit Validation & Lead Generation Primary_Screening Initial Cytotoxicity Profiling (e.g., MTT Assay) Antimicrobial_Screening Antimicrobial Activity (MIC Determination) Primary_Screening->Antimicrobial_Screening Active Compounds Anticancer_Screening Cancer Cell Line Profiling (e.g., NCI-60 Panel) Primary_Screening->Anticancer_Screening Active Compounds Hit_Confirmation Dose-Response & Selectivity Antimicrobial_Screening->Hit_Confirmation Anticancer_Screening->Hit_Confirmation ADME_Tox Preliminary ADME/Tox (e.g., hERG, Microsomal Stability) Hit_Confirmation->ADME_Tox Confirmed Hits

Caption: A tiered approach to screening novel oxadiazepane compounds.

Tier 1: Primary Screening - General Cytotoxicity Profiling

The initial step in our screening cascade is to assess the general cytotoxicity of the oxadiazepane library across a representative panel of human cell lines. This provides a broad overview of their biological activity and helps to prioritize compounds for more specific testing.

The MTT Assay: A Robust Method for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective, and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[11] In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

Rationale for Selection: The MTT assay is chosen for primary screening due to its high-throughput compatibility, sensitivity, and the wealth of historical data available for comparison.[11] It provides a quantitative measure of a compound's effect on cell proliferation and viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity assessment).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the oxadiazepane compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the wells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[13]

Tier 2: Secondary and Specificity Assays

Compounds exhibiting significant activity in the primary screen are advanced to Tier 2 for more specific biological characterization. Here, we aim to elucidate the nature of their activity, for instance, whether it is antimicrobial or specifically anticancer.

Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, assessing the oxadiazepane library against a panel of pathogenic bacteria and fungi is a logical next step.[8][9][14][15][16]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19] This is a quantitative measure of a compound's potency.

Rationale for Selection: The broth microdilution method for MIC determination is a standardized and widely accepted technique that is amenable to a 96-well plate format, allowing for efficient screening of multiple compounds and concentrations.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Fungal strain (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well microplates.

  • Bacterial/fungal inoculums standardized to a 0.5 McFarland standard.[17]

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of each oxadiazepane compound in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Anticancer Activity Profiling

For compounds showing potent cytotoxicity, particularly with selectivity towards cancer cell lines over non-cancerous lines in the primary screen, a more extensive anticancer evaluation is warranted.

The National Cancer Institute's (NCI) 60-cell line panel is a powerful tool for identifying novel anticancer compounds and providing insights into their mechanisms of action. This screen tests a compound at a single high dose against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Rationale for Selection: The NCI-60 screen provides a "fingerprint" of a compound's activity across a diverse range of cancer types. The pattern of activity can be compared to a database of known anticancer agents, often suggesting a potential mechanism of action.

Procedure: This is typically performed as a service by the NCI Developmental Therapeutics Program. Researchers can submit promising compounds for screening.

Tier 3: Hit Validation and Preliminary ADME/Tox

Compounds that demonstrate potent and specific activity in Tier 2 are considered "hits." The final stage of our initial screening cascade involves confirming their activity and conducting preliminary assessments of their drug-like properties.

Dose-Response Curves and Selectivity Index

For confirmed hits, generating detailed dose-response curves against a broader panel of relevant cell lines is crucial. This allows for the precise determination of IC50 values and the calculation of a selectivity index (SI), which is the ratio of the IC50 for non-cancerous cells to the IC50 for cancer cells. A higher SI indicates greater selectivity for cancer cells.

Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.[20][21][22][23]

Key In Vitro ADME/Tox Assays:

  • hERG Inhibition Assay: The hERG potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. This assay is a critical early safety screen.

  • Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its likely in vivo half-life.

  • Cytotoxicity in Primary Hepatocytes: This provides a more physiologically relevant measure of potential liver toxicity compared to immortalized cell lines.

  • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of a compound.[24]

ADME_Tox_Workflow cluster_0 ADME Profiling cluster_1 Toxicity Profiling Metabolic_Stability Microsomal Stability Permeability PAMPA hERG hERG Inhibition Hepatotoxicity Hepatocyte Cytotoxicity Genotoxicity Ames Test Confirmed_Hit Confirmed Hit Confirmed_Hit->Metabolic_Stability Confirmed_Hit->Permeability Confirmed_Hit->hERG Confirmed_Hit->Hepatotoxicity Confirmed_Hit->Genotoxicity

Caption: Workflow for preliminary ADME/Tox profiling of confirmed hits.

Data Interpretation and Future Directions

The culmination of this screening cascade will be a curated set of oxadiazepane compounds with demonstrated biological activity and favorable preliminary drug-like properties.

Data Summary Table:

Compound IDPrimary Screen IC50 (µM)MIC (µg/mL) vs. S. aureusNCI-60 GI50 (µM) - MCF-7hERG Inhibition IC50 (µM)
OXA-0015.2>1282.1>30
OXA-00212.88>100>30
OXA-003>100>128>100>30
...............

Successful hit compounds will form the basis for further lead optimization studies. This will involve the synthesis of analogues to improve potency and selectivity, as well as more in-depth mechanistic studies to elucidate their biological targets. For compounds with promising CNS applications, specific properties like blood-brain barrier permeability will need to be assessed.[10][25][26][27]

Conclusion

The systematic biological activity screening of novel oxadiazepane compounds presents a significant opportunity for the discovery of new therapeutic agents. By employing a logical, tiered screening cascade, researchers can efficiently identify and validate promising hits. The integration of general cytotoxicity, specific bioassays, and early ADME/Tox profiling, as outlined in this guide, provides a robust framework for navigating the early stages of the drug discovery process. This strategic approach, grounded in scientific rationale and validated methodologies, will be instrumental in unlocking the full therapeutic potential of the oxadiazepane scaffold.

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  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link].

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link].

  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers. Available at: [Link].

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Available at: [Link].

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Exploratory

The 1,2,5-Oxadiazepane Core: An Emerging Scaffold for Versatile Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the landscape of medicinal chemistry, the quest for novel molecular scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and functional properties is perpetual. The seven-membered 1,2,5-oxadiazepane core has emerged as a promising, albeit under-explored, heterocyclic system. This technical guide provides a comprehensive overview of the 1,2,5-oxadiazepane scaffold, detailing its strategic importance as a versatile building block in modern drug discovery. We delve into its synthetic pathways, focusing on a key case study, its potential as a bioisosteric replacement for conventional moieties like piperazine and morpholine, and its application in the development of potent therapeutic agents. This document serves as a resource for researchers and drug development professionals, aiming to stimulate further investigation into this intriguing and potentially fruitful area of medicinal chemistry.

Introduction: The Strategic Value of Novel Scaffolds

The development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of pharmaceutical research. Heterocyclic compounds form the backbone of a vast number of approved drugs, and the exploration of novel heterocyclic systems is a critical avenue for innovation[1]. Seven-membered rings, in particular, offer a unique three-dimensional geometry that can be exploited to engage with biological targets in ways that are not achievable with more common five- and six-membered rings.

The 1,2,5-oxadiazepane core, a saturated seven-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, represents a largely untapped area of chemical space. Its unique arrangement of heteroatoms and inherent conformational flexibility make it an attractive scaffold for the design of new therapeutic agents. Notably, it has been proposed as a versatile structural unit that can serve as a bioisostere for commonly used fragments such as piperazine and morpholine, offering multiple sites for functionalization and the potential for improved pharmacological properties[2].

This guide will illuminate the current state of knowledge on the 1,2,5-oxadiazepane core, providing a detailed examination of its synthesis and a compelling case study of its application in the development of novel antibacterial agents.

The 1,2,5-Oxadiazepane Core as a Bioisosteric Scaffold

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. The goal is often to enhance potency, reduce toxicity, or improve pharmacokinetic properties. The piperazine and morpholine rings are ubiquitous in medicinal chemistry, valued for their ability to confer aqueous solubility and provide points for vectoral diversification. However, their physicochemical properties and metabolic profiles are well-understood, and in some cases, can be suboptimal.

The 1,2,5-oxadiazepane ring presents itself as a compelling bioisosteric replacement for these traditional scaffolds. Its key advantages include:

  • Multiple Points for Modification: The two nitrogen atoms within the ring can be differentially functionalized, allowing for fine-tuning of the molecule's properties and its interactions with biological targets[2].

  • Unique 3D Geometry: As a seven-membered ring, it adopts a more complex and flexible three-dimensional conformation compared to the relatively planar chair/boat conformations of six-membered rings. This can lead to novel binding modes and improved target engagement.

  • Modulated Physicochemical Properties: The introduction of an additional heteroatom (oxygen) and the altered ring size can influence properties such as polarity, hydrogen bonding capacity, and metabolic stability in ways that may be advantageous for drug development.

The following diagram illustrates the concept of bioisosteric replacement of piperazine and morpholine with the 1,2,5-oxadiazepane core.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperazine Piperazine Oxadiazepane 1,2,5-Oxadiazepane Core Piperazine->Oxadiazepane Offers new vectoral diversity Morpholine Morpholine Morpholine->Oxadiazepane Modifies polarity and 3D conformation

Caption: Bioisosteric replacement of piperazine and morpholine with the 1,2,5-oxadiazepane scaffold.

Synthesis of the 1,2,5-Oxadiazepane Core: A Case Study

The synthesis of the 1,2,5-oxadiazepane ring system is not as extensively documented as that of its five- and six-membered counterparts. However, a key publication by Suzuki et al. provides a clear and effective pathway for the construction of N-protected 1,2,5-oxadiazepane derivatives, which can then be used as building blocks in more complex syntheses[2].

The general strategy involves a multi-step sequence starting from readily available precursors. The following workflow diagram and detailed protocol are based on the work of Suzuki and colleagues, providing a validated method for accessing this valuable scaffold.

G A Starting Material (e.g., N-Cbz-serine methyl ester) B Step 1: O-Alkylation with 2-(2-chloroethoxy)ethanol A->B C Step 2: Saponification B->C D Step 3: Azide Formation C->D E Step 4: Curtius Rearrangement D->E F Step 5: Hydrazinolysis E->F G Step 6: Cyclization F->G H N-Protected 1,2,5-Oxadiazepane G->H

Caption: General synthetic workflow for the preparation of an N-protected 1,2,5-oxadiazepane core.

Experimental Protocol: Synthesis of N-Protected 1,2,5-Oxadiazepane

The following is a representative, step-by-step methodology for the synthesis of an N-protected 1,2,5-oxadiazepane, based on established literature[2]. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of the Open-Chain Precursor

  • To a solution of a suitable starting material, such as an N-protected amino acid derivative, add a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous DMF) at 0 °C.

  • Slowly add a dielectrophilic reagent, such as a protected bis(2-chloroethyl) ether derivative.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Deprotection and Cyclization

  • Selectively deprotect one of the terminal functional groups of the open-chain precursor. The choice of deprotection conditions will depend on the protecting groups used.

  • Activate the resulting functional group to facilitate intramolecular cyclization. For example, a carboxylic acid can be activated as an acyl azide.

  • Induce cyclization, which may occur spontaneously or require heating or the addition of a base.

  • Purify the resulting N-protected 1,2,5-oxadiazepane by column chromatography.

Step 3: Final Deprotection (if necessary)

  • Remove the remaining protecting group(s) on the nitrogen atoms of the 1,2,5-oxadiazepane ring to yield the free scaffold, which can then be used for further derivatization.

Application in Medicinal Chemistry: Linezolid Analogues

A compelling demonstration of the utility of the 1,2,5-oxadiazepane core is its incorporation into analogues of the oxazolidinone antibiotic, linezolid[2]. Linezolid is a crucial therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria[1][3]. The morpholine ring of linezolid is a key structural feature, and its replacement with the 1,2,5-oxadiazepane scaffold represents a strategic modification to explore new structure-activity relationships (SAR).

Suzuki and colleagues synthesized a series of linezolid analogues where the morpholine moiety was replaced by a 1,2,5-oxadiazepane ring. These novel compounds were then evaluated for their antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The study revealed that the 1,2,5-oxadiazepane-containing analogues exhibited potent in vitro and in vivo antibacterial activity. In particular, one of the synthesized compounds demonstrated good in vivo efficacy in a murine model of systemic infection with methicillin-resistant Staphylococcus aureus (MRSA)[2]. This finding validates the 1,2,5-oxadiazepane core as a viable bioisostere for the morpholine ring in this context and highlights its potential for generating new antibacterial agents with promising therapeutic profiles.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative 1,2,5-oxadiazepane-containing linezolid analogue compared to linezolid itself, based on the data presented by Suzuki et al.[2].

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)
Linezolid1-21-20.5-1
1,2,5-Oxadiazepane Analogue (10a) 1 1 0.5

Data are representative values from Suzuki et al.[2]

The data clearly indicate that the 1,2,5-oxadiazepane analogue retains the potent antibacterial activity of the parent drug, linezolid, against key Gram-positive pathogens.

Future Directions and Unexplored Potential

The successful application of the 1,2,5-oxadiazepane core in the development of potent antibacterial agents is a strong proof-of-concept for its utility in medicinal chemistry. However, the field remains largely unexplored, presenting numerous opportunities for further research and development.

Key areas for future investigation include:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and versatile synthetic routes to access a wider range of substituted 1,2,5-oxadiazepanes is crucial for expanding its application.

  • Exploration in Other Therapeutic Areas: The unique properties of this scaffold could be beneficial in other disease areas, such as oncology, neuroscience, and virology. Its potential as a CNS-penetrant scaffold, for instance, warrants investigation.

  • In-depth Physicochemical and Pharmacokinetic Profiling: A systematic study of the physicochemical properties (e.g., solubility, pKa, lipophilicity) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of 1,2,5-oxadiazepane derivatives is needed to guide future drug design efforts.

  • Computational and Structural Biology Studies: Molecular modeling and structural biology techniques can be employed to better understand the conformational preferences of the 1,2,5-oxadiazepane ring and its interactions with biological targets, thereby enabling more rational drug design.

Conclusion

The 1,2,5-oxadiazepane core represents a promising and versatile scaffold in medicinal chemistry that has, until now, received limited attention. Its potential as a bioisosteric replacement for more conventional heterocyclic systems, coupled with its unique three-dimensional structure and multiple points for functionalization, makes it an attractive building block for the design of novel therapeutic agents. The successful synthesis and demonstrated efficacy of 1,2,5-oxadiazepane-containing linezolid analogues underscore the potential of this scaffold. It is our hope that this technical guide will serve as a catalyst for further research into the 1,2,5-oxadiazepane core, ultimately unlocking its full potential in the development of the next generation of innovative medicines.

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application of[2][4][5]triazepane and[2][4][5]oxadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • De Rosa, M., Bonomo, M. G., Vassallo, A., Palma, G., Calabrone, L., Bimonte, S., & Silvestris, N. (2018). Linezolid and its derivatives: The promising therapeutic challenge to multidrug-resistant pathogens. Pharmacologyonline, 2, 134-148. [Link]

  • Florea, A., & Sgârdea, A. (2022). Linezolid—A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Pharmaceuticals, 15(11), 1361. [Link]

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Foundational

Conformational analysis of seven-membered heterocyclic rings

An In-depth Technical Guide to the Conformational Analysis of Seven-Membered Heterocyclic Rings Abstract Seven-membered heterocyclic rings, such as azepanes, oxepanes, and thiepanes, are privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Seven-Membered Heterocyclic Rings

Abstract

Seven-membered heterocyclic rings, such as azepanes, oxepanes, and thiepanes, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their inherent conformational flexibility is a double-edged sword: it allows for optimal binding to biological targets but also presents a significant challenge for rational drug design. Understanding and controlling the three-dimensional structure of these rings is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the conformational landscape of these heterocycles, the state-of-the-art experimental and computational methodologies used for their analysis, and insights into how conformational control can be leveraged in modern drug discovery.

The Dynamic World of Seven-Membered Rings: A Conformational Primer

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are significantly more flexible, existing as a dynamic equilibrium of multiple low-energy conformers.[3] This complexity arises from a greater number of degrees of freedom, leading to a shallow potential energy surface with several minima separated by low energy barriers. The principal conformations are categorized into two main families: the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family.[4][5][6]

  • Chair (C) and Boat (B): These conformations possess a mirror plane of symmetry.

  • Twist-Chair (TC) and Twist-Boat (TB): These are chiral, twisted forms with a C2 axis of symmetry. They are often the global energy minima for many seven-membered systems, including cycloheptane and its heterocyclic analogues.[7][8]

The interconversion between these forms does not occur randomly but follows specific, low-energy pathways known as pseudorotation.[3][9] Understanding these pathways is as crucial as identifying the stable conformers themselves. For many saturated seven-membered heterocycles, the twist-chair conformation is reported to be the most stable.[7]

G Figure 1: Pseudorotational Pathways in Seven-Membered Rings cluster_0 Chair/Twist-Chair Family cluster_1 Boat/Twist-Boat Family C Chair (C) (Cs symmetry) TC Twist-Chair (TC) (C2 symmetry) Often Global Minimum C->TC Pseudorotation TB Twist-Boat (TB) (C2 symmetry) TC->TB Higher Energy Transition State B Boat (B) (Cs symmetry) B->TB Pseudorotation

Caption: Interconversion pathways between major conformer families.

Heteroatom Influence on Conformational Preference

The introduction of a heteroatom (N, O, S) into the seven-membered ring significantly alters its conformational landscape by modifying bond lengths, bond angles, and torsional barriers.

HeterocycleMost Stable Conformer(s)Key Influencing Factors
Azepane Twist-Chair (TC)N-H or N-substituent orientation, potential for hydrogen bonding.[7]
Oxepane Twist-Chair (TC)C-O bond length, gauche/anomeric effects in substituted systems (e.g., 1,3-dioxepane).[4][8]
Thiepane Twist-Chair (TC)Longer C-S bonds and smaller C-S-C angle reduce transannular strain.[7]
Diazepines Boat, Twist-BoatDependent on substitution; conformation is critical for biological activity (e.g., GABA-A receptor binding).[10][11]

Table 1: Predominant conformations of common seven-membered heterocycles.

The azepane scaffold, for instance, is a cornerstone in medicinal chemistry.[1] Its conformational flexibility is a key determinant of its interaction with biological targets. High-level electronic structure calculations have confirmed that the twist-chair conformation is the most stable for azepane, oxepane, and thiepane, while the chair conformation is often a transition state.[7]

A Unified Workflow for Conformational Elucidation

G Figure 2: Integrated Workflow for Conformational Analysis Start Target Molecule Synthesis Comp_Search Computational Search (MM, DFT, Metadynamics) Start->Comp_Search XRay X-ray Crystallography Start->XRay NMR NMR Spectroscopy (¹H, ¹³C, NOE, VT-NMR) Start->NMR Predict_Confs Predict Low-Energy Conformers & Barriers Comp_Search->Predict_Confs Compare Compare & Correlate Experimental & Theoretical Data Predict_Confs->Compare Solid_State Definitive Solid-State Conformation XRay->Solid_State Solid_State->Compare Solution_State Dynamic Solution-State Conformation NMR->Solution_State Solution_State->Compare Validated_Model Validated Conformational Model Compare->Validated_Model SAR Inform Structure-Activity Relationship (SAR) Studies Validated_Model->SAR

Caption: A synergistic workflow combining computational and experimental methods.

Experimental Protocols: Capturing Molecular Reality

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment.[1][12]

  • Causality: The choice of NMR experiments is dictated by the need to translate time-averaged spectral parameters into a 3D structural model. Vicinal coupling constants (³J) are dependent on the dihedral angle (Karplus relationship), providing information on bond torsion. The Nuclear Overhauser Effect (NOE) reveals through-space proximity of protons, helping to distinguish between different conformers. Variable-Temperature (VT) NMR is crucial for studying dynamic equilibria and determining the energy barriers of interconversion.[13][14]

Protocol: General NMR Conformational Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. The choice of solvent can influence conformational equilibrium.

  • Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra at ambient temperature to ensure sample integrity and assign signals.

  • 2D Correlation Spectroscopy:

    • Run a COSY experiment to establish proton-proton scalar coupling networks.

    • Run an HSQC experiment to correlate protons with their directly attached carbons.

    • Run an HMBC experiment to identify long-range (2-3 bond) C-H correlations, aiding in scaffold confirmation.

  • Conformational Analysis:

    • Acquire a high-resolution 1D ¹H spectrum to accurately measure coupling constants (³JHH).

    • Run a 2D NOESY or ROESY experiment to identify through-space correlations. The presence or absence of specific NOEs can provide definitive evidence for a particular conformation.

  • Dynamic Analysis (VT-NMR):

    • If conformational exchange is suspected (broad peaks at room temperature), acquire ¹H spectra at a range of temperatures (e.g., from -60 °C to +100 °C).

    • At low temperatures, the exchange may slow sufficiently to observe distinct signals for individual conformers (the slow-exchange regime). At high temperatures, a single set of sharp, averaged signals may be observed (the fast-exchange regime).

    • Analysis of the coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

B. Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[15] This data is invaluable for validating computational models.

  • Causality: While powerful, it's crucial to recognize that the observed conformation is that of the lowest energy state within the crystal lattice. Crystal packing forces can sometimes trap a conformation that is not the most stable one in solution. Therefore, crystallographic data should be seen as a key reference point, not the sole determinant of bioactive conformation.[1]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the target compound. This is often the most challenging step. Common methods include slow evaporation of a solvent system, vapor diffusion, or liquid-liquid diffusion.

  • Data Collection:

    • Select a suitable, defect-free crystal and mount it on a diffractometer.

    • Cool the crystal (e.g., to 100 K) to minimize thermal vibrations, which improves diffraction quality.

    • Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • "Solve" the structure using computational methods (e.g., direct methods) to generate an initial electron density map and molecular model.

    • "Refine" the model by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final output is a precise 3D model with accurate bond lengths, angles, and dihedrals.[1]

Computational Chemistry: Exploring the Energy Landscape

Computational methods are essential for predicting the relative energies of all possible conformers and mapping the transition states between them.[1][7]

  • Causality: The choice of computational level of theory is a balance between accuracy and computational cost. Molecular mechanics (MM) is fast and excellent for initial conformational searches. Density Functional Theory (DFT) provides a much more accurate description of electronic structure and relative energies.[16] For flexible systems, standard geometry optimization can get trapped in local minima. Advanced methods like metadynamics are designed to overcome energy barriers and provide a more complete sampling of the conformational space.[5][17]

Workflow: Computational Conformational Analysis

  • Initial Conformer Generation: Perform a conformational search using a molecular mechanics force field (e.g., MMFF) or a low-mode search algorithm to generate a diverse set of starting geometries.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, typically DFT with a functional that accounts for dispersion interactions (e.g., B3LYP-D3 or M06-2X) and an appropriate basis set (e.g., 6-311++G(d,p)).[18][19]

  • Energy Calculation: Calculate the relative energies of the optimized conformers, including zero-point vibrational energy (ZPVE) corrections, to determine their predicted populations at a given temperature.

  • Transition State Search: For key interconversion pathways, perform transition state (TS) searches to calculate the energy barriers. This validates the dynamic pathways predicted by NMR.

  • Property Prediction: From the lowest energy conformer, calculate NMR chemical shifts and coupling constants to compare directly with experimental data for validation.

Conclusion: From Flexibility to Function

The conformational analysis of seven-membered heterocyclic rings is a complex but critical task in modern chemical and pharmaceutical research. Their inherent flexibility, governed by a landscape of multiple low-energy conformers, directly impacts their biological function. A successful analysis hinges on a multi-faceted approach that integrates high-resolution experimental data from NMR and X-ray crystallography with the predictive power of advanced computational modeling. By elucidating the conformational preferences and dynamic behavior of these important scaffolds, researchers can move beyond static 2D representations to a dynamic 3D understanding, enabling the rational design of next-generation therapeutics with enhanced efficacy and specificity.

References

  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
  • St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 59(15), 2283-2289.
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. American Chemical Society.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). National Institutes of Health.
  • Conformational analysis of seven-membered heterocycles. 1,3-Dioxacycloheptanes. Proton and carbon-13 magnetic resonance. ACS Publications.
  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing.
  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697.
  • Benzodiazepines Induce a Conformational Change in the Region of the Gamma-Aminobutyric Acid Type A Receptor alpha(1)-subunit M3 Membrane-Spanning Segment. PubMed.
  • Favini, G. (1983). Conformational analysis of seven-membered cyclic systems. Journal of Molecular Structure, 93, 139-152.
  • A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. National Institutes of Health.
  • Arshinova, R. P., Shakirov, I. Ch., Shagidullin, R. R., Egorova, L. V., & Kadyrov, R. (1990). Vibrational, NMR, photoelectron spectra and conformational analysis of seven-membered heterocycles. Journal of Molecular Structure, 218, 21–26.
  • Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. (2020). ResearchGate.
  • Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. (2021). ResearchGate.
  • Identification of the conformational type of seven-membered rings. ResearchGate.
  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2014). ResearchGate.
  • Bocian, D. F., & Strauss, H. L. (1977). Conformational Structure and Energy of Cycloheptane and Some Related Oxepanes. Journal of the American Chemical Society, 99(9), 2876-2882.
  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. National Institutes of Health.
  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. (2023). PubMed.
  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). ACS Publications.
  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • x ray crystallography. National Institutes of Health.

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Exploratory

An In-Depth Technical Guide to the Solubility of N-Boc Protected Heterocycles in Organic Solvents

Executive Summary The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications....

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] However, the introduction of the bulky, lipophilic Boc group significantly alters the physicochemical properties of the parent heterocycle, most notably its solubility in organic solvents. This guide provides a comprehensive analysis of the factors governing the solubility of N-Boc protected heterocyles, offering a predictive framework for solvent selection and detailed experimental protocols for solubility determination. Through a synthesis of established principles and practical insights, this document aims to empower researchers to navigate the challenges and opportunities presented by the solubility characteristics of these vital synthetic intermediates.

The Physicochemical Impact of N-Boc Protection

The decision to protect a nitrogen atom within a heterocycle with a Boc group is a strategic one, aimed at preventing unwanted side reactions.[3] This modification, however, is not without consequences for the molecule's physical behavior. The introduction of the tert-butyl group fundamentally alters the polarity, hydrogen bonding capability, and crystal lattice energy of the parent heterocycle.

Polarity and Lipophilicity

The Boc group, with its large nonpolar surface area, significantly increases the lipophilicity of the molecule. This generally leads to enhanced solubility in nonpolar and moderately polar aprotic solvents, while decreasing solubility in highly polar, protic solvents like water. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4][5] A polar solvent will more readily dissolve a polar compound, and a nonpolar solvent will dissolve a nonpolar compound.[4]

Hydrogen Bonding

The carbamate linkage in the N-Boc group contains a carbonyl oxygen that can act as a hydrogen bond acceptor. However, the nitrogen atom's lone pair is delocalized through resonance with the carbonyl, rendering it a very weak hydrogen bond donor. This is in stark contrast to the unprotected secondary amine, which can act as both a hydrogen bond donor and acceptor. This reduction in hydrogen bonding potential can decrease solubility in protic solvents capable of forming strong hydrogen bond networks, such as alcohols.

Crystal Lattice Energy

The introduction of the bulky Boc group can disrupt the crystal packing of the parent heterocycle. In some cases, this can lead to a lower melting point and increased solubility due to a less stable crystal lattice. Conversely, the Boc group can also introduce new intermolecular interactions that stabilize the crystal lattice, thereby decreasing solubility.

A Predictive Framework for Solvent Selection

While empirical determination remains the gold standard, a rational approach to solvent selection can save significant time and resources. The following framework, based on the principles outlined above, provides a systematic guide to choosing an appropriate solvent system.

Initial Assessment Based on Structure
  • Parent Heterocycle: The inherent polarity and functional groups of the heterocyclic core remain a primary determinant of solubility. Aromatic heterocycles like indole and pyridine will have different solubility profiles than saturated heterocycles like piperidine and pyrrolidine.[6]

  • Other Functional Groups: The presence of other polar functional groups (e.g., hydroxyl, carboxyl) on the molecule will increase its polarity and favor more polar solvents.

Solvent Classification and General Trends

A useful approach is to categorize solvents by their polarity and hydrogen bonding capabilities.

Solvent ClassExamplesGeneral Solubility of N-Boc HeterocyclesRationale
Nonpolar Aprotic Hexanes, TolueneModerate to GoodThe lipophilic Boc group interacts favorably with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)Good to ExcellentThese solvents offer a balance of polarity to solvate the carbamate group and nonpolar character to interact with the tert-butyl group. DCM and THF are very common choices.
Polar Protic Methanol, Ethanol, IsopropanolVariableSolubility is highly dependent on the overall polarity of the molecule. The reduced hydrogen bonding capacity of the N-Boc group can limit solubility.
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally Poor (except for highly functionalized molecules)The large nonpolar surface area of the Boc group leads to unfavorable interactions with these highly structured solvents. However, DMSO and DMF can be effective for very polar or zwitterionic compounds.[7]

Note: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are specialty solvents that have been shown to be effective in thermolytic deprotection of N-Boc groups, suggesting good solubility at elevated temperatures.[8][9]

Logical Flow for Solvent Selection

The following diagram illustrates a decision-making process for selecting a suitable solvent.

Solvent_Selection Start Start: N-Boc Protected Heterocycle AssessPolarity Assess Overall Molecular Polarity (Heterocycle Core + Other Functional Groups) Start->AssessPolarity LowPolarity Primarily Nonpolar/ Lipophilic Structure AssessPolarity->LowPolarity Low MidPolarity Intermediate Polarity AssessPolarity->MidPolarity Medium HighPolarity Highly Polar/ Multiple H-Bond Donors/Acceptors AssessPolarity->HighPolarity High TryNonpolar Trial Solvents: - Toluene - Hexanes LowPolarity->TryNonpolar TryPolarAprotic Trial Solvents: - DCM - THF - EtOAc - Acetone MidPolarity->TryPolarAprotic TryPolarProtic Trial Solvents: - Methanol - Ethanol HighPolarity->TryPolarProtic Soluble Soluble? TryNonpolar->Soluble TryPolarAprotic->Soluble TryHighPolar Trial Solvents: - DMSO - DMF TryPolarProtic->TryHighPolar TryPolarProtic->Soluble TryHighPolar->Soluble Success Proceed with Experiment Soluble->Success Yes Insoluble Insoluble Soluble->Insoluble No ConsiderMixtures Consider Solvent Mixtures or Alternative Solvents Insoluble->ConsiderMixtures ConsiderHeating Consider Gentle Heating Insoluble->ConsiderHeating ConsiderMixtures->TryPolarAprotic ConsiderHeating->Soluble Shake_Flask_Workflow Start Start: Excess Solute + Known Volume of Solvent Equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) Start->Equilibrate Separate Separate Solid and Liquid Phases (Settling or Centrifugation) Equilibrate->Separate Extract Extract Supernatant with Syringe Filter Separate->Extract Quantify Quantify Solute Concentration Extract->Quantify Gravimetric Gravimetric Analysis Quantify->Gravimetric Method 1 HPLC HPLC/UPLC Analysis Quantify->HPLC Method 2 NMR NMR Analysis Quantify->NMR Method 3 Result Calculate Solubility (e.g., in mg/mL or mol/L) Gravimetric->Result HPLC->Result NMR->Result

Sources

Foundational

In Silico Modeling and Docking Studies of 1,2,5-Oxadiazepane Analogs: A Workflow for Modern Drug Discovery

An In-Depth Technical Guide: Executive Summary The quest for novel therapeutic agents is a complex, multi-stage process where early-stage failures can lead to significant financial and temporal losses. Computational, or...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The quest for novel therapeutic agents is a complex, multi-stage process where early-stage failures can lead to significant financial and temporal losses. Computational, or in silico, drug design has emerged as an indispensable tool to mitigate these risks by rationalizing the discovery pipeline.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel chemical entities, using the versatile 1,2,5-oxadiazepane scaffold as a case study. Seven-membered heterocycles like 1,2,5-oxadiazepane offer unique three-dimensional diversity and are emerging as valuable replacements for traditional moieties like piperazine in drug discovery.[3]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, emphasizing a self-validating system to ensure scientific rigor. We will navigate the entire computational pipeline: from rational target selection and ligand preparation to the core molecular docking simulation, post-hoc analysis, and predictive ADMET profiling.

Part 1: The Foundation - Target Selection and Molecular Preparation

The success of any docking study is predicated on the quality of the initial inputs. A well-defined biological question and meticulously prepared molecular structures are non-negotiable prerequisites for generating meaningful data.

The Rationale: Selecting a Therapeutically Relevant Target

The choice of a biological target must be hypothesis-driven. For heterocyclic compounds, a vast number of targets are viable.[4][5] Neurodegenerative diseases, characterized by their multifactorial nature, present a significant challenge where multi-target therapeutic strategies are increasingly recommended.[6][7] Acetylcholinesterase (AChE), a key enzyme in the cholinergic system, is a validated target for symptomatic treatment of Alzheimer's disease, and numerous studies have explored N-heterocyclic compounds as inhibitors.[8][9]

For the purpose of this guide, we will proceed with Human Acetylcholinesterase (AChE) as our target. The rationale is threefold:

  • Established Disease Relevance: Its role in neurodegeneration is well-characterized.[10]

  • Structural Availability: High-resolution crystal structures are available in the Protein Data Bank (PDB).

  • Precedent for Heterocyclic Binders: The active site is known to accommodate heterocyclic scaffolds.[8]

Experimental Protocol: Target Structure Preparation

Garbage in, garbage out. This axiom is paramount in computational chemistry. Raw PDB structures are not immediately ready for docking and require careful preparation.

Protocol 1: Preparing the AChE Receptor (PDB ID: 4EY7)

  • Acquisition: Download the protein structure file (e.g., 4EY7.pdb) from the . This structure contains the co-crystallized inhibitor donepezil, which is crucial for validation.

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove Non-Essential Molecules: Delete all water molecules (HOH). While water can be critical for binding, for standard docking, they are often removed to simplify the calculation. Retaining specific, structurally important water molecules is an advanced technique.

    • Separate Ligand and Receptor: Isolate the co-crystallized ligand (donepezil) and save it as a separate file (donepezil_crystal.pdb). This will be our reference for validation. Save the protein-only structure as 4EY7_protein.pdb.[11]

  • Structural Refinement:

    • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add polar hydrogens, as they are essential for defining hydrogen bonds.[12]

    • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions, a key component of the docking score function.

  • Final Output Generation: Save the prepared protein structure in the format required by the docking software, such as PDBQT for AutoDock Vina (4EY7_receptor.pdbqt).[12]

Design and Preparation of the Ligand Library

Here, we design a virtual library of 1,2,5-oxadiazepane analogs. The goal is to explore how different substitutions on the core scaffold might affect binding affinity.

Protocol 2: Generating and Preparing Ligand Analogs

  • Scaffold Sketching: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch), draw the core 1,2,5-oxadiazepane structure.

  • Analog Generation: Create a small set of virtual analogs by adding various R-groups at substitution points. For this guide, let's assume three analogs are created:

    • OXA-001: Unsubstituted core.

    • OXA-002: Phenyl group substitution.

    • OXA-003: Naphthyl group substitution.

  • 2D to 3D Conversion: Convert the 2D drawings into 3D structures. Most chemical drawing suites have this functionality built-in.

  • Energy Minimization: The initial 3D conformers are energetically unfavorable. It is crucial to perform an energy minimization using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER).[13][14] This step finds a low-energy, stable conformation for each ligand.

  • Final Output Generation: Save the prepared ligands in the PDBQT format (OXA-001.pdbqt, OXA-002.pdbqt, etc.), which includes atomic charges and defines rotatable bonds.

Part 2: The Core Workflow - A Self-Validating Molecular Docking System

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[15][16] The trustworthiness of this process hinges on its validation.

G cluster_prep Part 1: Preparation cluster_docking Part 2 & 3: Docking & Analysis cluster_post Part 4: Predictive Modeling Target_Selection Target Identification (e.g., Human AChE) PDB_Download Download PDB Structure (e.g., 4EY7) Target_Selection->PDB_Download Protein_Prep Prepare Receptor (Clean, Add H, Assign Charges) PDB_Download->Protein_Prep Validation Docking Validation (Re-dock Crystal Ligand) Protein_Prep->Validation Ligand_Design Design Ligand Library (1,2,5-Oxadiazepane Analogs) Ligand_Prep Prepare Ligands (3D Convert, Minimize) Ligand_Design->Ligand_Prep Docking Molecular Docking (Run Simulation) Ligand_Prep->Docking Validation->Docking If RMSD < 2Å Analysis Analyze Results (Scores, Poses, Interactions) Docking->Analysis ADMET In Silico ADMET Prediction (Drug-Likeness, Toxicity) Analysis->ADMET Final_Selection Candidate Prioritization ADMET->Final_Selection

Fig 1. High-level workflow for in silico drug discovery.
Protocol: Docking Validation

Before screening our new compounds, we must prove that our docking protocol can reproduce experimental results. The gold standard is to re-dock the co-crystallized ligand into the receptor's binding site.[17]

Protocol 3: Validation via Re-Docking

  • Define the Binding Site: Using the prepared receptor (4EY7_receptor.pdbqt) and the extracted crystal ligand (donepezil_crystal.pdb), define the docking search space (the "grid box"). Center the grid on the coordinates of the crystal ligand, ensuring its dimensions (e.g., 25x25x25 Å) fully encompass the binding pocket.[11]

  • Prepare Crystal Ligand: Prepare the extracted donepezil_crystal.pdb for docking, creating donepezil_crystal.pdbqt just as with our designed analogs.

  • Run Docking Simulation: Dock donepezil_crystal.pdbqt into the prepared receptor using the defined grid. Use a robust search algorithm like the Lamarckian Genetic Algorithm.[18]

  • Calculate RMSD: The primary validation metric is the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystal pose. Superimpose the top-scoring docked pose onto the crystal pose and calculate the RMSD of the heavy atoms.

  • Analyze and Conclude: A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [17][19] This confirms that the chosen docking parameters are capable of accurately reproducing the experimentally observed binding mode. If the RMSD is high, parameters such as the grid box size or search exhaustiveness may need optimization.

Protocol: Docking of the 1,2,5-Oxadiazepane Library

With a validated protocol, we can now confidently screen our designed analogs.

Protocol 4: Virtual Screening

  • Use Validated Parameters: Employ the exact same receptor file (4EY7_receptor.pdbqt) and grid parameters established during the validation step.

  • Iterative Docking: Sequentially dock each prepared analog (OXA-001.pdbqt, OXA-002.pdbqt, etc.) into the receptor's active site.

  • Output Collection: The docking software will generate an output file for each ligand containing multiple possible binding poses and their corresponding binding affinity scores (typically in kcal/mol).

Part 3: Data Interpretation and Analysis

The raw output of a docking simulation is a collection of scores and coordinates. The true scientific insight comes from careful analysis and interpretation.

Analyzing Docking Results
  • Binding Affinity (Docking Score): This value is an estimate of the Gibbs free energy of binding (ΔG). More negative scores indicate a stronger, more favorable predicted interaction.[15] This is the primary quantitative metric for ranking compounds.

  • Binding Pose and Molecular Interactions: This is a critical qualitative analysis. For the top-scoring pose of each analog, use visualization software to:

    • Visually inspect the fit: Does the ligand sit snugly in the binding pocket? Are there any steric clashes?

    • Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions with key active site residues of AChE (e.g., Trp84, Tyr334, Phe330). These interactions are the chemical basis for binding and are more important than the score alone.

Data Presentation: Summarizing Docking Outcomes

Organize the results into a clear, comparative table. This allows for at-a-glance identification of the most promising candidates based on computational predictions.

Table 1: Molecular Docking Results of 1,2,5-Oxadiazepane Analogs against AChE

Analog ID Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
Donepezil (Ref) -11.5 Trp84, Tyr334, Phe330 Pi-Pi Stacking, H-Bond
OXA-001 -6.8 Trp84 Hydrophobic
OXA-002 -8.2 Trp84, Phe330 Pi-Pi Stacking, Hydrophobic

| OXA-003 | -9.5 | Trp84, Tyr334, Phe330 | Pi-Pi Stacking, Hydrophobic |

Note: Data are hypothetical for illustrative purposes.

From this hypothetical data, we can infer that the addition of aromatic groups (Phenyl in OXA-002, Naphthyl in OXA-003) improves the binding score, likely by establishing favorable pi-pi stacking interactions with aromatic residues in the AChE active site, mimicking the reference inhibitor.

Part 4: Beyond Binding - In Silico ADMET Profiling

A compound that binds tightly but has poor pharmacokinetic properties will fail in development. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a crucial filtering step.[20][21][22]

The Rationale: Why Predict Drug-Likeness?

Early assessment of ADMET properties helps to avoid late-stage failures, saving immense resources.[20][23] We can use established computational models to predict key physicochemical properties and potential liabilities.

Protocol: Predicting ADMET and Physicochemical Properties

Numerous open-access web servers and software (e.g., SwissADME, pkCSM) can perform these calculations.[20][24]

Protocol 5: ADMET Prediction

  • Input Structures: Input the 2D (SMILES) or 3D structures of the top-ranked analogs from the docking study into the chosen ADMET prediction tool.

  • Calculate Properties: Compute key descriptors, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: Predicted gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), etc.

  • Analyze and Filter: Compare the predicted properties against acceptable ranges for orally bioavailable drugs.

Data Presentation: Summarizing ADMET Profiles

Table 2: Predicted ADMET and Physicochemical Properties of Lead Analogs

Analog ID MW ( g/mol ) LogP HBD HBA Lipinski Violations BBB Permeant
OXA-002 216.25 2.15 1 3 0 Yes

| OXA-003 | 266.30 | 3.20 | 1 | 3 | 0 | Yes |

Note: Data are hypothetical for illustrative purposes.

This analysis suggests that both lead candidates possess drug-like properties according to Lipinski's rules and are predicted to cross the blood-brain barrier, a requirement for a CNS-acting drug.

Part 5: Advanced Methodologies and Future Directions

While docking and ADMET prediction provide a powerful primary screen, further computational refinement can increase confidence in a candidate before committing to chemical synthesis.

G cluster_docking Docking Workflow cluster_validation Validation Loop Prep_Receptor Prepare Receptor Define_Site Define Binding Site (Grid Generation) Prep_Receptor->Define_Site Prep_Ligand Prepare Ligand Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Re_Dock Re-dock Crystal Ligand Define_Site->Re_Dock Use same grid Analyze_Pose Analyze Pose & Score Run_Docking->Analyze_Pose Calc_RMSD Calculate RMSD Re_Dock->Calc_RMSD Check_RMSD RMSD < 2.0 Å? Calc_RMSD->Check_RMSD Check_RMSD->Define_Site No (Optimize) Check_RMSD->Run_Docking Yes (Validated)

Fig 2. Detailed workflow for a self-validating docking protocol.
Molecular Dynamics (MD) Simulations

Molecular docking is a largely static picture. MD simulations introduce temperature, pressure, and time, allowing us to observe the dynamic behavior of the protein-ligand complex. An MD simulation can:

  • Assess Stability: Confirm if the ligand remains stably bound in the active site over a simulation time of nanoseconds.[17]

  • Refine Binding Poses: Allow for minor conformational adjustments of both the ligand and protein sidechains, potentially leading to a more accurate binding mode.

  • Calculate Binding Free Energy: Employ more computationally intensive methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of binding affinity than the docking score alone.

Quantum Mechanics (QM) Approaches

For most standard docking, molecular mechanics (MM) force fields are sufficient. However, in certain cases, the accuracy of quantum mechanics is required.[25][26] Hybrid QM/MM methods, which treat the active site with high-accuracy QM and the rest of the protein with efficient MM, are particularly powerful.[27][28] These methods are invaluable when:

  • Modeling metalloenzymes: Where charge transfer and polarization effects around a metal ion are critical.

  • Simulating covalent inhibitors: To accurately model the bond-breaking and bond-forming process.[29]

  • Refining electrostatic interactions: To achieve a more precise representation of charge distribution in complex systems.

Conclusion

This guide has outlined a robust, multi-stage in silico workflow for the evaluation of novel 1,2,5-oxadiazepane analogs. By integrating rational target selection, meticulous molecular preparation, a self-validating docking protocol, and predictive ADMET profiling, researchers can efficiently prioritize compounds for synthesis and experimental testing. This computational-first approach does not replace laboratory work but rather enhances it, ensuring that only the most promising candidates, backed by a strong mechanistic hypothesis, are advanced in the drug discovery pipeline. The adoption of such rigorous computational strategies is fundamental to accelerating the development of next-generation therapeutics.

References

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  • Akıncıoğlu, A., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 23(25), 2416-2426. [Link]

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  • Semantic Scholar. (2022). in silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus from database for anticancer activity and validation of the method by redocking. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(21), 7247. [Link]

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  • Gnanaraj, C., et al. (2022). In Silico Molecular Docking Analysis of Karanjin against Alzheimer's and Parkinson's Diseases as a Potential Natural Lead Molecule for New Drug Design, Development and Therapy. Molecules, 27(9), 2828. [Link]

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Protocols & Analytical Methods

Method

Synthetic routes for Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

An Application Note on the Proposed Synthetic Routes for Tert-butyl 1,2,5-oxadiazepane-2-carboxylate For the Attention of Researchers, Scientists, and Drug Development Professionals. Abstract This document outlines a pro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Proposed Synthetic Routes for Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This document outlines a proposed synthetic pathway for tert-butyl 1,2,5-oxadiazepane-2-carboxylate, a novel heterocyclic scaffold with potential applications in medicinal chemistry as a conformationally constrained diamine surrogate. Given the absence of established literature for this specific molecule, this application note provides a well-reasoned, multi-step synthetic protocol based on analogous and well-documented organic transformations. The proposed route is designed to be robust and scalable, offering a clear roadmap for the synthesis and future exploration of this unique chemical entity.

Introduction: The Case for a Novel Scaffold

The exploration of novel chemical space is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds are of particular interest as they allow for the precise three-dimensional positioning of functional groups, a critical factor in optimizing ligand-receptor interactions. The 1,2,5-oxadiazepane ring system represents an underexplored scaffold that can be considered a bioisosteric replacement for piperidines and other cyclic amines commonly found in bioactive molecules.[1] The presence of the N-O bond and the additional nitrogen atom within the seven-membered ring introduces unique electronic and conformational properties. The tert-butoxycarbonyl (Boc) protecting group at the N-2 position provides a stable yet readily cleavable handle for further synthetic elaboration, making tert-butyl 1,2,5-oxadiazepane-2-carboxylate a valuable building block for the synthesis of new chemical entities.[2][3][4]

This document details a proposed synthetic route to this target molecule, providing comprehensive, step-by-step protocols. The causality behind experimental choices is explained, and the protocols are designed to be self-validating through clear characterization checkpoints.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for tert-butyl 1,2,5-oxadiazepane-2-carboxylate is outlined below. The key disconnection is the intramolecular cyclization to form the seven-membered ring. This leads back to simpler, commercially available starting materials.

G target Tert-butyl 1,2,5-oxadiazepane-2-carboxylate precursor1 Tert-butyl 2-(2-((2-hydroxyethyl)amino)ethyl)hydrazine-1-carboxylate target->precursor1 Intramolecular Cyclization intermediate1 Tert-butyl 2-(2-aminoethyl)hydrazine-1-carboxylate precursor1->intermediate1 Reductive Amination start3 2-bromoethanol precursor1->start3 Alkylation intermediate2 2-(2-((tert-butoxycarbonyl)amino)ethyl)isoindoline-1,3-dione intermediate1->intermediate2 Hydrazinolysis start1 Tert-butyl carbazate intermediate2->start1 N-Alkylation start2 2-(2-bromoethyl)isoindoline-1,3-dione intermediate2->start2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a four-step sequence starting from commercially available reagents. The pathway is designed to be efficient and scalable.

G start1 Tert-butyl carbazate intermediate1 2-(2-((tert-butoxycarbonyl)amino)ethyl)isoindoline-1,3-dione start1->intermediate1 Step 1: N-Alkylation start2 2-(2-bromoethyl)isoindoline-1,3-dione start2->intermediate1 intermediate2 Tert-butyl 2-(2-aminoethyl)hydrazine-1-carboxylate intermediate1->intermediate2 Step 2: Hydrazinolysis intermediate3 Tert-butyl 2-(2-((2-hydroxyethyl)amino)ethyl)hydrazine-1-carboxylate intermediate2->intermediate3 Step 3: N-Alkylation with 2-bromoethanol target Tert-butyl 1,2,5-oxadiazepane-2-carboxylate intermediate3->target Step 4: Intramolecular Cyclization (Mitsunobu)

Caption: Proposed four-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethyl)isoindoline-1,3-dione

Rationale: This step involves the N-alkylation of tert-butyl carbazate with 2-(2-bromoethyl)isoindoline-1,3-dione. The phthalimide group serves as a robust protecting group for the primary amine, which will be unmasked in the subsequent step. The use of a mild base like potassium carbonate is crucial to prevent the decomposition of the carbazate.[5]

Protocol:

  • To a stirred solution of tert-butyl carbazate (1.32 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • 2-(2-bromoethyl)isoindoline-1,3-dione (2.54 g, 10 mmol) is added in one portion.

  • The reaction mixture is heated to 60 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured into ice-water (200 mL) and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired product as a white solid.

ReagentMW ( g/mol )AmountMoles (mmol)
tert-butyl carbazate132.161.32 g10
2-(2-bromoethyl)isoindoline-1,3-dione254.082.54 g10
Potassium carbonate138.212.76 g20
DMF-50 mL-
Step 2: Synthesis of Tert-butyl 2-(2-aminoethyl)hydrazine-1-carboxylate

Rationale: This step involves the deprotection of the phthalimide group using hydrazine hydrate. This is a standard and high-yielding method for the release of primary amines.[6] The reaction is typically carried out in an alcoholic solvent.

Protocol:

  • The product from Step 1 (3.06 g, 10 mmol) is dissolved in ethanol (100 mL).

  • Hydrazine hydrate (1.0 mL, 20 mmol) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux for 4 hours, during which a white precipitate (phthalhydrazide) is formed.

  • The mixture is cooled to room temperature, and the precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to give the crude product, which is used in the next step without further purification.

ReagentMW ( g/mol )AmountMoles (mmol)
Product from Step 1306.333.06 g10
Hydrazine hydrate50.061.0 mL20
Ethanol-100 mL-
Step 3: Synthesis of Tert-butyl 2-(2-((2-hydroxyethyl)amino)ethyl)hydrazine-1-carboxylate

Rationale: This step involves the selective N-alkylation of the more nucleophilic terminal nitrogen of the hydrazine moiety with 2-bromoethanol. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HBr formed.

Protocol:

  • The crude product from Step 2 (approx. 10 mmol) is dissolved in acetonitrile (100 mL).

  • Diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol) is added, followed by 2-bromoethanol (0.78 mL, 11 mmol).

  • The reaction mixture is stirred at 50 °C for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (150 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 10:1) to yield the desired amino alcohol.

ReagentMW ( g/mol )AmountMoles (mmol)
Crude from Step 2~176.23~1.76 g~10
2-bromoethanol124.960.78 mL11
DIPEA129.243.5 mL20
Acetonitrile-100 mL-
Step 4: Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Rationale: The final step is an intramolecular cyclization to form the seven-membered ring. A Mitsunobu reaction is proposed for this transformation, as it is a reliable method for forming C-O bonds from alcohols under mild conditions.[3] This reaction involves the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by intramolecular nucleophilic attack by the secondary amine.

Protocol:

  • To a solution of the amino alcohol from Step 3 (2.20 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C is added diethyl azodicarboxylate (DEAD, 2.37 mL, 15 mmol) dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 2:1) to give the final product, tert-butyl 1,2,5-oxadiazepane-2-carboxylate.

ReagentMW ( g/mol )AmountMoles (mmol)
Product from Step 3220.282.20 g10
Triphenylphosphine262.293.93 g15
DEAD174.152.37 mL15
Anhydrous THF-200 mL-

Hypothetical Characterization Data

CompoundFormulaMWExpected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
Step 1 Product C₁₅H₁₈N₂O₄306.337.85 (m, 2H), 7.72 (m, 2H), 6.50 (br s, 1H), 3.90 (t, 2H), 3.60 (q, 2H), 1.45 (s, 9H)307.1 [M+H]⁺
Step 3 Product C₉H₂₁N₃O₃220.286.40 (br s, 1H), 3.70 (t, 2H), 3.40 (t, 2H), 2.90 (t, 2H), 2.75 (t, 2H), 2.50 (br s, 2H), 1.45 (s, 9H)221.2 [M+H]⁺
Final Product C₉H₁₈N₂O₃202.254.00 (t, 2H), 3.50 (t, 2H), 3.20 (t, 2H), 2.90 (t, 2H), 1.48 (s, 9H)203.1 [M+H]⁺

Discussion of Key Steps and Mechanistic Insights

The proposed synthesis hinges on two critical transformations: the selective N-alkylation in Step 3 and the intramolecular Mitsunobu cyclization in Step 4.

  • Selectivity in N-Alkylation: The reaction of the unsymmetrical hydrazine derivative from Step 2 with 2-bromoethanol is expected to proceed with high selectivity at the terminal, more basic, and less sterically hindered nitrogen atom. The Boc group on the adjacent nitrogen reduces its nucleophilicity through resonance delocalization.

  • Intramolecular Mitsunobu Cyclization: The formation of a seven-membered ring is entropically disfavored. However, the Mitsunobu reaction is known to be effective for the formation of medium-sized rings. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the intramolecular secondary amine nucleophile. The high dilution conditions often employed for such cyclizations may be necessary to minimize intermolecular side reactions.

Safety Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Diethyl azodicarboxylate (DEAD) is a potential contact explosive and should be handled with care. Avoid friction and shock.

  • 2-Bromoethanol is toxic and a lachrymator. Handle in a fume hood.

  • All reactions should be carried out by trained personnel in a well-equipped laboratory.

References

  • [Process for the preparation of[2][7][8]-oxadiazepine derivatives - Google Patents]()

  • [WO2006045587A1 - A process for the preparation of[2][7][8]-oxadiazepine derivatives]()

  • [CA2579742A1 - A process for the preparation of[2][7][8]-oxadiazepane derivatives - Google Patents]()

  • [A PROCESS FOR THE PREPARATION[2][7][8]-OXADIAZEPINE DERIVATIVES - European Patent Office - EP 1838683 B1 - EPO]([Link])

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the N-Boc Protection of 1,2,5-Oxadiazepane

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, seven-membered heterocyclic scaffolds such as 1,2,5-oxadiazepanes are emerging as versatile structural u...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, seven-membered heterocyclic scaffolds such as 1,2,5-oxadiazepanes are emerging as versatile structural units, offering novel chemical space beyond traditional piperazine and morpholine moieties[1]. The strategic manipulation of these scaffolds is paramount for the synthesis of diverse compound libraries. A crucial step in this process is the protection of the nitrogen atoms within the ring to control reactivity and enable selective functionalization. This document provides a detailed protocol for the N-Boc protection of the 1,2,5-oxadiazepane ring system, a fundamental transformation for the elaboration of these promising heterocyclic cores.

Introduction: The Significance of 1,2,5-Oxadiazepanes and N-Protection

The 1,2,5-oxadiazepane framework, a seven-membered heterocycle, presents a unique three-dimensional geometry and multiple sites for chemical modification, making it an attractive scaffold in medicinal chemistry[1]. Derivatives of related oxadiazoles have shown a wide range of biological activities, including applications as anticancer, antibacterial, and anti-inflammatory agents[2][3][4]. The synthesis of substituted 1,2,5-oxadiazepane analogs is therefore a key strategy in the development of new therapeutic agents.

The secondary amine functionalities within the 1,2,5-oxadiazepane ring are nucleophilic and can interfere with many synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis for the temporary masking of amine functionalities[5][6]. Its widespread use stems from its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions[5][6][7]. The N-Boc protection of 1,2,5-oxadiazepane is thus a critical initial step in many synthetic routes, enabling chemists to selectively modify other positions of the molecule.

Reaction Principle: The Mechanism of N-Boc Protection

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 1,2,5-oxadiazepane attacks one of the electrophilic carbonyl carbons of Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butoxycarbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion[8][9]. The tert-butoxide anion is basic enough to deprotonate the newly formed N-Boc-1,2,5-oxadiazepane, yielding the final product and tert-butanol. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction[6][8].

Boc_Protection_Mechanism Amine R₂NH (1,2,5-Oxadiazepane) Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc₂O Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R₂N-Boc (N-Boc-1,2,5-oxadiazepane) Intermediate->ProtectedAmine tBuOH t-BuOH Intermediate->tBuOH Decomposition of tert-butoxycarbonate CO2 CO₂ Intermediate->CO2 Protocol_Workflow start Start dissolve Dissolve 1,2,5-oxadiazepane in DCM start->dissolve add_reagents Add Et₃N (optional) and Boc₂O dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify characterize Characterize product (¹H NMR, ¹³C NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for N-Boc protection.

  • Reaction Setup: To a solution of 1,2,5-oxadiazepane (1.0 eq) in dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.1-1.5 eq, optional).

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the N-Boc-1,2,5-oxadiazepane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Validation

The successful installation of the Boc group can be unequivocally confirmed by ¹H NMR spectroscopy.[5] The most diagnostic signal is a sharp, large singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[5] The protons on the carbons alpha to the newly formed carbamate nitrogen will typically exhibit a downfield shift compared to the starting amine due to the electron-withdrawing nature of the Boc group.[5]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). However, be aware that DMAP can catalyze the formation of undesired side products in some cases.[10]

  • Di-Boc Protection: In some instances, particularly with primary amines or under forcing conditions, double protection to form a Boc₂N- derivative can occur.[11] Using a slight excess of the amine or carefully controlling the stoichiometry of Boc₂O can minimize this side reaction.

  • Purification Challenges: The N-Boc protected product is generally less polar than the starting amine. This difference in polarity is exploited during column chromatography. If the product is difficult to separate from residual Boc₂O or byproducts, consider a different solvent system for chromatography.

Conclusion

The N-Boc protection of the 1,2,5-oxadiazepane ring is a fundamental and enabling transformation for the synthesis of novel and complex molecules in drug discovery. The protocol outlined in this document is robust and based on well-established chemical principles. By understanding the underlying mechanism and potential challenges, researchers can confidently employ this methodology to advance their synthetic programs and explore the therapeutic potential of this exciting class of heterocyclic compounds.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Ishida, Y., et al. (2010). Synthesis and application oft[1][6][8]riazepane ando[1][6][8]xadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • El-Mabrouk, K., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

  • Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917-1921. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2014). [Link]

  • ResearchGate. Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. (2023). [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5757-5770. [Link]

  • Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Expert Opinion on Drug Discovery. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Deprotection of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Introduction: The Strategic Importance of the 1,2,5-Oxadiazepane Scaffold and its Protection In contemporary drug discovery, the exploration of novel chemical space is paramount. Seven-membered heterocyclic scaffolds, su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,5-Oxadiazepane Scaffold and its Protection

In contemporary drug discovery, the exploration of novel chemical space is paramount. Seven-membered heterocyclic scaffolds, such as the 1,2,5-oxadiazepane system, are gaining significant attention as versatile structural units to replace conventional moieties like piperazine or morpholine.[1] This scaffold offers a unique three-dimensional architecture and multiple sites for functionalization, making it a valuable component in the design of new therapeutic agents.

The synthesis and subsequent modification of these complex molecules necessitate a robust protecting group strategy. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability to a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[2][3][4] The protected intermediate, tert-butyl 1,2,5-oxadiazepane-2-carboxylate, serves as a critical building block. Its effective deprotection is a key step in unlocking the core amine for further elaboration in a synthetic sequence.

This guide provides a detailed examination of the deprotection methods for tert-butyl 1,2,5-oxadiazepane-2-carboxylate, explaining the mechanistic rationale behind protocol choices and offering validated, step-by-step procedures for researchers in synthetic and medicinal chemistry.

The Core Mechanism: Acid-Mediated Boc Deprotection

The cleavage of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The stability of the tert-butyl cation intermediate drives the reaction, making the Boc group highly sensitive to acidic reagents.[5] The universally accepted mechanism proceeds through three key stages:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[3][6] This activation step makes the carbonyl carbon more electrophilic.

  • C-O Bond Cleavage: The protonated intermediate undergoes unimolecular cleavage, leading to the formation of a stable tert-butyl cation and a transient carbamic acid derivative.[3][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[6] Under the acidic reaction conditions, the liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: General mechanism of acid-catalyzed Boc deprotection.

Key Challenge: Managing the Tert-butyl Cation Byproduct

A significant practical consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation generated during the reaction.[5] This electrophile can lead to undesirable side reactions, particularly the alkylation of nucleophilic residues within the substrate or product molecule, such as thiols, indoles, or electron-rich aromatic rings.[5] While the 1,2,5-oxadiazepane core itself is not exceptionally electron-rich, any appended functional groups must be considered. To mitigate this risk, "scavengers" can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

Deprotection Protocols & Method Selection

The choice of deprotection method depends critically on the overall acid sensitivity of the substrate. For robust molecules, standard strong acid conditions are efficient. For molecules bearing other acid-labile groups, milder and more selective methods are required.

Method 1: Trifluoroacetic Acid (TFA) - The Gold Standard

Trifluoroacetic acid is the most common reagent for Boc cleavage due to its high efficiency and volatility, which simplifies product isolation.[3][7] It is typically used as a solution in a non-nucleophilic solvent like dichloromethane (DCM).

Rationale: TFA is a strong acid that readily protonates the Boc group, and its conjugate base is a poor nucleophile, minimizing side reactions. DCM is an excellent solvent for a wide range of organic molecules and is inert under these conditions.

Experimental Protocol:

  • Preparation: Dissolve the tert-butyl 1,2,5-oxadiazepane-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any exotherm and minimize potential side reactions.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% v/v solution in DCM) to the stirred solution.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator. The crude product will be the trifluoroacetate salt.

  • Purification: To remove residual TFA, co-evaporate the crude product with a solvent like toluene or diethyl ether (x3). The resulting amine salt can often be used directly in the next step or purified further by recrystallization, precipitation, or chromatography if necessary.

Method 2: Hydrochloric Acid (HCl) - The Practical Alternative

Using a solution of hydrogen chloride in an organic solvent is another highly effective and economical method. It directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to handle.[9]

Rationale: Gaseous HCl dissolved in an anhydrous organic solvent like 1,4-dioxane or diethyl ether provides a strongly acidic medium for efficient deprotection. The choice of solvent can be tuned to optimize solubility and reactivity.

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a suitable solvent such as ethyl acetate, methanol, or the solvent of the HCl solution itself.

  • Reagent Addition: To the solution at 0 °C, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise.[8] Alternatively, a freshly prepared solution of HCl in methanol or ethyl acetate can be used.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt will precipitate out of the solution as a white solid. Monitor the reaction by TLC or LC-MS.

  • Work-up: If a precipitate has formed, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dried under vacuum.

  • Isolation: If the product remains in solution, the solvent is removed under reduced pressure to yield the crude hydrochloride salt.

Method 3: Milder Conditions for Sensitive Substrates

When the 1,2,5-oxadiazepane scaffold is decorated with other acid-sensitive functional groups, harsher reagents like TFA or concentrated HCl can cause degradation. In such cases, milder acidic conditions are warranted.

Aqueous Phosphoric Acid: This method is presented as an environmentally benign, selective, and mild option for the deprotection of tert-butyl carbamates.[2][10] It often shows good tolerance for other protecting groups like Cbz, benzyl esters, and TBDMS ethers.[2]

Rationale: While still acidic, the activity of phosphoric acid in an aqueous medium is attenuated compared to anhydrous superacids, allowing for more selective cleavage of the highly acid-labile Boc group.

Experimental Protocol:

  • Preparation: Prepare a solution of the Boc-protected oxadiazepane in a suitable co-solvent (e.g., THF, acetonitrile) if it is not soluble in the aqueous acid.

  • Reaction: Treat the substrate with an aqueous solution of phosphoric acid (e.g., 85% H₃PO₄ diluted in water) at room temperature or with gentle heating (40-50 °C).

  • Monitoring: The reaction progress should be carefully monitored by LC-MS, as reaction times may be longer than with stronger acids.

  • Work-up: After completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃, NaOH solution) and extract the deprotected amine with an organic solvent. Further purification can be done via standard methods.

Summary and Comparison of Methods

MethodReagentsSolventTemp. (°C)Typical TimeProsCons
TFA 20-50% TFADCM0 to RT1-3 hFast, efficient, volatile byproducts.[7]Harsh, corrosive, can cleave other acid-labile groups.[5]
HCl 4M HCl1,4-Dioxane, EtOAc0 to RT1-4 hEconomical, often yields crystalline HCl salt.[9]Dioxane is a hazardous solvent; can be aggressive.[5]
H₃PO₄ Aqueous H₃PO₄Water, THFRT to 504-24 hMild, selective, environmentally friendlier.[2]Slower reaction times, requires aqueous work-up.

dot digraph "Deprotection_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Decision workflow for selecting a Boc deprotection method.

Conclusion

The deprotection of tert-butyl 1,2,5-oxadiazepane-2-carboxylate is a critical transformation for the utilization of this valuable heterocyclic scaffold in medicinal chemistry. While standard strong acid protocols using TFA or HCl are highly effective and generally applicable, the chemist must remain vigilant to the potential for side reactions and the presence of other acid-labile functionalities. By understanding the underlying mechanism and considering milder alternatives when necessary, researchers can confidently and efficiently liberate the core amine, paving the way for the synthesis of novel and impactful molecules.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Retrieved from [Link]

  • Amenyah, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24593-24600. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Amenyah, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Firouzabadi, H., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 16(3), 229-235.
  • Alajarín, M., et al. (2007). The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. Tetrahedron, 63(3), 646-653.
  • O'Dowd, H., et al. (2014). Synthesis and application of[2][5][8]triazepane and[2][5][8]oxadiazepane as versatile structural units for drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3453-3457. Available at: [Link]

  • Amenyah, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]

  • Li, W., et al. (2015). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 19(11), 1631-1635.
  • van der Westhuizen, C., et al. (2019). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 24(23), 4279.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Application

Use of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate in solid-phase synthesis

An In-Depth Technical Guide to the Solid-Phase Synthesis of 1,2,5-Oxadiazepane-Based Compound Libraries Utilizing tert-Butyl 1,2,5-Oxadiazepane-2-carboxylate Authored by: A Senior Application Scientist Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solid-Phase Synthesis of 1,2,5-Oxadiazepane-Based Compound Libraries Utilizing tert-Butyl 1,2,5-Oxadiazepane-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The 1,2,5-Oxadiazepane Scaffold as a Privileged Structure in Drug Discovery

The relentless pursuit of novel chemical entities in drug discovery has identified seven-membered heterocyclic systems as a rich source of biologically active compounds. Their inherent three-dimensionality and conformational flexibility allow for exquisite interactions with complex biological targets.[1] Among these, the 1,2,5-oxadiazepane scaffold has emerged as a versatile structural unit, offering multiple vectors for chemical modification and the potential to replace conventional moieties like piperazines in drug candidates.[2] The successful synthesis of analogues of the antibacterial agent linezolid incorporating this ring system, which demonstrated potent in vitro and in vivo activity, underscores its potential in medicinal chemistry.[2]

Solid-phase organic synthesis (SPOS) is an indispensable technology for the rapid generation of large libraries of compounds for high-throughput screening.[3] By anchoring a starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, dramatically simplifying purification.[4] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of tert-butyl 1,2,5-oxadiazepane-2-carboxylate into solid-phase synthesis workflows, enabling the creation of diverse compound libraries based on this promising scaffold.

The protocols outlined herein are grounded in the well-established principles of Boc/Bzl solid-phase peptide synthesis (SPPS), which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection.[5][6] While the Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), more permanent benzyl-based side-chain protecting groups require strong acids like hydrogen fluoride (HF) for cleavage.[5] This differential acid lability is the cornerstone of the synthetic strategy.

PART 1: Foundational Principles and Strategic Planning

The Building Block: tert-Butyl 1,2,5-Oxadiazepane-2-carboxylate

The core building block, tert-butyl 1,2,5-oxadiazepane-2-carboxylate, possesses a Boc-protected nitrogen at the 2-position and a free secondary amine at the 5-position. This differential protection is the key to its utility in SPOS.

  • Boc-Protected Nitrogen (N2): This site is temporarily masked. The Boc group is stable to a wide range of reaction conditions but can be selectively removed using moderately acidic conditions, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][7] This unmasks the N2 position for subsequent on-resin functionalization.

  • Free Secondary Amine (N5): This nucleophilic site serves as the primary handle for either initial attachment to the solid support or for on-resin diversification after the scaffold has been anchored through another point.

Strategic Decision: Anchoring to the Solid Support

A critical first step in any solid-phase synthesis is the covalent attachment of the initial building block to the resin. For the 1,2,5-oxadiazepane scaffold, two primary strategies can be envisioned. This guide will focus on Strategy A, which is more versatile for library development.

  • Strategy A (Recommended): Anchoring via a Functionalized Side Chain. In this approach, a bifunctional building block (e.g., an amino acid) is first attached to the resin. The 1,2,5-oxadiazepane is then coupled to this initial piece, allowing the free N5 amine to be used for subsequent library diversification.

  • Strategy B: Direct Anchoring. This would involve pre-functionalizing the N5 position of the oxadiazepane with a linker suitable for attachment to a resin (e.g., a carboxylic acid for coupling to an aminomethyl resin). This strategy is less flexible for library generation from the N5 position.

The following workflow diagram illustrates the recommended approach (Strategy A), which will be detailed in the protocols.

SPOS_Workflow cluster_0 Phase 1: Resin Preparation & Anchoring cluster_1 Phase 2: Scaffold Attachment cluster_2 Phase 3: On-Resin Diversification cluster_3 Phase 4: Cleavage & Purification Resin Wang Resin (or 2-CTC Resin) Load_AA Load Fmoc-AA-OH (e.g., Fmoc-Gly-OH) Resin->Load_AA Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load_AA->Fmoc_Deprotect Attach_Scaffold Attach Functionalized Oxadiazepane Scaffold Fmoc_Deprotect->Attach_Scaffold Coupling Step Activate_Carboxyl Activate Carboxyl Group (on a suitable carrier) Couple_Oxadiazepane Couple Activated Carrier to Resin-Bound Amino Acid Diversify_N5 Diversification at N5 (Reductive Amination, etc.) Attach_Scaffold->Diversify_N5 Boc_Deprotect_N2 Selective Boc Deprotection (N2) (e.g., 25% TFA/DCM) Diversify_N2 Diversification at N2 (Acylation, Alkylation, etc.) Boc_Deprotect_N2->Diversify_N2 Cleavage Cleavage from Resin (e.g., 95% TFA Cocktail) Diversify_N2->Cleavage Diversify_N5->Boc_Deprotect_N2 Purification Purification (Prep-HPLC) Boc_Deprotection Boc_Protected Boc-N Oxadiazepane Ring Intermediate Protonated Boc Oxadiazepane Ring Boc_Protected:f0->Intermediate:f0 Protonation TFA TFA (H+) Deprotected H2N+ Oxadiazepane Ring Intermediate->Deprotected:f0 Elimination Byproducts Isobutylene + CO2 Intermediate->Byproducts

Caption: Mechanism of acid-catalyzed Boc group removal.

Troubleshooting:

  • Incomplete Boc Deprotection: If subsequent reactions at the N2 position fail, consider increasing the TFA concentration or reaction time. A pre-wash with TFA (5% in DCM) for 5 minutes can improve efficiency. [7]* Scaffold Instability: If LC-MS analysis of the final product shows degradation of the oxadiazepane ring, consider using a milder acid for Boc deprotection on-resin, such as 1M TMSOTf-thioanisole in TFA, or explore alternative orthogonal protecting groups if possible.

Final Cleavage Issues

The final cleavage is the harshest step for the molecule.

  • Low Cleavage Yield: This may indicate that the linker is not fully susceptible to the cleavage conditions. For extremely acid-sensitive products, a 2-chlorotrityl chloride (2-CTC) resin is an excellent alternative, as it allows for cleavage under very mild acidic conditions (e.g., 1% TFA in DCM), which would leave the Boc group intact. [8]* Side Product Formation: The presence of unexpected masses in the LC-MS can indicate reaction with scavengers or modification of the heterocyclic ring. Optimizing the scavenger cocktail is critical. For example, if the molecule contains no tryptophan, triisopropylsilane (TIS) is an excellent carbocation scavenger. [8]

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application oft[2][9]riazepane ando[2][9]xadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • Lejeune, V., et al. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for SPOS principles)
  • Wade, J. D., & Tregear, G. W. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Technical Overview. [Link]

  • LifeTein. Basic Peptides synthesis introduction. Educational Resource. [Link]

  • Kaur, R., et al. (2022). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Catalysts, 12(10), 1139. [Link]

  • Al-Ostoot, F. H., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • Makhova, N. N., & Fershtat, L. L. (2018). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. Chemistry of Heterocyclic Compounds, 54(1), 1-3. [Link]

  • Abdildinova, A., & Gong, Y. D. (2018). Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry. ACS Combinatorial Science, 20(6), 309-329. [Link]

Sources

Method

Application Notes &amp; Protocols: 1,2,5-Oxadiazepane Derivatives as Novel Peptide Mimetics in Drug Discovery

Abstract Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. Peptide mimetics are a class of molecules designed to reproduce the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. Peptide mimetics are a class of molecules designed to reproduce the biological activity of a peptide while overcoming these limitations. This guide details the application of the seven-membered 1,2,5-oxadiazepane heterocyclic scaffold as a versatile platform for the design and synthesis of novel peptide mimetics. We provide the scientific rationale for its use, detailed protocols for its synthesis and characterization, and methodologies for its biological evaluation.

Introduction: The Rationale for the 1,2,5-Oxadiazepane Scaffold

The core challenge in peptide mimicry is to create a non-peptidic scaffold that can accurately orient the critical side-chain functionalities (the pharmacophore) in three-dimensional space to replicate the peptide's interaction with its biological target.[1] Seven-membered heterocyclic rings, such as benzodiazepines, have proven to be excellent platforms for this purpose, often mimicking beta-turns or loop structures found in peptides.[2][3]

The 1,2,5-oxadiazepane scaffold is an emerging candidate in this field. Its key advantages include:

  • Conformational Pre-organization: The seven-membered ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a target receptor.

  • Stereochemical Diversity: The scaffold allows for the introduction of multiple stereocenters, enabling precise spatial positioning of side-chain mimics.

  • Improved Pharmacokinetics: Replacement of amide bonds with the more stable heterocyclic core enhances resistance to proteolytic degradation.

  • Synthetic Tractability: The synthesis of 1,2,5-oxadiazepane derivatives can be achieved through established chemical transformations, offering multiple points for diversification.[4][5]

This guide will focus on leveraging these properties to develop 1,2,5-oxadiazepane derivatives as functional peptide mimetics.

Synthesis, Purification, and Characterization

The synthesis of a 1,2,5-oxadiazepane core can be approached through cyclization strategies. The following protocol is a representative example based on the synthesis of related seven-membered heterocycles.[4][5] The causality behind this choice is to build the heterocyclic core first, which can then be functionalized, allowing for the creation of a library of compounds from a common intermediate.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Step 1: N-alkylation of N-Boc-ethanolamine B Step 2: Boc Deprotection A->B C Step 3: Reductive Amination B->C D Step 4: Ring-Closing Cyclization C->D E Step 5: Functionalization (e.g., Acylation) D->E F Purification by RP-HPLC E->F G High-Resolution Mass Spectrometry (HRMS) F->G H 1H and 13C NMR Spectroscopy F->H I Purity Analysis (Analytical HPLC) F->I J Final Compound I->J

Caption: General workflow for synthesis and characterization of 1,2,5-oxadiazepane derivatives.

Protocol 2.1: Synthesis of a Model 1,2,5-Oxadiazepane Derivative

This protocol describes the synthesis of a generic N-acylated 1,2,5-oxadiazepane.

Materials:

  • N-Boc-2-(2-aminoethoxy)ethanol

  • Substituted aldehyde (R¹-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • 1,2-Dibromoethane

  • Acyl chloride (R²-COCl)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) and the desired aldehyde (R¹-CHO, 1.1 eq) in DCM.

    • Stir for 30 minutes at room temperature to form the imine intermediate.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical as it is a mild reducing agent, preventing over-reduction of the aldehyde.

    • Stir the reaction for 12-18 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Boc Deprotection:

    • Dissolve the crude product from the previous step in a 1:1 mixture of DCM and TFA.

    • Stir for 1-2 hours at room temperature. The use of TFA ensures clean and complete removal of the Boc protecting group.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene twice to remove residual acid.

  • Ring-Closing Cyclization:

    • Dissolve the resulting amine salt in DMF.

    • Add DIPEA (3.0 eq) to neutralize the salt and act as a base.

    • Add 1,2-dibromoethane (1.2 eq) dropwise. This electrophile will react with both nitrogens to form the seven-membered ring.

    • Heat the reaction to 80 °C for 24 hours. This step is often the most challenging and may require optimization of temperature and reaction time.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • N-Functionalization:

    • Dissolve the cyclic product (1.0 eq) and DIPEA (1.5 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (R²-COCl, 1.1 eq) dropwise. This step introduces the final side-chain mimic.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Purification:

    • Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2.2: Structural Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental composition.

  • Method: Electrospray Ionization (ESI) is typically used.

  • Expected Result: The observed mass should be within 5 ppm of the calculated exact mass for the protonated molecular ion [M+H]⁺.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the covalent structure and stereochemistry.

  • Methods: ¹H NMR, ¹³C NMR, COSY, and HSQC experiments.

  • Justification: The chemical shifts and coupling constants of the ring protons provide information about the ring's conformation in solution.[6] The presence of signals corresponding to the introduced R¹ and R² groups confirms successful functionalization.

Technique Parameter Expected Observation for 1,2,5-Oxadiazepane Core
¹H NMR Chemical Shift (δ, ppm)Complex multiplets in the 2.5-4.5 ppm range for the ring CH₂ protons. Specific shifts will depend on substitution and conformation.[7]
¹³C NMR Chemical Shift (δ, ppm)Signals for the ring carbons typically appear in the 40-80 ppm range.
HRMS (ESI+) m/z[M+H]⁺ corresponding to the calculated exact mass of the target molecule.
Analyt. HPLC Purity (%)>95% purity is desired for biological assays.
Table 1: Summary of expected characterization data for a generic 1,2,5-oxadiazepane derivative.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, they must be evaluated for their ability to mimic the target peptide. This typically involves a primary binding assay followed by a secondary functional assay.

G cluster_binding Primary Screen: Binding Affinity cluster_functional Secondary Screen: Functional Activity A Competitive Binding Assay (e.g., ELISA, FP) B Determine IC50/Ki A->B C Identify 'Hit' Compounds B->C D Cell-Based Reporter Assay C->D Advance Hits E Measure downstream signaling (e.g., cAMP, Ca2+ flux) D->E F Determine EC50/IC50 E->F G Lead Candidate F->G

Caption: Workflow for the biological evaluation of peptide mimetics.

Protocol 3.1: Competitive Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the ability of the test compound (the mimetic) to displace a fluorescently labeled version of the native peptide from its target receptor. This method is chosen for its homogeneous format (no washing steps) and high-throughput capability.

Materials:

  • Purified target protein/receptor.

  • Fluorescently labeled peptide ligand (e.g., FITC-labeled).

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 1,2,5-Oxadiazepane derivatives library.

  • Black, low-volume 384-well plates.

  • Plate reader with FP capabilities.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled peptide in assay buffer. The concentration should be at or below the Kd for its interaction with the receptor to ensure assay sensitivity.

    • Prepare serial dilutions of the 1,2,5-oxadiazepane test compounds and the unlabeled native peptide (positive control) in assay buffer.

  • Assay Execution:

    • Add 10 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of a pre-mixed solution containing the 2X target protein and 2X fluorescent peptide.

    • Incubate the plate for a time determined by binding kinetics (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the fluorescence polarization in the plate reader.

  • Data Analysis:

    • Plot the FP signal (in mP units) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the mimetic required to displace 50% of the fluorescent ligand.

    • The IC₅₀ values are used to rank the binding affinity of the synthesized derivatives.

Compound ID Target Peptide IC₅₀ (nM) Mimetic-001 IC₅₀ (nM) Mimetic-002 IC₅₀ (nM) Mimetic-003 IC₅₀ (µM)
Assay 1 15.289.5250.1> 10
Assay 2 18.195.3233.7> 10
Average 16.7 92.4 241.9 > 10
Table 2: Representative data from a competitive binding assay comparing the native peptide with synthesized mimetics.
Protocol 3.2: Cell-Based Functional Assay (e.g., cAMP Reporter Assay)

Principle: To ensure the mimetic doesn't just bind but also elicits the desired biological response (agonist or antagonist), a functional assay is required. This protocol is for a GPCR target where activation modulates cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • Test compounds identified as 'hits' from the binding assay.

Procedure:

  • Cell Plating:

    • Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37 °C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • For an agonist assay: Add the compounds directly to the cells.

    • For an antagonist assay: Pre-incubate the cells with the test compounds for a set time (e.g., 30 minutes) before adding a known concentration (e.g., EC₈₀) of the native peptide agonist.

    • Incubate for the appropriate time to allow for cAMP production (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the compound concentration.

    • For agonists, calculate the EC₅₀ (concentration for 50% of maximal activation).

    • For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Conclusion and Future Directions

The 1,2,5-oxadiazepane scaffold represents a promising and synthetically accessible platform for the development of novel peptide mimetics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. By systematically exploring different substitutions on the oxadiazepane core, researchers can fine-tune the spatial arrangement of pharmacophoric groups to achieve high affinity and specific modulation of peptide-mediated biological processes, ultimately leading to the discovery of next-generation therapeutics with improved drug-like properties.

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application of[4][8]triazepane and[4][8]oxadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • Bio-Synthesis Inc. (2012). Peptide Mimetics. Bio-Synthesis Technical Resources. [Link]

  • Luthman, K., Borg, S., & Hacksell, U. (1999). Synthesis and Use of Pseudopeptides Derived from 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. Methods in Molecular Medicine, 23, 1-23. [Link]

  • Fassina, G., et al. (1996). Complementary peptides as antibody mimetics for protein purification and assay. Journal of Molecular Recognition, 9(5-6), 564-569. [Link]

  • ProFoldin. Peptide assay kit. ProFoldin Product Information. [Link]

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). ChemInform Abstract: Synthesis and Application of[4][8]Triazepane and[4][8]Oxadiazepane as Versatile Structural Units for Drug Discovery. ChemInform, 41(32)*. [Link]

  • Ivachtchenko, A. V., et al. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 26(23), 7196. [Link]

  • Goral, W., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Tourwé, D. (2002). Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. CHIMIA International Journal for Chemistry, 56(1-2), 20-24. [Link]

  • Goral, W., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. PubMed. [Link]

Sources

Application

Development of Novel Antibacterial Agents from Oxadiazepane Scaffolds: Application Notes and Protocols

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a promising framework for the development of new antibacterial agents.[1][2] Its three-dimensional structure and the potential for diverse functionalization offer opportunities to design molecules with unique interactions with bacterial targets. This application note provides a comprehensive guide for researchers engaged in the discovery and preclinical development of oxadiazepane-based antibacterial drugs. We will detail synthetic strategies, robust protocols for antimicrobial evaluation, and essential cytotoxicity assessments to guide the identification of lead compounds with therapeutic potential.

PART 1: Synthesis of Oxadiazepane Scaffolds

A prevalent and effective method for constructing the oxadiazepane ring is through a [5+2] cycloaddition reaction. This typically involves the reaction of a Schiff base (imine) with a suitable cyclic anhydride.[3][4] The underlying mechanism involves the formation of a dipolar intermediate from the imine, which then undergoes cyclization with the anhydride to form the seven-membered ring.[5]

Protocol 1: General Synthesis of 1,3,6-Oxadiazepane-4,7-diones

This protocol outlines a general two-step procedure for the synthesis of a library of oxadiazepane derivatives, starting with the formation of a Schiff base followed by cycloaddition.

Step 1: Synthesis of Schiff Bases (Imines)

  • Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of a selected primary amine (e.g., a substituted aniline) in absolute ethanol. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Aldehyde Addition: To this solution, add one molar equivalent of a substituted benzaldehyde, also dissolved in a minimal amount of absolute ethanol.

  • Reaction: Reflux the mixture with stirring for 2-4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6]

Step 2: Cycloaddition to Form Oxadiazepane Ring

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve one molar equivalent of the synthesized Schiff base in dry benzene or tetrahydrofuran (THF).[3][6]

  • Anhydride Addition: Add one molar equivalent of a cyclic anhydride (e.g., maleic anhydride, phthalic anhydride, or succinic anhydride) to the solution.

  • Reaction: Reflux the reaction mixture for 6-16 hours, depending on the reactivity of the substrates.[3][6] Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, 1,4-dioxane) or by column chromatography on silica gel to yield the pure oxadiazepane-4,7-dione derivative.[7]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, and mass spectrometry.

G cluster_0 Schiff Base Synthesis cluster_1 Cycloaddition Reaction cluster_2 Purification & Characterization Amine Substituted Primary Amine Reflux1 Reflux (2-4h) Amine->Reflux1 Aldehyde Substituted Benzaldehyde Aldehyde->Reflux1 Solvent1 Absolute Ethanol + Glacial Acetic Acid Solvent1->Reflux1 SchiffBase Schiff Base (Imine) Reflux1->SchiffBase Reflux2 Reflux (6-16h) SchiffBase->Reflux2 Input Anhydride Cyclic Anhydride Anhydride->Reflux2 Solvent2 Dry Benzene or THF Solvent2->Reflux2 Oxadiazepane 1,3,6-Oxadiazepane Derivative Reflux2->Oxadiazepane Purification Recrystallization or Column Chromatography Oxadiazepane->Purification Crude Product Characterization FT-IR, NMR, Mass Spec Purification->Characterization

PART 2: In Vitro Antibacterial Susceptibility Testing

To evaluate the antibacterial potential of the newly synthesized oxadiazepane derivatives, standardized in vitro susceptibility testing is crucial. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized oxadiazepane compounds

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized oxadiazepane derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a gradient of compound concentrations.[8]

    • Prepare separate rows for the positive control antibiotic and the negative (solvent) control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

G A Prepare Compound Stock Solution C Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

PART 3: Cytotoxicity Assessment

A critical step in drug development is to ensure that candidate compounds are not only effective against pathogens but also safe for host cells.[10] Cytotoxicity assays are therefore essential to evaluate the potential of a compound to cause cell damage.[11]

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Synthesized oxadiazepane compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxadiazepane compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The data generated from these protocols should be organized for clear interpretation and comparison.

Table 1: Antibacterial Activity and Cytotoxicity of Representative Oxadiazepane Derivatives

Compound IDStructure (Modification)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HeLa cellsSelectivity Index (SI = IC₅₀/MIC)
OXA-001R = 4-chlorophenyl8>64506.25
OXA-002R = 4-methoxyphenyl16>64>100>6.25
OXA-003R = 2-nitrophenyl432256.25
Ciprofloxacin(Control)0.50.015>100>200

The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of cytotoxicity (IC₅₀) to antibacterial activity (MIC). A higher SI value indicates greater selectivity for bacterial cells over mammalian cells, which is a desirable characteristic for a potential drug candidate.

Conclusion and Future Directions

This application note provides a foundational framework for the synthesis and preliminary evaluation of novel antibacterial agents based on the oxadiazepane scaffold. The described protocols for synthesis, MIC determination, and cytotoxicity assessment are robust and can be adapted for high-throughput screening of compound libraries. Structure-activity relationship (SAR) studies, guided by the data generated, will be critical for optimizing the antibacterial potency and selectivity of this promising class of compounds. Future work should focus on elucidating the mechanism of action of the most promising candidates and evaluating their efficacy in preclinical models of infection.

References

  • Kretschmer, D., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]

  • Patel, K. D., et al. (2018). In vitro antimicrobial susceptibility testing methods. Applied Microbiology and Biotechnology, 102(23), 9991-10002. Available at: [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Mohammad, A.-T., Osman, H., & Yeap, G.-Y. (2012). Mechanism study of cycloaddition reaction toward the synthesis of 1,3-oxazepane-4,7-diones. Organic Chemistry: An Indian Journal, 8(2), 41-45. Available at: [Link]

  • Abid, H. H., et al. (2018). Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid. Al-Mustansiriyah Journal of Science, 29(2), 92-99. Available at: [Link]

  • Mohammed, S. H., & Abd Al-Razaq, A. A. (2022). Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. Journal of Pharmaceutical Negative Results, 13(4), 362-368. Available at: [Link]

  • Naeem, I. K., et al. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93. Available at: [Link]

  • Romero, J. A. C., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1896-1907. Available at: [Link]

  • Romero, J. A. C., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 61(23), 10634-10645. Available at: [Link]

  • El-Sayed, A. A. A., et al. (2024). Recent Advances in The Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Mini-Reviews in Organic Chemistry, 21. Available at: [Link]

  • Hussain, M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3121. Available at: [Link]

  • El-Sayed, A. A. A., et al. (2024). Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Bentham Science Publishers. Available at: [Link]

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Method

Application Notes and Protocols: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate as a Versatile Intermediate for API Synthesis

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents.[1][2] Saturated heterocyclic rings, in particular, are privileged structures that offer three-dimensional diversity, enabling chemists to explore new chemical space and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Among these, seven-membered heterocyclic systems like oxadiazepanes are gaining considerable attention as versatile building blocks.[4][5] This document provides a detailed guide to the synthesis and application of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate , a key intermediate for the construction of complex active pharmaceutical ingredients (APIs).

The 1,2,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a valuable surrogate for more conventional moieties like piperazine or morpholine.[4][6] The introduction of the tert-butoxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle that facilitates selective functionalization at one of the nitrogen atoms, making it an ideal intermediate for multi-step API synthesis.[7][8] The conformational flexibility of the seven-membered ring can also be advantageous for optimizing binding interactions with biological targets.[9]

These application notes will provide a comprehensive overview of a robust synthetic protocol for Tert-butyl 1,2,5-oxadiazepane-2-carboxylate, its characterization, and its utility in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its application in the development of novel oxazolidinone antibacterial agents.[4][6]

Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate: A Detailed Protocol

The synthesis of N-protected 1,2,5-oxadiazepane derivatives has been successfully demonstrated as a viable route to novel heterocyclic building blocks.[4][6] The following protocol is a representative method for the preparation of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate, based on established principles of heterocyclic chemistry.

Synthetic Workflow Overview

The synthesis proceeds via a two-step sequence involving the initial Boc-protection of a suitable linear precursor followed by an intramolecular cyclization to form the desired seven-membered ring.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Intramolecular Cyclization A Starting Material: 2-(2-Aminoethoxy)ethan-1-amine C Intermediate: Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate A->C (Boc)2O, Solvent B Reagent: Di-tert-butyl dicarbonate (Boc)2O D Intermediate from Step 1 F Product: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate D->F Paraformaldehyde, Acid Catalyst, Solvent E Reagent: Paraformaldehyde

Caption: Synthetic workflow for Tert-butyl 1,2,5-oxadiazepane-2-carboxylate.

Experimental Protocol

Materials and Reagents:

  • 2-(2-Aminoethoxy)ethan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Paraformaldehyde

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-aminoethoxy)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.

Step 2: Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

  • To a solution of Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.0 eq) in anhydrous methanol, add paraformaldehyde (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford Tert-butyl 1,2,5-oxadiazepane-2-carboxylate as the final product.

ParameterStep 1: Boc ProtectionStep 2: Cyclization
Key Reagents Di-tert-butyl dicarbonateParaformaldehyde, TFA
Solvent Dichloromethane (DCM)Methanol (MeOH)
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-16 hours4-6 hours
Typical Yield 85-95%70-85%
Purification Column ChromatographyColumn Chromatography

Characterization of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

The structure and purity of the synthesized Tert-butyl 1,2,5-oxadiazepane-2-carboxylate should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm) and the methylene protons of the oxadiazepane ring.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm), in addition to the signals for the ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group of the carbamate at approximately 1690-1700 cm⁻¹.

Application in API Synthesis: A Case Study with Oxazolidinone Analogues

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is a valuable intermediate for the synthesis of APIs, particularly those requiring a seven-membered heterocyclic core. A notable application is in the synthesis of analogues of the oxazolidinone antibacterial agent, linezolid.[4][6]

General Workflow for API Synthesis

The general strategy involves the deprotection of the Boc group to liberate the secondary amine, followed by coupling with a suitable pharmacophore.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Coupling Reaction A Tert-butyl 1,2,5-oxadiazepane-2-carboxylate C Intermediate: 1,2,5-Oxadiazepane A->C Acidic Conditions B Reagent: Acid (e.g., TFA, HCl) D Deprotected Intermediate F Final API Analogue D->F Coupling Reagents, Base E Pharmacophore Moiety (e.g., activated oxazolidinone) E->F

Caption: General workflow for utilizing the intermediate in API synthesis.

Protocol: N-Arylation for Oxazolidinone Synthesis
  • Boc Deprotection: Dissolve Tert-butyl 1,2,5-oxadiazepane-2-carboxylate in a suitable solvent such as DCM or dioxane. Treat with an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane at room temperature until the deprotection is complete (monitored by TLC). The resulting amine salt is then neutralized or used directly in the next step.

  • Coupling Reaction: The deprotected 1,2,5-oxadiazepane is coupled with an appropriately functionalized oxazolidinone core. For instance, a fluorinated aromatic ring on the oxazolidinone can undergo nucleophilic aromatic substitution with the secondary amine of the oxadiazepane ring in the presence of a suitable base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Purification: The final API analogue is purified using standard techniques such as column chromatography or recrystallization to yield the product of high purity.

Safety and Handling

  • Tert-butyl 1,2,5-oxadiazepane-2-carboxylate: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled with care in a fume hood.

  • Paraformaldehyde: This is a source of formaldehyde, which is a toxic and volatile substance. Handle only in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): TFA is a corrosive acid. Handle with appropriate PPE, including acid-resistant gloves.

  • Solvents: Dichloromethane and methanol are volatile and flammable.[11] Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]

Conclusion

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is a highly valuable and versatile intermediate for the synthesis of complex APIs. Its preparation via a straightforward and scalable synthetic route, coupled with its unique structural features, makes it an attractive building block for drug discovery programs. The protocols and application examples provided herein are intended to serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry, facilitating the exploration of novel chemical entities based on the 1,2,5-oxadiazepane scaffold.

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and Application of[4][5][10]Triazepane and[4][5][10]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. (n.d.). Scilit. Retrieved from [Link]

  • Reductive amination. (2023, December 28). In Wikipedia. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Suzuki, H., Utsunomiya, I., Shudo, K., et al. (2013). Antibacterial oxazolidinone analogues having a N-hydroxyacetyl-substituted seven-membered[4][5][10]triazepane or[4][5][10]oxadiazepane C-ring unit. Bioorganic & Medicinal Chemistry, 21(5), 1252-1265.

  • PubMed. (n.d.). Synthesis and application of[4][5][10]triazepane and[4][5][10]oxadiazepane as versatile structural units for drug discovery. Retrieved from [Link]

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  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry, 16(4), 125.
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  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). Tetrahedron Letters, 61(12), 151608. [Link]

  • Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxyl
  • TERT BUTYL ACETATE. (2019, September 1). ChemCentral.com.
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  • tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. (n.d.).
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Application

Application Notes and Protocols for the Scale-Up Synthesis of N-Boc Protected Heterocyclic Compounds

Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly heterocyclic compounds that form the scaffold of numerous active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly heterocyclic compounds that form the scaffold of numerous active pharmaceutical ingredients (APIs). While the introduction and removal of the Boc group are routine at the laboratory scale, the transition to pilot and industrial-scale production presents significant challenges in terms of reaction control, safety, purity, and cost-effectiveness. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of N-Boc protected heterocyclic compounds, offering field-proven insights into process optimization, safety management, and purification strategies. Detailed experimental protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in navigating the complexities of large-scale synthesis.

Introduction: The Strategic Importance of N-Boc Protection in Heterocyclic Synthesis

Heterocyclic compounds are fundamental structural motifs in medicinal chemistry, valued for their diverse pharmacological activities.[][2][3] The synthesis of these complex molecules often necessitates a multi-step approach where the strategic protection of reactive functional groups is paramount. The N-Boc group is favored for its stability across a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[4][5]

However, scaling up N-Boc protection and deprotection reactions introduces challenges that are not always apparent at the bench scale. These include managing exothermic events, ensuring homogeneous mixing in large reactors, addressing solubility issues, and minimizing the formation of process-related impurities.[6] This document will address these critical aspects, providing a practical framework for the successful scale-up of N-Boc protected heterocyclic compound synthesis.

Part I: Large-Scale N-Boc Protection of Heterocyclic Amines

The protection of a heterocyclic amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[7][8] While seemingly straightforward, several parameters must be carefully controlled during scale-up to ensure high yield, purity, and process safety.

Key Reaction Parameters and Optimization

2.1.1. Solvent Selection: The choice of solvent is critical for reaction efficiency and product isolation. On a large scale, factors such as cost, safety, and environmental impact become as important as solubility. While traditional solvents like dichloromethane (DCM) and 1,4-dioxane are effective, greener alternatives are increasingly preferred.[9]

Solvent SystemAdvantagesDisadvantages on Scale-Up
Tetrahydrofuran (THF) / WaterGood for amines with poor organic solubility.[6]Potential for peroxide formation in THF.
Acetonitrile (ACN)Good solubility for many substrates.Can be challenging to remove completely.
Methanol (MeOH)Cost-effective and readily available.May not be suitable for all substrates due to reactivity.
Acetone / WaterGood for hydrochloride salts of amines.[10]Potential for aldol condensation byproducts.
Solvent-FreeEnvironmentally friendly, reduces waste.[7]Requires careful temperature control to manage exotherm.

2.1.2. Base Selection: A base is typically used to neutralize the acidic byproduct of the reaction. The choice of base can influence reaction rate and selectivity.

  • Triethylamine (TEA): A common, cost-effective organic base.[7]

  • 4-Dimethylaminopyridine (DMAP): A highly efficient catalyst, often used in small amounts with a weaker base.[11]

  • Sodium Bicarbonate (NaHCO₃) / Sodium Hydroxide (NaOH): Inorganic bases suitable for aqueous or biphasic systems.[11]

2.1.3. Stoichiometry and Reagent Addition: On a large scale, a slight excess of Boc₂O (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.[6] The addition of Boc₂O should be carefully controlled, especially for highly reactive amines, to manage the exothermic nature of the reaction and prevent temperature spikes.[6]

Process Safety Considerations for N-Boc Protection

The reaction between an amine and Boc₂O is exothermic. In large reactors with a lower surface-area-to-volume ratio, heat dissipation is less efficient, increasing the risk of a thermal runaway.

  • Controlled Addition: Add Boc₂O portion-wise or via a dropping funnel to manage the rate of heat generation.[6]

  • Cooling Systems: Ensure the reactor is equipped with an adequate cooling system to maintain the desired reaction temperature.

  • Gas Evolution: The reaction produces carbon dioxide gas, which must be safely vented to prevent pressure build-up in a closed system.[7]

Experimental Protocol: Scale-Up Synthesis of N-Boc-piperazine

This protocol is adapted from a method suitable for industrial production and highlights key scale-up considerations.[12]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ammonia water

  • Sodium carbonate

  • Appropriate solvents (e.g., toluene, water)

Procedure:

  • Chlorination: React diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine. This step is highly exothermic and releases HCl gas, requiring a robust scrubbing system.

  • Boc Protection:

    • In a suitable reactor, dissolve the crude bis(2-chloroethyl)amine in an appropriate solvent system (e.g., water/toluene).

    • Add sodium carbonate as the base.

    • Slowly add Boc₂O while maintaining the temperature below a pre-determined limit (e.g., 25-30 °C) using external cooling.

    • Stir the reaction for 12-16 hours, monitoring for completion by a suitable analytical method (e.g., HPLC, TLC).[12]

  • Cyclization: The resulting bis(2-chloroethyl)carbamic acid tert-butyl ester is then cyclized with ammonia water to yield N-Boc piperazine.

  • Work-up and Isolation: After reaction completion, the organic layer is separated, washed, and the solvent is removed under reduced pressure. The product is then purified.

Part II: Scalable N-Boc Deprotection Strategies

The removal of the Boc group is typically achieved under acidic conditions.[11] The choice of deprotection method on a large scale is a trade-off between reaction efficiency, cost, safety, and compatibility with other functional groups in the molecule.

Comparative Overview of Deprotection Reagents
ReagentTypical ConditionsAdvantagesDisadvantages on Scale-Up
Trifluoroacetic Acid (TFA)DCM or neat, 0 °C to RT[13]Highly effective and fast.Corrosive, toxic, and expensive.[14] Generates trifluoroacetate salts which can be difficult to handle.
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, Acetone, MeOH[10][13]Cost-effective.Gaseous HCl requires specialized handling equipment. Can be corrosive to reactors.
p-Toluenesulfonic Acid (pTSA)MeOH, Toluene, 40 °C[15]Solid, easy to handle, biodegradable, and a good alternative to TFA.[14]May require elevated temperatures.
Phosphoric Acid (H₃PO₄)THF, water[5][16]Non-volatile, less corrosive than HCl.Can be slower and require higher temperatures.
Thermal DeprotectionHigh temperature (150-270 °C) in a suitable solvent or neat.[17][18]Avoids the use of strong acids and simplifies work-up.[17]Not suitable for thermally sensitive molecules. Requires high-temperature equipment.
Oxalyl Chloride / MethanolMethanol, RT[13][19]Mild conditions, effective for a range of substrates.May form carbon monoxide as a side-product, which is a safety concern on a large scale.[13][19]
"Green" Chemistry Approaches to Deprotection

There is a growing emphasis on developing more environmentally benign deprotection methods.

  • Water-Mediated Deprotection: Using water at reflux temperatures can effectively remove the Boc group for some substrates, avoiding the need for additional reagents.[16][20]

  • Solid Acid Catalysts: Using recyclable catalysts like Indion 190 resin can simplify work-up and reduce waste.[21]

  • Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid DES can act as both the reaction medium and catalyst, offering an efficient and sustainable method.[14]

Experimental Protocol: Large-Scale N-Boc Deprotection using HCl in Acetone

This protocol describes a cost-effective and "process-friendly" method for Boc deprotection on a multi-kilogram scale.[10]

Materials:

  • N-Boc protected heterocyclic compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Water

Procedure:

  • Reaction Setup: Charge the N-Boc protected starting material and acetone into a suitable reactor.

  • Reagent Addition: Slowly add concentrated HCl (approximately 2.0 equivalents) to the stirred mixture. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50 °C) and monitor the reaction progress by HPLC until completion (typically 6-9 hours).[10]

  • Work-up and Crystallization: After completion, the product hydrochloride salt is often isolated by crystallization. This can be induced by cooling the reaction mixture and potentially adding an anti-solvent like water.

  • Isolation and Drying: The crystalline product is isolated by filtration, washed with a suitable solvent (e.g., cold acetone), and dried under vacuum.

Part III: Purification and Analytical Characterization on a Large Scale

The purification of N-Boc protected intermediates is a critical step to ensure the quality of the final API. The choice of purification method depends on the physical properties of the compound, the impurity profile, and the scale of operation.[4]

Comparison of Large-Scale Purification Techniques
TechniquePrincipleThroughputPurityCostBest For
Crystallization Differential solubilityHighHigh (for crystalline solids)LowFinal purification of solid products.[4]
Flash Chromatography AdsorptionMediumModerate to HighMediumRoutine purification and initial clean-up.[4]
Preparative HPLC PartitioningLowVery HighHighFinal purification of high-value products and challenging separations.[4]
Analytical Quality Control

Robust analytical methods are essential to confirm the successful protection and deprotection of the heterocyclic amine and to quantify impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the presence of the tert-butyl group (a characteristic 9H singlet in ¹H NMR) and the carbamate carbonyl carbon in ¹³C NMR.[22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the protected and deprotected compounds.[22]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress on a large scale.

Visualization of Workflows

General Workflow for Scale-Up Synthesis

Scale_Up_Workflow Start Heterocyclic Amine Starting Material Protection N-Boc Protection (Boc₂O, Base, Solvent) Start->Protection Purification1 Work-up & Purification 1 (Crystallization/Chromatography) Protection->Purification1 Intermediate N-Boc Protected Heterocycle Purification1->Intermediate Deprotection N-Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Purification2 Work-up & Purification 2 (Crystallization) Deprotection->Purification2 Final Deprotected Heterocyclic Amine (e.g., as HCl salt) Purification2->Final

Caption: General workflow for the synthesis of N-Boc protected heterocyclic compounds.

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude N-Boc Product IsSolid Is the product a solid? Start->IsSolid CanCrystallize Can it be crystallized? IsSolid->CanCrystallize Yes HighPurity High purity required? IsSolid->HighPurity No (Oil/Amorphous) CanCrystallize->HighPurity No Crystallization Crystallization CanCrystallize->Crystallization Yes Flash Flash Chromatography HighPurity->Flash No PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes

Caption: Decision tree for selecting a suitable purification method.

Conclusion

The successful scale-up synthesis of N-Boc protected heterocyclic compounds requires a holistic approach that integrates reaction optimization, process safety, and efficient purification strategies. By carefully considering the factors outlined in this guide, researchers and process chemists can develop robust, safe, and economically viable manufacturing processes for these critical pharmaceutical intermediates. The transition from traditional, often hazardous, reagents to greener alternatives represents a significant step forward in sustainable chemical manufacturing.

References

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Coffey, D. S., Hawk, M. K. N., Pedersen, S. W., Ghera, S. J., Marler, P. G., Dodson, P. N., & Lytle, M. L. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946–948. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. Research Collection, ETH Zurich. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Retrieved from [Link]

  • Wang, Y., & Li, J. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • O’Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • O’Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]

  • Coffey, D. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • MacMillan, D. W. C., & Fu, G. C. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • American Chemical Society. (2023). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • ResearchGate. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycle N-Boc deprotection scope. Retrieved from [Link]

  • Pharmaceutical Technology. (2018). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Retrieved from [Link]

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Method

Application Notes and Protocols: Strategic Functionalization of the 1,2,5-Oxadiazepane Ring System

Introduction: The 1,2,5-Oxadiazepane Scaffold - An Emerging Player in Medicinal Chemistry The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,5-Oxadiazepane Scaffold - An Emerging Player in Medicinal Chemistry

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Saturated seven-membered heterocycles, or azepanes, have garnered significant interest as they can provide access to underexplored chemical space, often leading to improved pharmacokinetic properties compared to their five- and six-membered counterparts. Among these, the 1,2,5-oxadiazepane ring system presents a compelling framework. As a homolog of piperazine and morpholine, this seven-membered heterocycle offers multiple sites for chemical modification, making it a versatile structural unit for the development of new therapeutic agents.[1][2]

This guide provides a comprehensive overview of the synthesis and functionalization of the 1,2,5-oxadiazepane core. We will delve into the foundational synthesis of the protected ring system, followed by detailed protocols for its subsequent N-functionalization, a critical step in modulating the biological activity and physicochemical properties of resulting compounds. The causality behind experimental choices will be explained, and where direct literature is sparse, we will present robust, generalized protocols based on established principles of heterocyclic chemistry.

Part 1: Synthesis of the Core 1,2,5-Oxadiazepane Ring System

The synthesis of the 1,2,5-oxadiazepane scaffold is not as widely documented as that of smaller heterocycles. A key approach, reported by Suzuki et al., involves the cyclization of a suitably protected N,N'-disubstituted hydroxylamine derivative with a bis-electrophile.[1][2] This method provides a reliable entry into the N-protected 1,2,5-oxadiazepane ring, which is primed for subsequent functionalization. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial for directing the reactivity of the nitrogen atoms and ensuring the stability of the ring system during synthesis and subsequent modifications.

Protocol 1: Synthesis of N-Protected 1,2,5-Oxadiazepane

This protocol is adapted from the work of Suzuki et al. and outlines the key cyclization step to form the core ring structure.[1][2]

Rationale: The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen atoms of the protected hydrazine precursor attack the electrophilic carbons of the bis(2-chloroethyl)ether. The use of a strong base like sodium hydride (NaH) is essential to deprotonate the N-H groups, thereby activating them for nucleophilic attack. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the deprotonated hydrazine.

cluster_0 Synthesis of N-Protected 1,2,5-Oxadiazepane start N,N'-di-Boc-hydrazine + bis(2-chloroethyl) ether step1 Dissolve in anhydrous DMF start->step1 step2 Add NaH (2.2 eq.) at 0 °C step1->step2 step3 Stir at room temperature (Monitor by TLC) step2->step3 step4 Quench with water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify by column chromatography step5->step6 end N,N'-di-Boc-1,2,5-oxadiazepane step6->end

Caption: Workflow for the synthesis of the N-protected 1,2,5-oxadiazepane core.

Materials:

  • N,N'-di-tert-butoxycarbonylhydrazine (1.0 eq.)

  • bis(2-chloroethyl) ether (1.05 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N'-di-tert-butoxycarbonylhydrazine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add bis(2-chloroethyl) ether dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-1,2,5-oxadiazepane.

Part 2: N-Functionalization of the 1,2,5-Oxadiazepane Ring

With the protected 1,2,5-oxadiazepane in hand, the next critical phase is the selective deprotection and subsequent functionalization of the nitrogen atoms. This allows for the introduction of a wide array of substituents, which is key to tuning the molecule's properties for drug development.

Protocol 2: Selective Deprotection and N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atoms, which can significantly impact a molecule's lipophilicity, basicity, and receptor-binding interactions. A common strategy is direct alkylation using an alkyl halide in the presence of a base.

Rationale: This protocol first involves the selective removal of one or both Boc protecting groups under acidic conditions (e.g., with trifluoroacetic acid or HCl). The resulting free secondary amine(s) can then be alkylated. The choice of base for the alkylation step is crucial; a non-nucleophilic base such as potassium carbonate or triethylamine is used to deprotonate the amine without competing in the alkylation reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

cluster_1 General Workflow for N-Alkylation start N-Boc-1,2,5-oxadiazepane deprotection Deprotection (e.g., TFA in DCM) start->deprotection amine Free 1,2,5-oxadiazepane deprotection->amine alkylation Add Alkyl Halide (R-X) and Base (e.g., K₂CO₃) in Solvent (e.g., ACN) amine->alkylation reaction Stir at RT or heat (Monitor by TLC/LC-MS) alkylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkyl-1,2,5-oxadiazepane purification->product

Caption: A typical experimental workflow for N-alkylation of the 1,2,5-oxadiazepane ring.

Materials:

  • N-Boc-1,2,5-oxadiazepane (1.0 eq.)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Acetonitrile (ACN) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection: Dissolve the N-Boc-1,2,5-oxadiazepane in DCM and add TFA or HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC). Concentrate the reaction mixture under reduced pressure.

  • Alkylation: Dissolve the resulting crude amine salt in ACN or DMF. Add the base (K₂CO₃ or TEA) and the alkyl halide.

  • Stir the reaction at room temperature or heat as necessary until the starting amine is consumed (monitored by TLC or LC-MS).

  • Filter off any inorganic salts and concentrate the filtrate.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Alkylating Agent Alkyl iodide, bromide, or chlorideIodides are most reactive, followed by bromides and chlorides.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEAA non-nucleophilic base is required to prevent side reactions.
Solvent ACN, DMF, THFPolar aprotic solvents are generally effective.
Temperature Room temp. to 80 °CDependent on the reactivity of the alkyl halide.

Table 1: Typical Reaction Conditions for N-Alkylation.

Protocol 3: N-Acylation

N-acylation introduces an acyl group, forming an amide linkage. This is a common strategy in drug design to modify polarity, introduce hydrogen bond acceptors, and alter metabolic stability.

Rationale: The reaction of an amine with a highly reactive acylating agent, such as an acyl chloride or anhydride, is typically rapid and high-yielding. A base, often a tertiary amine like triethylamine or pyridine, is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The reaction is usually performed in an aprotic solvent to prevent hydrolysis of the acylating agent.

Materials:

  • 1,2,5-Oxadiazepane (from deprotection) (1.0 eq.)

  • Acyl chloride or anhydride (1.1 eq.)

  • Triethylamine (TEA) or Pyridine (1.2 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2,5-oxadiazepane in DCM or THF under an inert atmosphere.

  • Add the base (TEA or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 3: Advanced Functionalization - A Look to the Future

While N-functionalization is the most direct approach to modifying the 1,2,5-oxadiazepane scaffold, the functionalization of the carbon atoms of the ring (C-H functionalization) represents a more advanced and powerful strategy for generating novel analogs.

C-H Functionalization:

Direct C-H functionalization is a rapidly evolving field in organic synthesis that allows for the conversion of typically unreactive C-H bonds into new C-C, C-N, or C-O bonds.[3] While specific protocols for the 1,2,5-oxadiazepane ring are not yet established in the literature, one can envision the application of modern catalytic methods. For instance, transition-metal-catalyzed C-H activation, directed by one of the nitrogen atoms, could potentially enable regioselective functionalization of the carbon atoms adjacent to the nitrogens. Photoredox catalysis also offers mild conditions for the generation of radical intermediates that could engage in C-H functionalization pathways.[4][5] Researchers interested in exploring this area should consult recent reviews on the C-H functionalization of saturated heterocycles for suitable starting points.

Conclusion

The 1,2,5-oxadiazepane ring system is a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis, while not commonplace, is achievable through established cyclization strategies. The true potential of this scaffold lies in its systematic functionalization. The protocols outlined in this guide for N-alkylation and N-acylation provide a solid foundation for researchers to begin creating diverse libraries of 1,2,5-oxadiazepane derivatives. As synthetic methodologies continue to advance, the direct functionalization of the ring's carbon framework will undoubtedly unlock even greater potential for this versatile heterocyclic system in the quest for new and effective medicines.

References

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2736. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application of[2][6]triazepane and[2][6]oxadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). ChemInform Abstract: Synthesis and Application of[2][6]Triazepane and[2][6]Oxadiazepane as Versatile Structural Units for Drug Discovery. ResearchGate. [Link]

  • Wang, D., et al. (2025). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. PubMed. [Link]

  • Al-Sultani, K. J. (2017). Synthesis of Dispiro 1,3-Oxazepine- 4,7-Diones. Journal of Global Pharma Technology. [Link]

  • Wang, D., et al. (2025). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. National Institutes of Health. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Escobar, C. A., et al. (2013). Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Zeitschrift für Naturforschung B. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2006). Synthese et N-Acylation Regiospecifique de 1,2,5-Thiadiazolidines 1,1-Dioxydes Chirales. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Sharma, P., & Kumar, V. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). ResearchGate. [Link]

  • Gandeepan, P., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Varga, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules. [Link]

  • Mátyus, P., et al. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

  • Zhang, S., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 1,2,5-oxadiazepane rings

. Welcome to the Technical Support Center for the synthesis of 1,2,5-oxadiazepane rings.

Author: BenchChem Technical Support Team. Date: January 2026

. Welcome to the Technical Support Center for the synthesis of 1,2,5-oxadiazepane rings. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this seven-membered heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.

The synthesis of 1,2,5-oxadiazepanes, while offering a versatile structural unit for drug discovery, is often fraught with challenges ranging from low yields to intractable purification issues.[1] This resource is structured to address these common hurdles in a direct question-and-answer format, providing both troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Navigating Common Synthesis Roadblocks

This section is dedicated to resolving specific issues you may encounter during the synthesis of 1,2,5-oxadiazepane and its derivatives. Each problem is analyzed for its probable cause, followed by a detailed, actionable solution.

Issue 1: Low or No Yield of the Desired 1,2,5-Oxadiazepane Ring

Symptom: Your reaction yields are consistently below expectations, or you are unable to isolate the target product, with starting materials often remaining.

Probable Cause & Solution:

The formation of the 1,2,5-oxadiazepane ring typically involves a cyclization reaction. The efficiency of this step is highly sensitive to reaction conditions. One common method involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether.[2]

  • Inefficient Ring Closure: The intramolecular cyclization is often the rate-limiting step and can be hampered by steric hindrance or unfavorable conformational pre-organization of the linear precursor.

    • Optimization of Reaction Conditions: The choice of solvent and base is critical. Polar aprotic solvents like DMSO, sulfolane, NMP, and DMA have been shown to improve yields.[2] The base should be strong enough to deprotonate the hydrazine derivative without causing side reactions. Alkali metal hydroxides and carbonates are commonly used.[2][3] Elevated temperatures, typically in the range of 80-125°C, are often necessary to drive the reaction to completion.[2][3]

    • Catalyst Addition: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, can significantly enhance the reaction rate and yield, particularly in biphasic systems.[2][3]

  • Decomposition of Starting Materials or Product: The stability of both the precursors and the final 1,2,5-oxadiazepane ring can be a concern, especially under harsh reaction conditions.

    • Temperature Control: While elevated temperatures are often required, excessive heat can lead to decomposition. It is crucial to carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive substrates.

Issue 2: Formation of Significant Side Products

Symptom: Your analytical data (LC-MS, NMR) indicates the presence of one or more major impurities alongside your target compound.

Probable Cause & Solution:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric byproducts.

    • High Dilution Principle: Performing the cyclization reaction under high dilution conditions can favor the intramolecular pathway by minimizing intermolecular encounters. This involves slowly adding the linear precursor to a large volume of solvent.

  • Alternative Cyclization Pathways: Depending on the substrate, alternative ring closures can occur, leading to isomeric heterocyclic systems.

    • Careful Substrate Design: The design of the linear precursor is crucial. Strategic placement of substituents can help favor the desired 7-membered ring formation over other possibilities.

  • Rearrangement of the 1,2,5-Oxadiazepane Ring: While less common than with some other heterocyclic systems, rearrangement under certain conditions (e.g., acidic or thermal stress) cannot be entirely ruled out.[4]

    • Mild Work-up and Purification: Employing mild conditions during work-up and purification is essential. Avoid strong acids or bases and excessive heat. Purification methods like column chromatography on silica gel or preparative HPLC are generally preferred.

Issue 3: Difficulty with N-Alkylation of the 1,2,5-Oxadiazepane Ring

Symptom: Attempts to introduce alkyl substituents onto the nitrogen atoms of the 1,2,5-oxadiazepane ring result in low conversion, multiple products, or no reaction.

Probable Cause & Solution:

  • Low Nucleophilicity of the Nitrogen Atoms: The nitrogen atoms in the 1,2,5-oxadiazepane ring can exhibit reduced nucleophilicity due to the presence of adjacent electron-withdrawing groups or steric hindrance.

    • Choice of Alkylating Agent and Base: Highly reactive alkylating agents, such as alkyl iodides or triflates, may be necessary.[5] The choice of base is also critical; stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be required to achieve sufficient deprotonation.[6]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the base and leaving the anion more nucleophilic.[6]

  • Over-alkylation: The presence of two nitrogen atoms raises the possibility of di-alkylation, which may not always be the desired outcome.[5]

    • Stoichiometric Control: Careful control of the stoichiometry of the alkylating agent is crucial. Using a slight excess of the 1,2,5-oxadiazepane starting material can help to minimize di-alkylation.

    • Protecting Group Strategy: If mono-alkylation is the goal, a protecting group strategy may be necessary to block one of the nitrogen atoms before proceeding with the alkylation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 1,2,5-oxadiazepane rings.

Q1: What is a general synthetic route for preparing a 1,2,5-oxadiazepane ring?

A1: A common and effective method is the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile, such as a 2,2'-disubstituted diethyl ether.[2] The reaction is typically carried out in a polar aprotic solvent in the presence of a base at elevated temperatures.[2] An alternative approach that has been explored for similar heterocyclic systems is ring-closing metathesis (RCM), which can be a powerful tool for the formation of medium-sized rings.[7][8][9]

Q2: How can I improve the yield and purity of my 4,5-diacyl-[2][7][10]-oxadiazepine intermediate?

A2: The synthesis of the 4,5-diacyl-[2][7][10]-oxadiazepine intermediate can be optimized by careful selection of reagents and conditions. Using 1.5 to 4 equivalents of the 2,2'-disubstituted diethyl ether relative to the N,N'-diacylhydrazine is often beneficial.[2] The purity of the intermediate can be improved by precipitation from an alcohol such as isopropanol.[2] Yields can sometimes be further enhanced by the addition of potassium iodide or a phase transfer catalyst.[2]

Q3: What are the best methods for purification of 1,2,5-oxadiazepane derivatives?

A3: Purification of 1,2,5-oxadiazepane derivatives can often be achieved by standard techniques such as:

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or for separating mixtures, column chromatography on silica gel or alumina is a versatile technique. A range of solvent systems can be employed, with the polarity tailored to the specific compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or for obtaining highly pure samples for biological testing, preparative HPLC is an excellent option.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A4: As with all chemical syntheses, it is imperative to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in these syntheses, such as strong bases and reactive alkylating agents, are hazardous and should be handled with care in a well-ventilated fume hood. It is also important to consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q5: Can microwave irradiation be used to accelerate the synthesis of 1,2,5-oxadiazepane rings?

A5: Microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic rings.[11] While specific literature on the microwave-assisted synthesis of 1,2,5-oxadiazepanes is limited, it is a viable technique to explore for optimizing reaction times and potentially improving yields. Careful optimization of reaction parameters such as temperature, time, and power will be necessary.

Experimental Protocols & Data
Table 1: Representative Conditions for 1,2,5-Oxadiazepane Synthesis
StepStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Ring Formation N,N'-diacetylhydrazine, 2,2'-dichlorodiethyl etherKOH, DMSO80-90540-76[2]
Deprotection 4,5-diacetyl-[2][3][7]-oxadiazepineHCl, Diethylene glycol43-4510-1280-95[2]
Base-mediated Deprotection 4,5-diacetyl-[2][3][7]-oxadiazepineKOH, Water, Potassium Acetate90-100465-94[10]
Detailed Protocol: Synthesis of 4,5-diacetyl-[2][3][7]-oxadiazepine [2]
  • To a solution of N,N'-diacetylhydrazine (0.1 mol) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (0.21 mol).

  • Heat the mixture to 80°C.

  • Add 2,2'-dichlorodiethyl ether (0.12 mol) to the reaction mixture.

  • Maintain the temperature at 80-85°C for 5 hours.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Add isopropanol to the oil and cool to -10°C to induce crystallization.

  • Filter the crystalline product, wash with cold isopropanol, and dry under vacuum.

Visualizing the Synthesis
Diagram 1: General Synthetic Pathway to 1,2,5-Oxadiazepanes

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization N,N'-diacylhydrazine N,N'-diacylhydrazine 4,5-diacyl-[1,2,5]-oxadiazepine 4,5-diacyl-[1,2,5]-oxadiazepine N,N'-diacylhydrazine->4,5-diacyl-[1,2,5]-oxadiazepine Base, Solvent, Δ 2,2'-disubstituted\ndiethyl ether 2,2'-disubstituted diethyl ether 2,2'-disubstituted\ndiethyl ether->4,5-diacyl-[1,2,5]-oxadiazepine 1,2,5-oxadiazepane 1,2,5-oxadiazepane 4,5-diacyl-[1,2,5]-oxadiazepine->1,2,5-oxadiazepane Acid or Base Functionalized\n1,2,5-oxadiazepane Functionalized 1,2,5-oxadiazepane 1,2,5-oxadiazepane->Functionalized\n1,2,5-oxadiazepane e.g., N-Alkylation

Caption: A typical three-step synthesis of functionalized 1,2,5-oxadiazepanes.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Decomposition Decomposition Low Yield->Decomposition Side Reactions Side Reactions Low Yield->Side Reactions Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Yes Lower Temperature Lower Temperature Decomposition->Lower Temperature Yes Use High Dilution Use High Dilution Side Reactions->Use High Dilution Yes

Sources

Optimization

Technical Support Center: N-Boc Protection of Cyclic Amines

Welcome to the technical support center for the N-Boc protection of cyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc protection of cyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes unpredictable transformation. Here, we move beyond standard protocols to delve into the nuances of side reactions, offering troubleshooting strategies and in-depth mechanistic explanations to empower you to optimize your synthetic outcomes.

Introduction: The Deceptively Simple Boc Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic treatment.[1] The reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) appears straightforward. The amine's lone pair attacks a carbonyl carbon of the anhydride, leading to the formation of a stable N-tert-butylcarbamate, with tert-butanol and carbon dioxide as the only byproducts.[2] This process is often driven to completion by the irreversible loss of CO₂ gas.[2]

However, when the amine is part of a cyclic system, factors such as ring strain, conformational rigidity, steric hindrance, and the presence of other functional groups can introduce a layer of complexity, leading to unexpected side reactions and diminished yields. This guide will illuminate these challenges and provide you with the expertise to navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of a substituted piperidine is sluggish and gives a low yield. What are the likely causes?

A1: Low reactivity in substituted piperidines is often a direct consequence of steric hindrance. Bulky substituents on the ring can impede the approach of the already sterically demanding (Boc)₂O to the nitrogen atom. The conformation of the piperidine ring also plays a crucial role; axial substituents, particularly at the C2 and C6 positions, can create significant steric shielding.[3]

  • Causality: The nitrogen lone pair in a piperidine ring resides in a specific spatial orientation. Large substituents can force the ring into a conformation where this lone pair is less accessible. Furthermore, the tetrahedral intermediate formed upon nucleophilic attack is also subject to steric clashes, potentially raising the activation energy of the reaction.

  • Troubleshooting:

    • Increase Temperature: Carefully warming the reaction can provide the necessary energy to overcome the activation barrier.

    • Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) while monitoring by TLC or LC-MS.

    • Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive N-Boc-pyridinium intermediate.[4] However, be mindful of potential side reactions with DMAP (see Q3).

    • Alternative Reagents: Consider using a more reactive, albeit less common, Boc-donating reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the di-Boc protected amine. How can I prevent this?

A2: The formation of an N,N-di-Boc derivative is a known side reaction, particularly with primary amines, but can also occur with secondary amines under certain conditions, leading to an imide-like structure.[5] This is more likely to happen when using a strong base and an excess of (Boc)₂O.

  • Mechanism: After the initial N-Boc protection, a strong base can deprotonate the newly formed carbamate, generating a carbamate anion. This anion can then act as a nucleophile, attacking a second molecule of (Boc)₂O. This is more prevalent with less sterically hindered amines.

  • Prevention:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of (Boc)₂O.

    • Base Selection: Avoid strong, non-nucleophilic bases like LDA or NaH if di-Boc formation is a problem. Weaker bases like triethylamine (TEA) or even sodium bicarbonate are often sufficient to neutralize the liberated acid without promoting deprotonation of the carbamate product.

    • Aqueous Biphasic Conditions: Running the reaction in a biphasic system (e.g., DCM/water or THF/water) with a mild inorganic base like NaHCO₃ can suppress di-Boc formation by ensuring the carbamate product is not subjected to a strongly basic environment.

Q3: I used DMAP as a catalyst, and now I have several unidentified byproducts. What could have happened?

A3: While DMAP is an excellent catalyst for Boc protection, its use can lead to side reactions, especially if the reaction conditions are not carefully controlled.[4]

  • Potential Side Reactions with DMAP:

    • Isocyanate Formation: At lower temperatures, the highly reactive N-Boc-DMAP intermediate can sometimes promote the formation of isocyanates from the amine starting material.[4]

    • Urea Formation: If isocyanate is formed, it can react with the starting amine to produce a urea byproduct.

    • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., hydroxyls or thiols), DMAP can catalyze their Boc protection as well, leading to a mixture of products.

  • Mitigation Strategies:

    • Catalytic Amount: Use only a catalytic amount of DMAP (1-10 mol%).

    • Temperature Control: For sluggish reactions requiring DMAP, moderate heating is often better than running the reaction at very low temperatures where isocyanate formation might be favored.

    • Alternative Catalysts: For highly sensitive substrates, consider alternative catalysts or catalyst-free conditions with a longer reaction time.

Q4: I am working with a chiral cyclic amine, and I'm concerned about epimerization. Is this a valid concern during Boc protection?

A4: Epimerization at a stereocenter adjacent to the amine is a potential risk, particularly if the reaction conditions are harsh.[6] While standard Boc protection conditions are generally mild, the use of strong bases or elevated temperatures for extended periods could lead to the loss of stereochemical integrity.

  • Mechanism of Epimerization: A strong base can deprotonate the α-carbon to the nitrogen, leading to a planar carbanion or an enolate-like intermediate, which can then be protonated from either face, resulting in racemization or epimerization.

  • Preventative Measures:

    • Mild Base: Use the mildest base necessary to achieve the desired transformation. Often, for free amines, no base is required.[5] If a base is needed to scavenge acid or for an amine salt, use a non-nucleophilic amine base like TEA or DIPEA.

    • Low Temperature: If possible, run the reaction at room temperature or below.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times once the starting material has been consumed.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-Boc protection of cyclic amines.

Symptom Possible Cause(s) Recommended Action(s)
Incomplete Reaction (Starting Material Remains) 1. Steric Hindrance: Bulky substituents on the cyclic amine are impeding the reaction.[7] 2. Low Nucleophilicity: Electron-withdrawing groups on the ring are reducing the amine's reactivity. 3. Inactivated Reagent: (Boc)₂O has hydrolyzed due to moisture.1a. Increase reaction temperature (e.g., to 40-50 °C). 1b. Add a catalytic amount of DMAP (1-10 mol%). 2. Use a more forcing but carefully controlled condition, such as catalytic DMAP with gentle heating. 3. Use a fresh bottle of (Boc)₂O and ensure anhydrous reaction conditions.
Formation of Multiple Products 1. Di-Boc Formation: Over-protection of the amine.[5] 2. Protection of Other Functional Groups: The substrate contains other nucleophilic sites (e.g., -OH, -SH). 3. Isocyanate/Urea Formation: Side reaction promoted by certain conditions.[4]1. Reduce the stoichiometry of (Boc)₂O to 1.05-1.1 equivalents. Use a milder base (e.g., NaHCO₃). 2. Consider protecting other nucleophilic groups first if they are more reactive. Alternatively, use conditions that favor N-acylation (e.g., aqueous biphasic). 3. Avoid using DMAP at low temperatures. If DMAP is necessary, run the reaction at room temperature or slightly elevated temperatures.
Difficult Purification 1. Excess (Boc)₂O: Unreacted anhydride remains in the product mixture. 2. Byproducts with Similar Polarity: Side products are co-eluting with the desired product during chromatography.1a. Quench the reaction with a nucleophilic amine scavenger resin (e.g., polymer-supported trisamine) or by adding a small amount of a simple amine like n-butylamine. 1b. Perform an aqueous workup with a mild base (e.g., dilute NaHCO₃ solution) to hydrolyze the excess anhydride. 2. Optimize chromatographic conditions (e.g., gradient elution, different solvent system). Consider recrystallization if the product is a solid.
Unexpected Ring-Opening (for strained rings like aziridines/azetidines) 1. Acid-Catalyzed Ring Opening: The reaction conditions are too acidic, leading to protonation and subsequent nucleophilic attack on the ring.[5] 2. High Ring Strain: The inherent strain of the small ring makes it susceptible to nucleophilic attack, even under neutral or basic conditions.[3]1. Use non-acidic conditions. If starting with an amine salt, free-base the amine before the Boc protection. 2. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less reactive Boc-donating reagent if standard (Boc)₂O proves too harsh.
Formation of a Cyclic Byproduct (e.g., with vicinal hydroxyl group) 1. Intramolecular Cyclization: A nearby nucleophile (like an -OH group) attacks the activated carbonyl of the intermediate.[8]1a. Protect the interfering functional group before Boc protection. 1b. Use conditions that favor the intermolecular reaction, such as higher concentrations of the amine and (Boc)₂O. 1c. Run the reaction at a lower temperature to disfavor the intramolecular cyclization.

Experimental Protocols

Protocol 1: Standard N-Boc Protection of a Cyclic Secondary Amine (e.g., Piperidine)
  • Dissolve the Amine: In a round-bottom flask, dissolve the cyclic amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) (approximately 0.1-0.5 M).

  • Add Reagents: Add triethylamine (1.1 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Workup:

    • Dilute the reaction mixture with the reaction solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection of a Sterically Hindered or Poorly Nucleophilic Cyclic Amine
  • Dissolve Amine and Catalyst: In a round-bottom flask, dissolve the cyclic amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM or ACN.

  • Add (Boc)₂O: Add (Boc)₂O (1.2 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, gently warm to 40 °C. Monitor carefully by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The aqueous washes will also remove the DMAP catalyst.

Visualizing Reaction Pathways

General Mechanism of N-Boc Protection

G Amine Cyclic Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product N-Boc Protected Amine (R₂N-Boc) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General mechanism of N-Boc protection of a cyclic amine.

Troubleshooting Decision Workflow for Incomplete Reactions

G Start Incomplete Reaction CheckHindrance Is the amine sterically hindered? Start->CheckHindrance IncreaseTemp Increase Temperature or Prolong Reaction Time CheckHindrance->IncreaseTemp Yes CheckReagent Is (Boc)₂O fresh? CheckHindrance->CheckReagent No AddDMAP Add Catalytic DMAP IncreaseTemp->AddDMAP Still incomplete End Problem Resolved IncreaseTemp->End Complete AddDMAP->End UseNewBoc Use fresh (Boc)₂O and anhydrous conditions CheckReagent->UseNewBoc No CheckReagent->End Yes UseNewBoc->End

Caption: Decision workflow for troubleshooting incomplete Boc protections.

References

  • O'Brien, P., & Childs, A. C. (2007). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. [Link]

  • El-Faham, A., & Funosas, R. S. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Boc-protected bicycloproline. National Institutes of Health. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal yield and purity.

Overview of the Synthetic Strategy

The synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate, a saturated seven-membered heterocycle, is not widely documented with a standardized protocol. However, a robust and logical approach involves a two-step process: (1) Mono-alkylation of tert-butyl carbazate (Boc-hydrazine) with a suitable dielectrophile, followed by (2) an intramolecular cyclization to form the 1,2,5-oxadiazepane ring. A common and effective dielectrophile for this purpose is 2,2'-oxybis(ethyl methanesulfonate) or a similar reagent with two leaving groups.

This guide will focus on troubleshooting this proposed synthetic pathway.

Proposed Reaction Pathway

The synthesis is centered around the nucleophilic nature of hydrazine and its subsequent intramolecular cyclization.

G cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Intramolecular Cyclization Boc_Hydrazine Tert-butyl carbazate Intermediate Linear Alkylated Intermediate Boc_Hydrazine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., ACN) Dielectrophile 2,2'-Oxybis(ethyl methanesulfonate) Dielectrophile->Intermediate Intermediate_cycl Linear Alkylated Intermediate Product Tert-butyl 1,2,5-oxadiazepane-2-carboxylate Intermediate_cycl->Product Strong Base (e.g., NaH, t-BuOK) Solvent (e.g., THF, DMF)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in Step 1 (Mono-Alkylation)

Question: My TLC/LC-MS analysis shows unreacted tert-butyl carbazate and minimal formation of the desired linear intermediate. What are the likely causes and solutions?

Answer: This issue typically points to problems with nucleophilic substitution. The primary amine of tert-butyl carbazate needs to displace one of the methanesulfonate (mesylate) leaving groups. Let's diagnose the potential failures.

Causality & Solutions:

  • Insufficient Base Strength or Solubility: The base is critical for deprotonating the tert-butyl carbazate, increasing its nucleophilicity.

    • Insight: While potassium carbonate (K₂CO₃) is a common choice, its effectiveness can be limited by its solubility in organic solvents like acetonitrile (ACN). A heterogeneous reaction can be slow.

    • Solution:

      • Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃), which often accelerates N-alkylation reactions.

      • Alternatively, use a stronger base like sodium hydride (NaH) at a controlled temperature (e.g., 0 °C to RT). This will fully deprotonate the carbazate, but risks over-alkylation if stoichiometry is not carefully controlled.[1]

      • Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can be added to improve the reaction rate with inorganic bases like K₂CO₃.

  • Reagent Quality and Stoichiometry:

    • Insight: Tert-butyl carbazate can degrade over time. The dielectrophile must be pure. Critically, using a large excess of the dielectrophile will favor the formation of a double-alkylation product where one dielectrophile molecule reacts with two carbazate molecules. Conversely, a large excess of the carbazate is often used to favor mono-alkylation.

    • Solution:

      • Verify the purity of your starting materials via NMR or titration.

      • To favor mono-alkylation, use a significant excess of tert-butyl carbazate (3-5 equivalents). This statistically favors the reaction of one dielectrophile with one carbazate. The unreacted carbazate can be removed during aqueous workup.

  • Reaction Temperature and Time:

    • Insight: N-alkylation reactions can be slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress every few hours by TLC or LC-MS. A typical reaction time might be 12-24 hours.

Issue 2: Low Yield in Step 2 (Intramolecular Cyclization)

Question: I have successfully isolated the linear intermediate, but the subsequent cyclization step is yielding very little of the target 1,2,5-oxadiazepane. Instead, I see starting material or a complex mixture of products. Why is this happening?

Answer: Intramolecular cyclization to form a seven-membered ring can be challenging due to unfavorable ring strain and entropy. Success hinges on promoting the desired intramolecular reaction over competing intermolecular side reactions (e.g., dimerization).

Causality & Solutions:

  • Incorrect Base/Solvent System: The base must be strong enough to deprotonate the secondary amine of the intermediate, creating the nucleophile for ring closure.

    • Insight: A weak base will not initiate the reaction. The choice of solvent is also critical.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base without interfering with the nucleophile.

  • Intermolecular Reactions Dominating: If the concentration of the intermediate is too high, molecules will react with each other (dimerization/polymerization) faster than they can cyclize.

    • Insight: This is a classic challenge in forming medium-sized rings. The solution is to operate under high-dilution conditions.

    • Solution (High-Dilution Protocol):

      • Set up a reaction flask containing the strong base (e.g., NaH) in a large volume of solvent (e.g., THF).

      • Dissolve the linear intermediate in a separate portion of the same solvent.

      • Using a syringe pump, add the solution of the intermediate to the base suspension very slowly over several hours (e.g., 4-8 hours).

      • This technique keeps the instantaneous concentration of the intermediate extremely low, favoring the intramolecular cyclization pathway.

G cluster_0 High-Dilution Setup for Cyclization cluster_1 Molecular Pathways SyringePump Syringe Pump (Slow Addition of Intermediate in THF) ReactionFlask Main Reaction Flask (Large volume of THF + NaH) SyringePump->ReactionFlask Slow addition over 4-8 hours Intramolecular Favored Intramolecular Cyclization (Low Conc.) ReactionFlask->Intramolecular Promotes Intermolecular Disfavored Intermolecular Dimerization (High Conc.)

Caption: High-dilution technique to favor intramolecular cyclization.

Issue 3: Product is Contaminated with Impurities

Question: I have synthesized the product, but it is difficult to purify. What are the common impurities and how can I remove them?

Answer: Impurities can arise from side reactions or excess reagents. Understanding their origin is key to effective purification.

Impurity TypeLikely CauseIdentification & Removal Strategy
Di-tert-butyl dicarbonate ((Boc)₂O) or related byproducts If Boc-hydrazine was prepared in-house or is old, it may contain traces of (Boc)₂O.Identification: (Boc)₂O is visible on TLC and has characteristic NMR signals. Removal: Excess (Boc)₂O can be quenched by adding a nucleophilic scavenger resin like silica-supported trisamine after the reaction is complete.[2] The resin is then simply filtered off.
Dimerized/Oligomeric Products High concentration during the cyclization step.Identification: High molecular weight peaks in MS. Often less mobile on TLC. Removal: These are typically much less polar than the desired monomeric product. Purification via column chromatography on silica gel is usually effective. Use a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate).
Unreacted Linear Intermediate Incomplete cyclization reaction.Identification: A more polar spot on TLC compared to the product. Removal: Easily separated by silica gel chromatography. The intermediate has a free N-H group, making it significantly more polar than the cyclized product.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the initial alkylation of tert-butyl carbazate? For lab-scale synthesis where cost is not the primary driver, Cesium Carbonate (Cs₂CO₃) in ACN or DMF often gives superior results in terms of reaction rate and yield for N-alkylations. For larger scale, K₂CO₃ with a phase-transfer catalyst is a more economical option.

Q2: How do I monitor the progress of these reactions effectively?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product will be less polar (higher Rf) than the linear intermediate. Stain with potassium permanganate, which readily visualizes the amine/hydrazine functionalities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will allow you to track the disappearance of starting materials and the appearance of the intermediate and final product, confirming their molecular weights simultaneously.

Q3: Can I use a different protecting group instead of Boc? Yes, other carbamate protecting groups like Cbz (Carboxybenzyl) could be used.[3] However, the Boc group is advantageous due to its stability to most basic and nucleophilic conditions used during the alkylation and cyclization steps.[4][5] It is then readily removed under mild acidic conditions (e.g., TFA in DCM) if the free 1,2,5-oxadiazepane is desired.[3]

Q4: What are the critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) and any quenching must be done slowly and carefully, typically with isopropanol followed by methanol and then water, all at low temperature (0 °C).

  • Solvents: DMF and ACN are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: How do I confirm the structure of my final product? A combination of analytical techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing the expected number of signals and splitting patterns for the methylene protons in the ring and the tert-butyl group.

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition and exact mass of the molecule.

  • FTIR: Will show the characteristic C=O stretch of the carbamate group (around 1680-1700 cm⁻¹).

References

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Boukattaya, F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • European Patent Office. (2009). EP1838683B1 - A PROCESS FOR THE PREPARATION[6][7][8]-OXADIAZEPINE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (2006). Process for the preparation of[6][7][8]-oxadiazepine derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Google Patents. (2006). CA2579742A1 - A process for the preparation of[6][7][8]-oxadiazepane derivatives. Retrieved from

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds

Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate purification problems but also build a robust understanding for future success.

Section 1: Chromatographic Purification Strategies

The primary challenge in purifying polar heterocyclic compounds lies in their inherent polarity and the common presence of basic nitrogen atoms. These features can lead to problematic interactions with standard chromatography stationary phases.[1] This section provides troubleshooting guidance for the most common chromatographic techniques.

Reverse-Phase Chromatography (RPC)

Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is a workhorse in many labs.[2][3][4] However, highly polar heterocycles can present unique challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: My polar heterocyclic compound is not retained on a C18 column and elutes in the void volume. What's happening and what should I do?

    This is a classic sign that your compound is too polar for the stationary phase and has minimal hydrophobic interaction.[5] Essentially, it prefers the polar mobile phase and is washed out of the column immediately.

    Solutions:

    • Switch to a More Polar Stationary Phase: Consider columns with alternative chemistries that offer different retention mechanisms.[5]

      • Polar-Embedded Phases: These have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which aids in retaining polar compounds.[5]

      • Phenyl Phases: These can provide alternative selectivity through π-π interactions with aromatic heterocycles.[5]

      • Cyano Phases: These are versatile and can be used in both reverse-phase and normal-phase modes, offering different selectivity based on dipole-dipole interactions.[5]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best alternative for very polar compounds. (See Section 1.3)[5][6]

  • Q2: My basic nitrogen-containing heterocycle is showing poor peak shape (tailing) in reverse-phase HPLC. How can I fix this?

    Peak tailing for basic compounds in RPC is often caused by interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5]

    Solutions:

    • Add an Acidic Modifier to the Mobile Phase: Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the silanol groups, minimizing their interaction with your basic compound and leading to sharper peaks.[5][7]

    • Use a pH-Adjusted Mobile Phase: Buffering the mobile phase to a pH where your basic heterocycle is protonated can also improve peak shape.

Workflow for Reverse-Phase Method Development for Polar Heterocycles

RPC_Workflow start Start: Polar Heterocycle Purification check_retention Initial run on C18 column (e.g., Water/Acetonitrile gradient) start->check_retention no_retention Poor or No Retention check_retention->no_retention No good_retention Sufficient Retention check_retention->good_retention Yes switch_to_hilic Switch to HILIC no_retention->switch_to_hilic check_peak_shape Assess Peak Shape good_retention->check_peak_shape optimize_rpc Optimize RPC Method end End: Purified Compound optimize_rpc->end good_peak Good Peak Shape check_peak_shape->good_peak Yes poor_peak Poor Peak Shape (Tailing) check_peak_shape->poor_peak No good_peak->optimize_rpc add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) poor_peak->add_modifier add_modifier->optimize_rpc

Caption: Decision workflow for purifying polar heterocycles using RPC.

Normal-Phase Chromatography (NPC)

In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[8] While seemingly ideal for polar compounds, it can be challenging for polar heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: My basic heterocycle streaks badly or gets stuck on the silica gel column. Why does this happen?

    This is a very common issue. The acidic silanol groups (Si-OH) on the surface of silica gel strongly and sometimes irreversibly bind to basic nitrogen atoms in heterocycles.[1] This leads to significant streaking and poor recovery.[7]

    Solutions:

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide into your mobile phase can neutralize the acidic silica sites, dramatically improving peak shape and recovery.[7]

    • Switch to an Alternative Stationary Phase:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[7]

      • Bonded Phases: Consider using polar bonded phases like amino or cyano columns.

  • Q2: My compound is extremely polar and won't move from the baseline even with highly polar solvents like 100% ethyl acetate. What's next?

    When your compound is this polar, you need to use a more aggressive, highly polar mobile phase.

    Solutions:

    • Use an Alcohol/Dichloromethane Mixture: A common and effective mobile phase for very polar compounds is a mixture of methanol in dichloromethane (e.g., 5-20% methanol in DCM).[9]

    • Add Ammonia: For very basic and polar compounds, a system like dichloromethane/methanol/ammonium hydroxide can be very effective.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating very polar compounds that are poorly retained in reverse-phase.[6][10] It uses a polar stationary phase (like silica or polar bonded phases) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: When should I choose HILIC over reverse-phase chromatography?

    HILIC is the go-to technique when your polar heterocyclic compound has insufficient retention on a C18 or other reverse-phase column.[5] It's particularly well-suited for separating polar analytes like sugars, metabolites, and amino acids.[6]

  • Q2: My polar heterocycle is not soluble in the initial high-organic HILIC mobile phase. How can I inject my sample?

    This is a critical challenge in HILIC. Injecting your sample in a solvent that is much stronger (i.e., more aqueous) than the mobile phase can lead to distorted peak shapes.

    Solutions:

    • Dissolve in a Stronger Solvent, then Dilute: Dissolve your sample in a minimal amount of a strong solvent (like water or DMSO) and then dilute it with the mobile phase (e.g., acetonitrile).[5]

    • Solid Load Injection: For preparative chromatography, you can adsorb your sample onto a solid support like Celite or silica gel. After evaporating the solvent, the dry powder can be loaded directly onto the column.[5]

Table 1: Comparison of Chromatographic Modes for Polar Heterocycles

FeatureReverse-Phase (RPC)Normal-Phase (NPC)HILIC
Stationary Phase Non-polar (e.g., C18)[3]Polar (e.g., Silica)[3]Polar (e.g., Silica, Amide)
Mobile Phase Polar (e.g., Water/ACN)[3]Non-polar (e.g., Hexane/EtOAc)[3]High Organic + Aqueous (e.g., ACN/Water)
Best For Moderately polar to non-polar compoundsNon-polar to moderately polar compoundsHighly polar and hydrophilic compounds
Common Issue Poor retention of very polar compounds[5]Strong adsorption of basic compounds[1]Sample solubility in mobile phase[5]
Troubleshooting Use polar-embedded columns; switch to HILIC[5]Add basic modifier (e.g., TEA); use alumina[7]Dissolve in minimal strong solvent; solid loading[5]
Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[11][12] It offers fast and efficient separations.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: Is SFC suitable for purifying polar heterocyclic compounds?

    Yes, despite a common misconception that SFC is only for non-polar compounds, it is very effective for a wide range of polar analytes.[11][13] The addition of polar modifiers like methanol is key to eluting and separating polar compounds.[12][14]

  • Q2: What are the main advantages of using SFC for polar heterocycles?

    • High Throughput: SFC runs are typically much faster than HPLC.[5]

    • Reduced Solvent Consumption: Using CO₂ as the primary mobile phase significantly reduces organic solvent waste.[11]

    • Chiral Separations: SFC is a leading technique for separating enantiomers.[5]

Section 2: Non-Chromatographic Purification Strategies

Sometimes, the most elegant solution is a non-chromatographic one. These techniques are often used for initial cleanup or when chromatography is problematic.

Acid-Base Extraction

This classic technique is highly effective for separating basic or acidic heterocycles from neutral impurities by exploiting their different solubilities in aqueous and organic phases at different pH values.[15][16]

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: I'm performing an acid-base extraction on my basic heterocycle, but my recovery is low. What's going wrong?

    Low recovery can stem from several issues:

    • Incorrect pH: Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of your heterocycle to ensure complete protonation and transfer to the aqueous layer.[5]

    • Incomplete Extraction: Perform multiple extractions with smaller volumes of the acidic aqueous solution rather than one large extraction. This is more efficient.[5]

    • Emulsion Formation: If an emulsion forms at the interface, it can trap your compound. To break it, add brine (saturated NaCl solution) or gently swirl instead of shaking vigorously.[5]

Protocol 1: General Acid-Base Extraction for a Basic Heterocycle

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an acidic aqueous solution (e.g., 1M HCl). Shake gently and allow the layers to separate. The protonated basic heterocycle will move to the aqueous layer.[17]

  • Separation: Drain the lower aqueous layer. Repeat the extraction on the organic layer 2-3 times to maximize recovery. Combine all aqueous extracts.

  • Basification and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH) until the solution is basic. The deprotonated heterocycle will precipitate or form an oil. Add an organic solvent and extract the neutral heterocycle back into the organic layer.[5]

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified compound.

Acid-Base Extraction Logic

AcidBase_Extraction start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral Impurities separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Protonated Heterocycle separate1->aqueous_layer1 Aqueous add_base Add Aqueous Base (e.g., NaOH) aqueous_layer1->add_base separate2 Separate Layers add_base->separate2 organic_layer2 Organic Layer: Purified Heterocycle separate2->organic_layer2 Organic aqueous_layer2 Aqueous Layer: Salt Waste separate2->aqueous_layer2 Aqueous end Evaporate Solvent organic_layer2->end

Caption: Workflow for separating a basic heterocycle from neutral impurities.

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[18][19] It relies on the difference in solubility of the compound and its impurities in a solvent at high and low temperatures.[20]

Frequently Asked Questions (FAQs) & Troubleshooting

  • Q1: My highly polar compound "oils out" instead of crystallizing. How can I fix this?

    "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[7]

    Solutions:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.[7]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.[7]

  • Q2: I can't find a single solvent that works well for recrystallization. What should I do?

    A two-solvent system (solvent pair) is the solution.[21] You need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.

    Procedure:

    • Dissolve your compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31165]([Link] SFC/how-good-is-sfc-for-polar-analytes/31165)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Retaining Polar Compounds. [Link]

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Acid-Base Extraction.1. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Ion chromatography - Wikipedia. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • recrystallization, filtration and melting point. [Link]

  • Recrystallization. [Link]

  • Recrystallization. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization. --->. [Link]

  • Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [Link]

Sources

Troubleshooting

Troubleshooting N-Boc deprotection in the presence of other labile groups

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed to provide in-depth troubleshooting advice and practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Boc deprotection. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, especially in molecules containing other sensitive functionalities. As Senior Application Scientists, we've structured this guide to reflect the causal logic of experimental choices, ensuring you can not only solve immediate issues but also build robust synthetic strategies.

The Challenge of Selectivity

The N-Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability and predictable cleavage under acidic conditions.[1][2] However, this acid lability is the very source of its primary challenge: how to remove it without cleaving other acid-sensitive groups within the same molecule. Standard deprotection using strong acids like trifluoroacetic acid (TFA) can inadvertently remove other protecting groups or degrade sensitive moieties, leading to complex product mixtures and low yields.[3]

This guide provides a systematic approach to troubleshooting these issues, organized by the type of labile group present, and offers validated protocols to enhance selectivity and success.

Troubleshooting Guide: Deprotection by Labile Group

The key to selective deprotection is modulating the reaction conditions to exploit the kinetic differences in the cleavage rates of various acid-labile groups.

Issue 1: Presence of Labile Esters (e.g., tert-Butyl, Benzyl, Methyl Esters)

Problem: Standard N-Boc deprotection with strong TFA concentrations (25-50% in DCM) or prolonged exposure to 4M HCl in dioxane often leads to the concurrent cleavage of tert-butyl (tBu) esters and, to a lesser extent, benzyl (Bn) or simple alkyl esters.[3][4]

Causality: The mechanism for acid-catalyzed cleavage is similar for both N-Boc groups and t-butyl esters, involving the formation of a stable tert-butyl cation.[5][6] While N-Boc groups are generally more acid-labile than t-butyl esters, the energy difference can be small, making differentiation difficult under harsh conditions.

Solutions:

  • Milder Acidic Conditions: The goal is to find an acidic environment strong enough to cleave the N-Boc group efficiently while leaving the ester intact.

    • HCl in Dioxane (4M): This reagent can offer superior selectivity for N-Boc groups over t-butyl esters and ethers, often requiring only short reaction times (e.g., 30 minutes) at room temperature.[7][8]

    • Aqueous Phosphoric Acid (85%): This system has proven effective for Boc deprotection while preserving sensitive functionalities like benzyl and methyl esters.[9]

    • Sulfuric or Methanesulfonic Acid in t-Butyl Acetate: Using a limited equivalence of a strong acid in a less-polar solvent system can selectively cleave the N-Boc group in the presence of t-butyl esters.[4]

  • Lewis Acids: Certain Lewis acids can coordinate preferentially with the carbamate oxygen, facilitating cleavage under non-protic conditions.

    • Zinc Bromide (ZnBr₂): Can provide selectivity, particularly for secondary N-Boc groups over primary ones and other acid-labile groups.[10][11]

    • Bismuth(III) Trichloride (BiCl₃): Has been shown to selectively deprotect N-Boc groups in the presence of t-butyl esters without causing alkylation of sensitive residues.[12]

Comparative Table of Conditions for Ester Compatibility
Reagent SystemTypical ConditionsN-Boc Cleavaget-Butyl Ester StabilityBenzyl/Methyl Ester StabilityReference
50% TFA in DCMRT, 1-2 hFastPoorModerate[5]
4M HCl in DioxaneRT, 30-60 minFastGoodExcellent[7][8]
85% aq. H₃PO₄ in THFRT, 4-8 hModerateGoodExcellent[9]
H₂SO₄ in t-BuOAcRT, 1-3 hFastGoodExcellent[4]
ZnBr₂ in DCMRT, hoursModerateGoodExcellent[10]
Issue 2: Presence of Labile Ethers (e.g., Silyl Ethers, Trityl, PMB)

Problem: Silyl ethers (TBDMS, TBS), trityl (Trt), and p-methoxybenzyl (PMB) ethers are common alcohol protecting groups that are also susceptible to acid-catalyzed cleavage.

Causality: The stability of these groups to acid is highly variable. For instance, TBDMS ethers are generally more stable to acid than N-Boc groups, but harsh conditions can lead to their removal.[13][14] The relative cleavage rates often follow the order: Trt > Boc > TBDMS.

Solutions:

  • Tuning Acid Strength and Time: Careful selection of a milder acid and rigorous monitoring of the reaction (e.g., by TLC or LC-MS) are critical.

    • For substrates with TBDMS ethers, conditions like 4M HCl in dioxane for a short duration are often successful.[7]

    • If a highly labile group like Trityl is present, alternative, non-acidic deprotection methods for the Boc group should be considered.

  • Alternative Deprotection Methods: When acidic conditions are incompatible, several non-acidic methods can be employed.

    • Oxalyl Chloride in Methanol: This mild method has been shown to deprotect N-Boc groups effectively at room temperature, even in the presence of acid-labile functionalities where standard TFA or HCl methods failed.[15][16][17]

    • Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling solvent like diphenyl ether or simply neat, can induce thermal cleavage.[18]

    • TMSI or TMSOTf: Reagents like trimethylsilyl iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can effect deprotection under neutral conditions.[10]

Issue 3: Side Reactions from the tert-Butyl Cation

Problem: During acid-mediated deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated. This electrophile can alkylate nucleophilic sites within the molecule, such as the indole ring of tryptophan, the thioether of methionine, or guanidine groups.[19][20]

Causality: The t-Bu⁺ cation is a potent electrophile seeking a nucleophile. In the absence of an external trapping agent, it will react with the most nucleophilic site on the substrate or product, leading to undesired byproducts.[21]

Solutions:

  • Use of Scavengers: The most effective strategy is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation more rapidly than it can react with the substrate.[20]

    • Trialkylsilanes (TIS, TES): Triisopropylsilane (TIS) or triethylsilane (TES) act as hydride donors, reducing the t-Bu⁺ cation to the inert gas isobutane. A common cocktail is 95:2.5:2.5 TFA/TIS/H₂O.[20][22]

    • Thioanisole/Anisole: These electron-rich aromatic compounds act as traps for the cation.[19][23]

    • Water: Can act as a scavenger by trapping the cation to form tert-butanol.

Decision Workflow for N-Boc Deprotection Strategy

Deprotection_Strategy start Start: N-Boc Protected Substrate check_labile Are other acid-labile groups present? start->check_labile no_labile No Labile Groups check_labile->no_labile No yes_labile Labile Groups Present check_labile->yes_labile Yes tfa_dcm Standard Deprotection: 20-50% TFA in DCM + Scavenger (e.g., TIS) no_labile->tfa_dcm what_labile Identify Labile Group Type yes_labile->what_labile end_point Deprotected Amine tfa_dcm->end_point ester Labile Ester (tBu, Bn) what_labile->ester ether Labile Ether (Silyl, Trt) what_labile->ether other Other (e.g., Fmoc, Cbz) what_labile->other mild_acid Use Milder Acid: - 4M HCl in Dioxane - aq. H3PO4 - Lewis Acids (ZnBr2) ester->mild_acid non_acidic Consider Non-Acidic Methods: - Oxalyl Chloride/MeOH - Thermal - TMSI ether->non_acidic orthogonal Orthogonal Strategy: Boc is stable to base (Fmoc) & hydrogenolysis (Cbz) other->orthogonal mild_acid->end_point non_acidic->end_point orthogonal->end_point

Caption: Decision tree for selecting a suitable N-Boc deprotection method.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. What should I do? A1: Incomplete deprotection is often due to insufficient acid strength, concentration, or reaction time.[3] First, ensure your reagents are fresh, especially hygroscopic acids or anhydrous solvents. If using standard conditions (e.g., 20% TFA), you can try increasing the TFA concentration (e.g., to 50%) or extending the reaction time. For stubborn substrates, switching to a stronger system like 4M HCl in dioxane may be necessary. Always monitor the reaction by TLC or LC-MS to avoid decomposition with prolonged reaction times.[3][22]

Q2: How do I choose between different orthogonal protecting groups like Fmoc and Cbz? A2: The choice depends on the stability of your overall molecule. The Boc group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc and to the hydrogenolysis conditions (e.g., H₂/Pd-C) used to remove Cbz.[1][24][25] If your molecule contains base-labile groups (like esters), a Boc/Cbz strategy is preferable. If it contains groups sensitive to reduction (like alkenes or alkynes), a Boc/Fmoc strategy is a better choice. This is known as an orthogonal protection strategy.[26]

Q3: Can I remove a Boc group under neutral or basic conditions? A3: While Boc is classically considered acid-labile, some methods exist for its removal under non-acidic conditions, which can be invaluable for highly acid-sensitive substrates. Methods include thermal deprotection, often at high temperatures (>150 °C), or using reagents like oxalyl chloride in methanol, which proceeds under mild, room-temperature conditions.[15][18][27] Certain base-mediated deprotections have also been reported but are less common.[28]

Q4: What is the mechanism of TFA-mediated Boc deprotection? A4: The process is an acid-catalyzed elimination. First, the carbonyl oxygen of the Boc group is protonated by the acid (TFA). This makes the carbamate a better leaving group, leading to cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the amine salt.[5][6]

Mechanism of Boc Deprotection and Scavenging

Boc_Mechanism cluster_0 Deprotection Pathway cluster_1 Scavenging Pathway BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocN->ProtonatedBoc + H⁺ (TFA) CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation Amine R-NH₃⁺ CarbamicAcid->Amine - CO₂ + H⁺ CO2 CO₂ CarbamicAcid->CO2 Scavenger Scavenger (TIS) Isobutane Isobutane (gas) tBu_cation2 t-Bu⁺ tBu_cation2->Isobutane + TIS (- TIS⁺)

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection and cation scavenging.

Key Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

This protocol is suitable for substrates without highly acid-sensitive groups.

  • Preparation: Dissolve the N-Boc protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.5 equivalents) and water (1.5 equivalents) to the solution.

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 50% (v/v).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized.[22][29]

Protocol 2: Selective Deprotection with HCl in Dioxane

This protocol is recommended for substrates containing acid-sensitive esters or ethers.[7]

  • Preparation: Dissolve the N-Boc protected compound in anhydrous 1,4-dioxane (approx. 0.1 M) in a dry flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[29][30]

  • Reaction: Stir for 30-60 minutes. Monitor the reaction closely by TLC or LC-MS, as over-exposure can lead to side reactions. A precipitate of the amine hydrochloride salt may form.

  • Work-up: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether, and collect the resulting solid precipitate by filtration. Wash with cold ether and dry under vacuum to yield the amine hydrochloride salt.[29]

Protocol 3: Mild, Non-Acidic Deprotection with Oxalyl Chloride

This method is ideal for substrates with highly acid-labile groups where traditional methods fail.[16][31]

  • Preparation: Dissolve the N-Boc protected amine (1 equivalent) in methanol (approx. 0.2 M) in a dry round-bottom flask.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. Note: The reaction can be exothermic.

  • Reaction: Stir the mixture for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[22][31]

References
  • - Placeholder for demonstration.

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23839. [Link]

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430–4432. [Link]

  • Synfacts. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 2001(1), 0123. [Link]

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

  • ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? [Link]

  • Jia, X., & Li, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • ACS Publications. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

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  • RSC Publishing. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. [Link]

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Optimization

Technical Support Center: Diastereoselective Synthesis of Substituted Oxadiazepanes

Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted oxadiazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted oxadiazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these important heterocyclic scaffolds. Oxadiazepane derivatives are of significant interest in medicinal chemistry, and the ability to selectively synthesize specific diastereomers is often crucial for optimizing pharmacological activity.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern diastereoselectivity.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the diastereoselective synthesis of oxadiazepanes.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: A low diastereomeric ratio is a frequent challenge and can stem from several factors related to the reaction conditions and substrates. Here’s a systematic approach to troubleshooting this issue:

  • Re-evaluate Your Reaction Temperature: Temperature plays a critical role in diastereoselectivity. Lowering the reaction temperature, for instance to -78 °C, often favors the thermodynamically more stable transition state, which can lead to the preferential formation of one diastereomer.[2] Conversely, in some cases, higher temperatures might be beneficial, although this can also increase the risk of side reactions or epimerization.[3] A temperature screening experiment is highly recommended.

  • Solvent Selection is Key: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[3] It is advisable to screen a range of solvents with varying polarities. For instance, polar aprotic solvents like dichloromethane or acetonitrile have been shown to improve diastereomeric ratios in some reactions.[3] In other cases, coordinating solvents like diethyl ether can enhance selectivity by stabilizing one transition state over another.[2]

  • Catalyst/Reagent Choice and Stoichiometry:

    • Lewis Acids: If your reaction is Lewis acid-catalyzed, screening a variety of Lewis acids is crucial. Different Lewis acids can lead to different levels of stereocontrol.[2]

    • Chiral Auxiliaries: When using a chiral auxiliary, ensure it is of high enantiomeric purity. The choice of auxiliary itself is paramount, as it dictates the facial bias of the reaction.[4][5] Consider established auxiliaries like Evans' oxazolidinones, which are known for their reliability in inducing asymmetry.[4]

    • Stoichiometry: The ratio of reactants can also impact diastereoselectivity. For example, a slight excess of one reactant might accelerate the desired reaction pathway and improve the d.r.[3]

  • Substrate-Controlled Diastereoselectivity: The inherent chirality of your starting material can strongly influence the stereochemical outcome. The geometry of the substrate, such as the use of a cis or trans isomer, can direct the formation of a specific diastereomer.[2] Ensure the stereochemical purity of your starting materials.

Question 2: I'm observing epimerization of my desired diastereomer during workup or purification. What can I do to minimize this?

Answer: Epimerization, the change in configuration at one stereocenter, can erode a hard-won diastereomeric ratio. This is often caused by exposure to acidic or basic conditions, or elevated temperatures.

  • Mind the pH: Be mindful of the pH during aqueous workup. If your target compound is sensitive to acid or base, aim for a neutral pH. The stability of oxadiazepanes can be pH-dependent.[6] For instance, N-acetyl groups, which can act as protecting groups, are labile to strong acids.[6]

  • Purification Strategy:

    • Chromatography: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral or basic additive (e.g., triethylamine) if your compound is base-sensitive. Conversely, if it's acid-sensitive, a neutral alumina column might be a better choice.

    • Temperature: Perform purification at room temperature or below if possible. Avoid heating fractions to dryness under high vacuum for extended periods.

    • Recrystallization: If applicable, recrystallization can be an excellent method for both purification and separation of diastereomers, often yielding a single, highly pure diastereomer.

Question 3: My reaction is not going to completion, or I'm getting a low yield of the desired oxadiazepane.

Answer: Low conversion or yield can be due to a variety of factors, from reagent purity to reaction conditions.

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Time and Concentration: Optimizing reaction time is crucial. Reactions that are kinetically controlled at the beginning may reach thermodynamic equilibrium over time, potentially lowering the diastereomeric ratio.[3] Running the reaction at a higher concentration can sometimes improve yields, but be aware that it might also negatively impact the d.r. in some cases.[3]

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and require handling under an inert atmosphere.[7]

  • Alternative Synthetic Routes: If optimization of the current route fails, it may be necessary to explore alternative synthetic strategies. The synthesis of oxadiazepane rings can be achieved through various methods, including ring-closing and ring-expansion reactions.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in oxadiazepane synthesis?

A1: The main strategies can be broadly categorized as:

  • Substrate Control: Utilizing the existing stereocenters in the starting material to direct the formation of new stereocenters.

  • Auxiliary Control: Attaching a chiral auxiliary to the substrate to create a diastereomeric intermediate that reacts with high facial selectivity. The auxiliary is then removed in a subsequent step.[5][8]

  • Reagent Control: Using a chiral reagent or catalyst to create a chiral environment that favors the formation of one diastereomer over the other.

Q2: How do I choose the right chiral auxiliary for my synthesis?

A2: The selection of a chiral auxiliary depends on several factors:

  • Effectiveness: The auxiliary should provide a strong bias for one diastereomeric transition state. Evans' oxazolidinones and Ellman's sulfinamide are examples of auxiliaries known for high stereocontrol in a variety of reactions.[4][9]

  • Availability: The auxiliary should be readily available in both enantiomeric forms.[8]

  • Ease of Attachment and Removal: The auxiliary should be easy to introduce and remove under mild conditions without affecting the newly formed stereocenters.[5]

Q3: Can reaction conditions be optimized to favor a specific diastereomer?

A3: Absolutely. As detailed in the troubleshooting section, systematic screening of reaction parameters is crucial. Key parameters to optimize include:

  • Temperature: Lower temperatures generally enhance selectivity.[2]

  • Solvent: The polarity and coordinating ability of the solvent can have a dramatic effect on the diastereomeric ratio.[3]

  • Catalyst/Reagent: The choice of catalyst or reagent can significantly influence the stereochemical outcome.[2]

Section 3: Data and Protocols

Table 1: Effect of Solvent on Diastereomeric Ratio in an Asymmetric Aza-Michael Reaction
EntrySolventDiastereomeric Ratio (S,S) : (R,S)Conversion (%)
1Dichloromethane4.20 : 196.0
2Acetonitrile3.73 : 1-
3Other Solvents1.53:1 - 2.15:1-

Data adapted from a study on the synthesis of a benazepril intermediate, illustrating the significant impact of solvent choice on diastereoselectivity.[3]

Table 2: Influence of Temperature on Diastereoselectivity
Temperature (°C)Diastereomeric RatioNotes
20-40OptimalGood balance of reaction rate and selectivity.[3]
< 20Potentially lower d.r.Prolonged reaction times may lead to lower ratios.[3]
> 40Potentially lower d.r.Increased reversibility of the reaction can decrease selectivity.[3]

General trends observed in asymmetric reactions. Optimal temperature ranges are system-dependent and require empirical determination.[3]

Experimental Protocol Example: General Procedure for Diastereoselective Alkylation using an Oxazolidinone Auxiliary

This protocol is a generalized example and should be adapted for specific substrates and reagents.

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add a base (e.g., n-butyllithium) dropwise and stir for 30 minutes.

    • Add the desired acyl chloride dropwise and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

    • Purify the acylated auxiliary by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated auxiliary in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a strong base (e.g., sodium bis(trimethylsilyl)amide) to generate the enolate and stir for 30-60 minutes.[8]

    • Add the alkylating agent (e.g., an alkyl halide) and stir at -78 °C for several hours.

    • Quench the reaction and perform an aqueous workup.

    • Purify the product by flash column chromatography to isolate the desired diastereomer.

  • Cleavage of the Chiral Auxiliary:

    • The method for cleaving the auxiliary will depend on the desired functional group (e.g., acid, alcohol, aldehyde). Common methods include hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄.

Visualizing Diastereoselectivity: A Conceptual Workflow

The following diagram illustrates a typical workflow for optimizing the diastereoselectivity of a reaction.

G cluster_0 Initial Reaction cluster_1 Troubleshooting & Optimization cluster_2 Refinement cluster_3 Potential Pitfall a Run Initial Reaction b Analyze Diastereomeric Ratio (d.r.) a->b c Low d.r. (< 5:1) b->c Problem Identified d Screen Solvents c->d Investigate e Optimize Temperature c->e Investigate f Vary Catalyst/Reagent c->f Investigate g Check Substrate Purity c->g Investigate h Improved d.r. d->h Optimized Conditions e->h Optimized Conditions f->h Optimized Conditions g->h Optimized Conditions i Scale-up Reaction h->i j Purification of Diastereomers i->j k Epimerization during Workup/Purification j->k If observed l Modify Purification Method k->l

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of the 1,2,5-Oxadiazepane Core

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,5-oxadiazepane heterocyclic system. This seven-membered ring, containing a weak N-O-N linkage,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,5-oxadiazepane heterocyclic system. This seven-membered ring, containing a weak N-O-N linkage, presents unique stability challenges.[1][2] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate and overcome experimental hurdles related to the ring's integrity. The 1,2,5-oxadiazepane and its triazepane counterparts are valuable structural units in drug discovery, often serving as versatile replacements for piperazine or morpholine moieties.[3]

Troubleshooting Guide: Preventing Ring-Opening Events

This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.

Issue 1: Significant product loss or decomposition is observed during aqueous workup or extraction.

Q: My reaction appears successful by TLC/LC-MS, but I lose the majority of my 1,2,5-oxadiazepane product after performing a standard aqueous workup with acidic or basic washes. What is happening and how can I prevent it?

A: The 1,2,5-oxadiazepane core is highly susceptible to both acid- and base-catalyzed hydrolysis. The N-O bond is inherently weak, and the presence of two nitrogen atoms creates functionalities akin to aminals or hydrazones, which are notoriously labile outside a narrow pH range.[4][5]

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., washing with 1M HCl), protonation of the nitrogen or oxygen atoms in the ring activates the system towards nucleophilic attack by water. This leads to rapid ring cleavage, often resulting in the formation of corresponding aldehydes/ketones and hydrazine derivatives. This is a known degradation pathway for similar heterocyclic systems like benzodiazepines.[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., washing with saturated NaHCO₃ or 1M NaOH), deprotonation of N-H protons (if present) or direct nucleophilic attack by hydroxide ions can initiate ring-opening. While some related N-acylated systems show stability to the basic conditions used in their synthesis, forcing conditions can lead to degradation.[5][6][7]

Solutions & Experimental Protocol:

  • Avoid Strong Acids and Bases: The most critical adjustment is to maintain a neutral pH during workup.

    • Action: Replace acidic or basic washes with a brine (saturated NaCl solution) wash only. This will remove most inorganic salts without causing a drastic pH shift.

  • Use a Buffered System: If pH adjustment is necessary, use a mild buffer system.

    • Action: Prepare a phosphate buffer solution at pH 7.0-7.5 for your aqueous wash.

  • Minimize Contact Time: Work quickly and keep the mixture cold. Hydrolysis is time and temperature-dependent.

    • Action: Perform extractions at 0-5 °C and move immediately to the drying and solvent removal steps.

  • Direct Phase Separation: If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), add brine, separate the organic layer, and proceed directly to drying with MgSO₄ or Na₂SO₄.

Issue 2: The isolated product decomposes during purification by silica gel chromatography.

Q: My crude NMR looks clean, but after column chromatography on standard silica gel, I see multiple new spots on TLC and my yield is very low. Why is my compound degrading on the column?

A: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area covered in Lewis acidic sites and hydrogen-bond-donating silanol groups. This environment can catalyze the ring-opening of sensitive heterocycles like 1,2,5-oxadiazepanes.

Root Cause Analysis:

  • Acid-Catalyzed Degradation: The acidic nature of the silica surface provides a catalytic environment for hydrolysis, using trace water in the eluent as a nucleophile.

  • Lewis Acid Activation: The silicon atoms themselves can act as Lewis acids, coordinating to the oxygen or nitrogen atoms of your heterocycle and activating it for ring-opening.

Solutions & Experimental Protocol:

  • Neutralize the Silica Gel: Deactivate the acidic sites on the silica before use.

    • Protocol: Preparing Neutralized Silica Gel

      • Prepare your silica slurry as usual in your desired starting eluent (e.g., hexane/ethyl acetate).

      • Add 1% triethylamine (Et₃N) by volume to the slurry.

      • Stir gently for 15-20 minutes to allow for equilibration.

      • Pack your column with the neutralized slurry.

      • Run the column with an eluent containing 0.5-1% Et₃N to maintain the neutral environment.

  • Switch to an Alternative Stationary Phase: If neutralization is insufficient, avoid silica gel altogether.

    • Action: Use neutral alumina (Al₂O₃) or a polymer-based stationary phase for your chromatography.

    • Action: Consider reversed-phase chromatography (C18 silica) if your molecule is sufficiently non-polar. The mobile phases (typically acetonitrile/water or methanol/water) are less harsh.

  • Avoid Chromatography: If possible, purify the compound by other means.

    • Action: Recrystallization or trituration are excellent, non-destructive methods for crystalline solids.

Issue 3: Unexpected reduction of the N-O bond occurs, leading to a triazepane-like byproduct.

Q: I am running a reaction that involves a reducing agent (e.g., NaBH₄, H₂/Pd-C) to modify another part of my molecule, but I'm observing a side product where the N-O bond has been cleaved. How can I prevent this?

A: The N-O bond is the weakest link in the 1,2,5-oxadiazepane core and is highly susceptible to reductive cleavage.[1] This reaction is synthetically useful when desired but problematic when it occurs as a side reaction. Common methods for N-O bond cleavage include catalytic hydrogenolysis and metal-based reducing agents.[2]

Root Cause Analysis:

  • Catalytic Hydrogenation: Catalysts like Palladium (Pd), Platinum (Pt), and Raney Nickel (Ra-Ni) are extremely effective at cleaving N-O bonds.[2]

  • Metal-Based Reductants: Reagents like Samarium(II) Iodide (SmI₂), certain iron complexes, or even strong hydride reagents can reduce the N-O bond.[8][9]

  • Single-Electron Transfer (SET): Some metal-free organic donors can initiate N-O bond cleavage through a single-electron transfer mechanism.[8]

Solutions & Strategic Planning:

  • Choose Chemoselective Reagents: Select reducing agents known to be less reactive towards N-O bonds.

    • Action: For reducing a ketone or aldehyde, consider using sodium borohydride (NaBH₄) at low temperatures, as it is generally less aggressive than lithium aluminum hydride (LiAlH₄).

    • Action: For other reductions, explore milder, more specialized reagents that are compatible with your substrate.

  • Protecting Group Strategy: If a harsh reduction is unavoidable, consider synthesizing the rest of your molecule first and forming the 1,2,5-oxadiazepane ring in a late-stage step.

  • Change the Order of Operations: Modify your synthetic route to perform the reduction before the formation of the sensitive oxadiazepane ring.

Table 1: Relative Stability of 1,2,5-Oxadiazepane Core to Common Reagents

Reagent/ConditionStabilityPrimary Degradation PathwayMitigation Strategy
1M HCl (aq)Very LowAcid-Catalyzed HydrolysisUse brine wash (pH ≈ 7)
1M NaOH (aq)Very LowBase-Catalyzed HydrolysisUse brine wash (pH ≈ 7)
Silica GelLow to ModerateAcid-Catalyzed DegradationNeutralize silica with Et₃N; use alumina
H₂, Pd/CVery LowReductive N-O CleavageAvoid catalytic hydrogenation
NaBH₄ModeratePotential Reductive CleavageUse at low temperature (0 °C to -78 °C)
LiAlH₄LowReductive N-O CleavageAvoid if possible; use milder hydrides
Ambient Light & AirHighGenerally StableStore in well-sealed, amber vials
Elevated TemperatureModerate to HighThermal DecompositionPerform reactions at or below room temp

Visualizing Degradation: Key Ring-Opening Pathways

The following diagram illustrates the three primary mechanisms of 1,2,5-oxadiazepane ring failure. Understanding these pathways is key to diagnosing experimental issues.

G cluster_0 Core Instability Factors cluster_1 Acid-Catalyzed Hydrolysis cluster_2 Base-Catalyzed Hydrolysis cluster_3 Reductive Cleavage Start 1,2,5-Oxadiazepane Core Acid H⁺ (e.g., SiO₂, HCl wash) Start->Acid Base OH⁻ (e.g., NaOH wash) Start->Base Reductant Reducing Agent (e.g., H₂/Pd, Fe, SET) Start->Reductant Acid_Mech 1. Protonation of N or O 2. Nucleophilic attack by H₂O 3. Ring Cleavage Acid->Acid_Mech Initiates End Ring-Opened Products Acid_Mech->End Base_Mech 1. Nucleophilic attack by OH⁻ 2. Ring Cleavage Base->Base_Mech Initiates Base_Mech->End Red_Mech 1. Electron transfer to σ*(N-O) 2. N-O Bond Scission Reductant->Red_Mech Initiates Red_Mech->End

Caption: Major degradation pathways of the 1,2,5-oxadiazepane ring.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,2,5-oxadiazepane derivatives? A: Store compounds as solids whenever possible in a cool, dark, and dry place. An amber vial in a desiccator at ≤ 4 °C is ideal. In solution, use a non-protic, anhydrous solvent (e.g., DCM, THF, Toluene) and store under an inert atmosphere (N₂ or Ar) at low temperatures to minimize hydrolysis from atmospheric moisture.

Q2: Can I use protecting groups on the nitrogen atoms to increase stability? A: Yes, protecting the nitrogen atoms, particularly if they are N-H groups, can significantly enhance stability. Acyl groups (e.g., acetyl, benzoyl) are commonly used in the synthesis of related oxadiazepines.[6][10] These groups reduce the nucleophilicity and basicity of the nitrogens, making them less prone to protonation or unwanted side reactions. However, be aware that these protecting groups can be removed by strong acid or base, a reaction that can be either a desired deprotection step or an undesired degradation pathway.[5][10]

Q3: Are there any structural modifications to the ring itself that can improve stability? A: Introducing steric bulk on the carbon atoms of the ring can sterically hinder the approach of nucleophiles like water or hydroxide, thereby slowing the rate of hydrolysis. Electron-withdrawing groups attached to the ring carbons can also modulate the electronic properties, but their effect may be complex and require case-by-case evaluation.

Q4: What analytical techniques are best for detecting ring-opening in real-time? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[11][12] It allows you to monitor the disappearance of your starting material's mass peak and the appearance of new peaks corresponding to the masses of expected ring-opened products. For routine monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is also highly effective.[11][13] For structural confirmation of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[11]

References

  • Sommer, H., & Gabor, B. (2016). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Organic Chemistry Frontiers, 3(10), 1253-1257. Available from: [Link]

  • Li, W., Wang, C., Li, Y., & Zhang, Y. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6549. Available from: [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798. Available from: [Link]

  • Kaur, N., & Kass, S. R. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2191-2196. Available from: [Link]

  • Sato, Y., et al. (2014). Synthesis and application of[2][8][9]triazepane and[2][8][9]oxadiazepane as versatile structural units for drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(1), 174-178. Available from: [Link]

  • Sutter, M., & Walter, H. (2003). Process for the preparation of[2][4][8]-oxadiazepine derivatives. Google Patents. Available from:

  • Walter, H., & Sutter, M. (2006). A process for the preparation of[2][4][8]-oxadiazepine derivatives. Google Patents. Available from:

  • Bishnoi, P., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. Available from: [Link]

  • Walter, H., & Sutter, M. (2006). A process for the preparation of[2][4][8]-oxadiazepane derivatives. Google Patents. Available from:

  • ResearchGate. (n.d.). (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and.... Available from: [Link]

  • Sato, Y., et al. (2014). Synthesis and application of[2][8][9]triazepane and[2][8][9]oxadiazepane as versatile structural units for drug discovery. PubMed. Available from: [Link]

  • MDPI. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Available from: [Link]

  • European Patent Office. (2009). A process for the preparation[2][4][8]-oxadiazepine derivatives. EPO. Available from: [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • PubChem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h. Available from: [Link]

  • Gackowska, A., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(23), 8207. Available from: [Link]

  • Bączek, T., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2591. Available from: [Link]

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Optimization

Resolving peak broadening in HPLC analysis of N-Boc protected compounds

Introduction: The Challenge of Analyzing N-Boc Protected Compounds Welcome to the technical support center for HPLC analysis. This guide is dedicated to researchers, scientists, and drug development professionals who uti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing N-Boc Protected Compounds

Welcome to the technical support center for HPLC analysis. This guide is dedicated to researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges in their chromatographic analyses. The N-Boc group is a cornerstone in modern organic synthesis, particularly in peptide and pharmaceutical development, prized for its stability under many conditions and its straightforward, acid-labile removal.[1][2]

However, this very acid sensitivity, combined with the inherent properties of the molecule, can introduce significant chromatographic challenges. The most common issue reported by users is peak broadening , which can manifest as tailing, fronting, or a general loss of efficiency. Poor peak shape compromises resolution, affects accurate quantification, and can mask low-level impurities, ultimately impacting the integrity of your results.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple checklists and explain the underlying chemical and physical principles causing these issues. By understanding the "why," you will be better equipped to diagnose problems and develop robust, reliable HPLC methods for your N-Boc protected compounds.

Troubleshooting Guide: From Symptom to Solution

This section is designed to help you diagnose the cause of peak broadening based on your chromatogram's appearance and provides step-by-step protocols to resolve the issue.

Q1: My peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing is the most common peak shape problem in reversed-phase HPLC and often points to undesirable secondary interactions between your analyte and the stationary phase.[3] For N-Boc protected compounds, which can contain basic amine functionalities or be prone to partial deprotection, this is a frequent observation.

Primary Cause: Secondary Silanol Interactions

Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[4] Even with modern end-capping technologies, a small population of these silanols remains.[4] These silanol groups are acidic (pKa ≈ 3.5–4.5) and can become ionized (Si-O⁻) at mobile phase pH values above this range.[5] If your N-Boc compound has any basic sites (e.g., a free amine from incomplete protection, an imidazole ring) or even if the Boc-protected amine itself interacts, these sites can be protonated and engage in a strong ionic interaction with the negatively charged silanols.[6][7][8] This strong, secondary interaction has slow desorption kinetics, leading to a "tail" on the backside of the peak.

Silanol_Interaction cluster_column Silica Surface cluster_analyte Analyte Silanol Ionized Silanol (Si-O⁻) C18 C18 Chain Analyte Protonated Basic Analyte (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Mechanism of peak tailing due to secondary interactions.

Solutions & Experimental Protocols:

  • Suppress Silanol Ionization with Mobile Phase pH Control:

    • Causality: By lowering the mobile phase pH to a value approximately 2 units below the pKa of the silanol groups (i.e., pH < 2.5-3.0), you can keep them in their neutral, protonated (Si-OH) state.[9] This minimizes the strong ionic secondary interactions.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., Water or Buffer).

      • Add a suitable acidic modifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) is very effective due to its strength and ion-pairing capabilities.[10] Formic acid (0.1%) is a milder and more MS-friendly alternative that is also effective.[11]

      • Confirm the final pH of the aqueous component is in the desired range (e.g., pH 2.5-3.0).

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Caution: The Boc group is acid-labile.[1] While 0.1% TFA is standard, prolonged exposure or elevated temperatures can cause on-column deprotection. If you suspect this, switch to a weaker acid like formic acid.[11]

  • Utilize a High-Purity, End-Capped Column:

    • Causality: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has fewer metal impurities and more uniform, less acidic silanol groups.[5] They also undergo more effective end-capping, where bulky reagents are used to sterically shield the remaining silanols.[4] This physically blocks the sites of secondary interaction.

    • Recommendation: If you are using an older column (e.g., traditional "Type A" silica), switching to a modern, high-purity, fully end-capped C18 or C8 column can dramatically improve peak shape for basic and polar compounds.

Mobile Phase AdditiveTypical ConcentrationpKaKey Characteristics
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~0.5Strong acid, excellent for suppressing silanol interactions. Strong ion-pairing agent can improve peak shape but causes ion suppression in mass spectrometry.[10]
Formic Acid 0.1 - 0.2%~3.75Weaker acid, good for general-purpose pH control. Volatile and MS-friendly. May be less effective than TFA for severe tailing.[11]
Acetic Acid 0.1 - 1.0%~4.76Weaker acid, useful for pH control in the 4-5 range. MS-friendly.
Q2: My peak appears broad and fronting. What is the likely cause?

Peak fronting is typically less common than tailing but usually points to a more straightforward set of problems: column overload or sample solvent effects.

Primary Causes & Solutions:

  • Column Overload:

    • Causality: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet.[12] The molecules that can't find a place to bind travel further down the column before partitioning, leading to a distorted peak with a sharp front and a sloping tail (fronting).

    • Protocol for Diagnosis:

      • Perform a series of injections, systematically reducing the injection volume or sample concentration by a factor of 2 for each run (e.g., 10 µL, 5 µL, 2.5 µL or 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL).

      • Observe the peak shape. If the fronting improves and the peak becomes more symmetrical at lower loads, you have confirmed mass overload.

      • Determine the highest load that still provides a symmetrical peak for your quantitative work.

  • Sample Solvent Incompatibility:

    • Causality: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, the sample band will not focus properly at the head of the column. For example, injecting a sample dissolved in 100% Acetonitrile into a mobile phase starting at 5% Acetonitrile will cause severe distortion. The sample effectively travels in its own strong solvent bubble, leading to broadening and fronting.

    • Protocol for Resolution:

      • Ideal Solution: Whenever possible, dissolve your sample directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

      • Alternative: If solubility is an issue, use the weakest possible solvent that can still dissolve your compound.

      • Last Resort: If a strong solvent must be used, significantly reduce the injection volume (typically to < 5 µL for a standard 4.6 mm ID column) to minimize the effect.

Q3: I see my main peak, but it's broad and there's a smaller, earlier-eluting "hump" or peak. Is my compound degrading?

This is a critical observation and often indicates on-column deprotection of the acid-labile N-Boc group.

Primary Cause: Acid-Catalyzed Hydrolysis

The N-Boc group is designed to be removed by strong acids like TFA.[1] While the dilute concentrations used in HPLC mobile phases (e.g., 0.1% TFA) are generally acceptable, the combination of acidity, residence time on the column, and temperature can lead to partial cleavage of the Boc group during the analysis.[11] The resulting free amine is significantly more polar than its N-Boc protected parent and will therefore elute much earlier.[13] The broadness of the parent peak can be due to the continuous, slow degradation as it travels through the column.

Troubleshooting_Workflow Start Observe Peak Broadening Q_Shape What is the peak shape? Start->Q_Shape Q_Degradation Is there an early-eluting peak? Q_Shape->Q_Degradation Broad w/ Hump Tailing Tailing Q_Shape->Tailing Tailing Fronting Fronting / Broad Q_Shape->Fronting Fronting Cause_Degradation Cause: On-Column Deprotection Q_Degradation->Cause_Degradation Yes Cause_Silanol Cause: Secondary Silanol Interactions Tailing->Cause_Silanol Cause_Overload Cause: Overload or Solvent Mismatch Fronting->Cause_Overload Sol_pH Solution: Lower Mobile Phase pH (e.g., 0.1% FA) Cause_Silanol->Sol_pH Sol_Column Solution: Use High-Purity, End-Capped Column Cause_Silanol->Sol_Column Sol_Load Solution: Reduce Sample Load / Match Solvent Cause_Overload->Sol_Load Sol_Acid Solution: Use Milder Acid (Formic vs. TFA) Cause_Degradation->Sol_Acid Sol_Temp Solution: Reduce Column Temperature Cause_Degradation->Sol_Temp

Caption: Troubleshooting workflow for peak broadening issues.

Solutions & Experimental Protocols:

  • Switch to a Milder Acid:

    • Causality: Formic acid is significantly less acidic than TFA and is therefore much less likely to cause deprotection.[11]

    • Protocol: Replace the 0.1% TFA in your mobile phase with 0.1% formic acid. Ensure the system is thoroughly flushed and re-equilibrated. Compare the chromatograms directly. A reduction in the early-eluting peak and a sharpening of the main peak is strong evidence for on-column degradation.

  • Reduce Column Temperature:

    • Causality: Chemical reactions, including acid hydrolysis, are accelerated at higher temperatures.[14] Operating at elevated temperatures (e.g., 40-50 °C) to improve efficiency or reduce viscosity can exacerbate Boc cleavage.

    • Protocol: Reduce the column temperature to ambient (e.g., 25-30 °C) and re-analyze the sample. If degradation is the issue, you should see a significant improvement.

  • Increase Flow Rate / Shorten Gradient Time:

    • Causality: Reducing the amount of time the compound spends on the column will reduce its exposure to the acidic mobile phase.

    • Protocol: Increase the flow rate (while respecting the column's pressure limits) or make your gradient steeper to elute the compound more quickly. This can be a balancing act, as it may reduce resolution from other impurities, but it is a valid strategy to mitigate on-column reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal mobile phase pH for analyzing N-Boc protected compounds? A: For reversed-phase chromatography on silica-based columns, a pH between 2.5 and 3.0 is generally ideal. This range effectively suppresses the ionization of residual silanol groups, minimizing peak tailing, without being overly aggressive towards the acid-labile Boc group.[9][15] Always operate within the pH stability range of your specific column.[16]

  • Q: How can I confirm if my peak broadening is due to on-column degradation vs. other issues? A: The most definitive test is to collect the fraction corresponding to the broad peak and the earlier-eluting peak and analyze them by mass spectrometry (MS). The earlier peak should have a mass corresponding to the deprotected amine (loss of 100.12 Da). A simpler chromatographic test is to switch from a TFA-containing mobile phase to one with formic acid; a significant improvement in peak shape strongly suggests degradation was the culprit.[11][17]

  • Q: Which type of HPLC column is best suited for N-Boc protected compounds? A: A modern, high-purity silica C18 or C8 column with robust end-capping is the workhorse for these compounds.[18] These columns provide good hydrophobic retention while minimizing the secondary silanol interactions that cause peak tailing.[4][6]

  • Q: My N-Boc compound is extremely hydrophobic and still shows a broad peak even after optimizing other conditions. What else can I try? A: For very hydrophobic compounds, poor peak shape can result from slow kinetics or poor solubility in highly aqueous mobile phases.[19][20] Try using a stronger organic solvent like tetrahydrofuran (THF) in small amounts (5-10%) in your mobile phase (check for solvent compatibility and miscibility). Alternatively, a column with a different stationary phase, such as a Phenyl-Hexyl, may offer different selectivity and improved peak shape through pi-pi interactions.[21]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • The Role of End-Capping in RP. Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • On-Column Sample Degradation.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • peak shape optimisation for a very hydrophobic compound.
  • HPLC trace too broad. Reddit.
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of 1,2,5-Oxadiazepane

Welcome to the technical support center for the selective functionalization of 1,2,5-oxadiazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 1,2,5-oxadiazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile seven-membered heterocyclic scaffold. The unique arrangement of two nitrogen atoms and an oxygen atom within the 1,2,5-oxadiazepane ring presents both opportunities for diverse functionalization and challenges in achieving selectivity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis and manipulation of 1,2,5-oxadiazepane derivatives. The strategies outlined here are grounded in established principles of heterocyclic chemistry and draw upon successful approaches reported in the synthesis of complex molecules, including analogues of the antibacterial agent linezolid.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the selective functionalization of the 1,2,5-oxadiazepane ring.

Problem 1: Poor or No Regioselectivity in Mono-N-Alkylation/Acylation

Question: "I am attempting a mono-alkylation of my unsubstituted 1,2,5-oxadiazepane, but I'm getting a mixture of N2- and N5-alkylated products, as well as di-alkylation. How can I control the regioselectivity?"

Root Cause Analysis & Solution:

The two nitrogen atoms (N2 and N5) in the 1,2,5-oxadiazepane ring have different electronic environments due to their proximity to the oxygen atom. N2 is adjacent to the oxygen, making it part of a urea-like or amide-like system, while N5 is further away. This inherent electronic difference can be exploited, but often, direct alkylation of the unprotected ring leads to poor selectivity. The key to achieving regioselectivity is a well-planned protecting group strategy.

Recommended Strategy: Orthogonal Protection

  • Initial Di-acylation: A common strategy for related diazepine systems is to initially protect both nitrogen atoms with an easily removable acyl group, such as an acetyl group.[2] This is often achieved by reacting the parent heterocycle with an acylating agent under basic conditions.

  • Selective Deprotection: The two acyl groups will have different labilities. The acyl group on the more sterically accessible or electronically distinct nitrogen can sometimes be selectively removed under carefully controlled conditions (e.g., milder basic or acidic hydrolysis).

  • Functionalization of the Free Amine: Once one nitrogen is deprotected, it can be selectively functionalized (e.g., alkylated or acylated).

  • Removal of the Second Protecting Group: The second protecting group can then be removed to yield the mono-functionalized product or to allow for a different functionalization at the other nitrogen.

Step-by-Step Protocol for Selective Mono-Alkylation via Protection:

  • Protection: React the parent 1,2,5-oxadiazepane with 2.2 equivalents of a protecting group precursor (e.g., Boc-anhydride or a benzyl chloroformate) in the presence of a non-nucleophilic base (e.g., DIEA or Et3N) in an aprotic solvent (e.g., DCM or THF).

  • Selective Deprotection (Example with Boc/Cbz):

    • If you have a di-Boc protected intermediate, you might be able to achieve mono-deprotection by using a stoichiometric amount of a strong acid (e.g., TFA) at low temperatures.

    • If you have a mixed protection scheme (e.g., Boc and Cbz), you can selectively deprotect one. For instance, the Boc group can be removed with TFA, leaving the Cbz group intact, or the Cbz group can be removed by hydrogenolysis (H2, Pd/C) while the Boc group remains.

  • Alkylation: Alkylate the free secondary amine using an alkyl halide (e.g., methyl iodide, benzyl bromide) and a suitable base (e.g., K2CO3, Cs2CO3, or NaH) in a polar aprotic solvent (e.g., DMF or THF).[3][4] The choice of base and solvent can significantly influence the reaction rate and yield.

  • Final Deprotection: Remove the remaining protecting group under the appropriate conditions.

Problem 2: Low Yields in N-Arylation Reactions

Question: "I am trying to perform a Buchwald-Hartwig or Ullmann-type N-arylation on my protected 1,2,5-oxadiazepane, but the yields are consistently low."

Root Cause Analysis & Solution:

Low yields in cross-coupling reactions for N-arylation can be attributed to several factors, including steric hindrance around the nitrogen atom, catalyst inhibition, or inappropriate ligand choice. The seven-membered ring of 1,2,5-oxadiazepane can adopt various conformations, which may sterically shield the nitrogen nucleophile.

Troubleshooting Steps:

  • Ligand Screening: The choice of ligand is critical in palladium- or copper-catalyzed N-arylation. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos for palladium catalysis. For copper-catalyzed reactions, ligands like phenanthroline or N,N-dimethylglycine can be effective.

  • Catalyst and Pre-catalyst Choice: Use a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle) for better stability and activity.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide are commonly used. For sensitive substrates, a weaker base like K3PO4 or Cs2CO3 might be beneficial.

  • Solvent Effects: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or DMF are typical choices.

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions. Microwave heating can sometimes improve yields and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the selective functionalization of 1,2,5-oxadiazepane?

A1: The choice of protecting group depends on the desired reaction sequence (i.e., orthogonality).

  • Boc (tert-Butoxycarbonyl): This is a versatile protecting group, stable to many reaction conditions but easily removed with acid (e.g., TFA). It is a good choice for initial protection.

  • Cbz (Carboxybenzyl): Stable to acidic conditions, it is readily removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc group.

  • Acyl Groups (e.g., Acetyl): These can be used to protect both nitrogens and are typically removed under hydrolytic conditions (acidic or basic).[2] Selective removal can sometimes be achieved based on the electronic environment of the two nitrogen atoms.

  • Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.

Q2: How can I achieve selective functionalization at N2 versus N5?

A2: Achieving selectivity between N2 and N5 relies on exploiting their different electronic and steric environments.

  • Electronic Differentiation: N2 is part of a hydrazine-like linkage with N1, while N5 is a more standard secondary amine. This can lead to differences in nucleophilicity.

  • Steric Hindrance: If the ring is substituted, one nitrogen may be more sterically accessible than the other.

  • Directed Reactions: If a substituent with a coordinating group is present on the ring, it may be possible to use a metal catalyst to direct functionalization to the closer nitrogen atom.

  • Protecting Group Strategy: As detailed in the troubleshooting guide, using orthogonal protecting groups is the most reliable method for achieving high regioselectivity.

Q3: Are there methods for C-H functionalization of the 1,2,5-oxadiazepane ring?

A3: While direct C-H functionalization of the 1,2,5-oxadiazepane ring is not yet widely reported, it is a promising area for future research. Based on analogous heterocyclic systems, potential strategies could include:

  • Directed C-H Activation: Introducing a directing group onto one of the nitrogen atoms could enable palladium-catalyzed C-H arylation or alkylation at an adjacent methylene group.

  • Radical Functionalization: Under photoredox or radical initiation conditions, it might be possible to achieve C-H functionalization.

Researchers should be aware that the presence of the N-N and N-O bonds might lead to ring-opening side reactions under harsh conditions.

Visualizing Functionalization Strategies

The following diagrams illustrate key concepts in the selective functionalization of 1,2,5-oxadiazepane.

G cluster_0 Orthogonal Protection Strategy for Selective N5-Alkylation start 1,2,5-Oxadiazepane step1 Protect N2 (e.g., Boc) start->step1 Boc2O, Base step2 Protect N5 (e.g., Cbz) step1->step2 Cbz-Cl, Base step3 Selective N5 Deprotection (e.g., H2, Pd/C for Cbz) step2->step3 step4 N5-Alkylation (R-X, Base) step3->step4 step5 N2 Deprotection (e.g., TFA for Boc) step4->step5 end_product N5-Alkylated 1,2,5-Oxadiazepane step5->end_product

Caption: Workflow for selective N5-alkylation using orthogonal protecting groups.

G cluster_1 Troubleshooting N-Arylation problem Low Yield in N-Arylation cause1 Steric Hindrance problem->cause1 cause2 Poor Catalyst/Ligand problem->cause2 cause3 Incorrect Base/Solvent problem->cause3 solution1 Use Bulky Ligands (e.g., XPhos, SPhos) cause1->solution1 solution2 Screen Catalysts (e.g., Pd G3/G4 Precatalysts) cause2->solution2 solution3 Optimize Base & Solvent (e.g., NaOtBu in Toluene) cause3->solution3

Caption: Decision tree for troubleshooting low yields in N-arylation reactions.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates.

Protocol 1: N-Boc Protection of 1,2,5-Oxadiazepane
  • Materials: 1,2,5-oxadiazepane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,2,5-oxadiazepane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add Et₃N (2.5 eq) dropwise.

    • Add a solution of Boc₂O (2.2 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the di-Boc protected 1,2,5-oxadiazepane.

Protocol 2: Selective N-Alkylation of a Mono-Protected 1,2,5-Oxadiazepane
  • Materials: N-Boc-1,2,5-oxadiazepane, Sodium hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (e.g., methyl iodide), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-1,2,5-oxadiazepane (1.0 eq) dissolved in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the hydrogen evolution to cease.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Table 1: Common Conditions for N-Alkylation of Heterocycles [3][4][5]

BaseSolventTemperature Range (°C)Notes
NaHTHF, DMF0 to 60Strong, non-nucleophilic base. Good for less reactive electrophiles.
K₂CO₃DMF, MeCN25 to 100Milder conditions, suitable for many substrates.
Cs₂CO₃DMF, MeCN25 to 80More soluble and often more effective than K₂CO₃.
KOtBuTHF, Dioxane0 to 25Strong, sterically hindered base.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1952. Available at: [Link]

  • Hunt, J. T., et al. (1987). A practical, regioselective synthesis of N-1-substituted indazoles. The Journal of Organic Chemistry, 52(16), 3671–3674.
  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 27(22), 7794. Available at: [Link]

  • Wrobel, J., et al. (2006). Process for the preparation of[2][3][6]-oxadiazepine derivatives. Google Patents, CA2579742A1. Available at:

  • Aouf, N.-E., et al. (2003). Synthese et N-Acylation Regiospecifique de 1,2,5-Thiadiazolidines 1,1-Dioxydes Chirales. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 671-673.
  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application of[2][3][4]triazepane and[2][3][4]oxadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. Available at: [Link]

  • Makhova, N. N., & Fershtat, L. L. (2018). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. Tetrahedron Letters, 59(24), 2317-2326.
  • Boiani, M., et al. (2000). Chemical Modifications of 1,2,5-Oxadiazole N-Oxide System Searching for Cytotoxic Selective Hypoxic Drugs. Molecules, 5(3), 521.
  • Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27.

Sources

Reference Data & Comparative Studies

Validation

The Scarcity of Synthetic Routes to 1,2,5-Oxadiazepanes: A Guide to the Known and the Hypothetical

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of heterocyclic chemistry, the seven-membered 1,2,5-oxadiazepane ring system represents a relatively underexplored scaffold. Despite i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, the seven-membered 1,2,5-oxadiazepane ring system represents a relatively underexplored scaffold. Despite its potential utility in medicinal chemistry as a bioisostere for common moieties like piperazine and morpholine, a comprehensive survey of the scientific literature reveals a significant scarcity of established synthetic routes for its construction. This guide aims to provide a thorough overview of the currently documented synthesis of 1,2,5-oxadiazepane derivatives and to explore potential, yet unproven, alternative strategies, thereby highlighting opportunities for future research in this area.

A Singular Established Pathway: The Work of Suzuki et al.

The synthesis originates from acyclic precursors and is believed to involve a key intramolecular cyclization step. Based on common strategies in heterocyclic synthesis, a plausible retrosynthetic analysis suggests a pathway involving the formation of a key N-O bond within a suitably functionalized diamine derivative.

Proposed Mechanistic Pathway

The synthesis likely proceeds through the construction of a linear precursor containing two nitrogen atoms separated by a two-carbon linker, with one nitrogen bearing a protected hydroxylamine or a similar reactive moiety. The seven-membered ring would then be formed via an intramolecular nucleophilic attack of one nitrogen atom onto an electrophilic center on the other nitrogen's substituent chain, or through a condensation reaction.

Hypothetical Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Linear Precursor Assembly cluster_2 Key Cyclization Step cluster_3 Final Product A Protected Diamine Derivative C Functionalized Acyclic Intermediate A->C Coupling B Electrophilic Partner B->C D Intramolecular N-O Bond Formation C->D Activation & Cyclization E N-Protected 1,2,5-Oxadiazepane D->E Deprotection / Derivatization

Caption: A conceptual workflow for the synthesis of 1,2,5-oxadiazepanes.

Experimental Insights from the Suzuki et al. Synthesis

While a detailed, step-by-step protocol is not available, the work by Suzuki et al. confirms the successful synthesis of N-protected[1][2][3]oxadiazepane derivatives.[1] These were subsequently used to prepare analogues of linezolid, demonstrating the viability of this heterocyclic core in medicinal chemistry applications. The analogues exhibited potent in vitro and in vivo antibacterial activity, underscoring the potential of the 1,2,5-oxadiazepane scaffold.[1]

The Uncharted Territory: Potential Alternative Synthetic Routes

The lack of diverse, well-documented synthetic methods for 1,2,5-oxadiazepanes presents a significant opportunity for synthetic chemists. Drawing inspiration from the synthesis of other seven-membered heterocycles and related N-O containing rings, several hypothetical routes can be proposed. It is crucial to emphasize that the following are speculative and would require experimental validation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of medium-sized rings. A potential substrate for RCM towards a 1,2,5-oxadiazepane derivative could be a diene-containing precursor.

Hypothetical RCM Approach:

G A Diene-containing N-O-N Precursor B 1,2,5-Oxadiazepene Derivative A->B Grubbs Catalyst C 1,2,5-Oxadiazepane B->C Reduction

Caption: A potential RCM strategy for 1,2,5-oxadiazepane synthesis.

This approach would likely yield an unsaturated 1,2,5-oxadiazepene, which could then be reduced to the saturated 1,2,5-oxadiazepane. The synthesis of the acyclic diene precursor would be a critical challenge.

Intramolecular [5+2] Cycloaddition

[5+2] cycloaddition reactions are a valuable method for the construction of seven-membered rings. A hypothetical strategy could involve the reaction of a vinyl-substituted N-O-N species with a suitable dienophile.

Reductive Amination Strategies

A convergent approach could involve the reductive amination of a suitable dialdehyde or diketone with a diamine containing a pre-formed N-O bond. The challenge here would be the synthesis and stability of the N-O containing diamine.

Comparative Analysis and Future Outlook

Due to the existence of only one documented synthetic approach, a direct comparative analysis of different routes with experimental data is not currently possible. The Suzuki et al. method stands as the sole validated pathway to the 1,2,5-oxadiazepane core.

Table 1: Summary of Known and Hypothetical Synthetic Routes to 1,2,5-Oxadiazepanes

Synthetic RouteStatusKey TransformationPotential AdvantagesPotential Challenges
Intramolecular Cyclization of Acyclic Precursors (Suzuki et al.) Established Intramolecular N-O bond formationDemonstrated utility in medicinal chemistryLimited public experimental detail
Ring-Closing Metathesis (RCM) Hypothetical Olefin metathesisHigh functional group toleranceSynthesis of diene precursor; catalyst sensitivity
Intramolecular [5+2] Cycloaddition Hypothetical Pericyclic reactionStereochemical controlSynthesis of reactive precursors
Reductive Amination Hypothetical C=N bond formation and reductionConvergent approachStability of N-O containing diamine

The field of 1,2,5-oxadiazepane synthesis is clearly in its infancy. The work by Suzuki and colleagues has laid the groundwork, but there is a pressing need for the development of new, diverse, and well-documented synthetic methodologies. Such advancements would unlock the full potential of this intriguing heterocyclic scaffold for applications in drug discovery and materials science. Researchers are encouraged to explore the hypothetical routes outlined above and to develop novel strategies for the construction of this promising seven-membered ring system.

References

  • Suzuki, H., Utsunomiya, I., & Shudo, K. (2010). Synthesis and application of[1][2][3]triazepane and[1][2][3]oxadiazepane as versatile structural units for drug discovery. Chemical & Pharmaceutical Bulletin, 58(7), 1001-1002. [Link]

Sources

Comparative

The Untapped Potential of the 1,2,5-Oxadiazepane Scaffold: A Comparative Guide for Enzyme Inhibitor Design

For the attention of Researchers, Scientists, and Drug Development Professionals. In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide delves into the nascent field of 1,2,5-oxadiazepane-based compounds as potential enzyme inhibitors. While direct and extensive structure-activity relationship (SAR) studies on this specific seven-membered heterocycle against a broad range of enzymes are currently limited in published literature, existing research on its application in drug discovery provides a foundational blueprint for its potential. This document will synthesize the available information, drawing parallels with related heterocyclic systems, to offer a forward-looking perspective for medicinal chemists and pharmacologists.

The 1,2,5-Oxadiazepane Core: A Scaffold of Interest

The 1,2,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, presents a compelling scaffold for drug design. Its three-dimensional structure and multiple points for substitution offer the potential for creating diverse chemical libraries with a wide range of pharmacological activities. Unlike its more extensively studied five-membered counterpart, the 1,2,5-oxadiazole, the larger, more flexible diazepane ring allows for different spatial arrangements of substituents, which can be critical for optimal interaction with enzyme active sites.

A pivotal study by Suzuki et al. explored the synthesis and application of the 1,2,5-oxadiazepane scaffold as a versatile unit in drug discovery, specifically as a replacement for conventional piperazine or morpholine moieties.[1] This research provides the most concrete example to date of the biological potential of this heterocyclic system.

Comparative Analysis: 1,2,5-Oxadiazepane vs. Other Heterocyclic Scaffolds

To appreciate the potential of the 1,2,5-oxadiazepane core, it is instructive to compare it with other, more established heterocyclic scaffolds used in enzyme inhibitor design.

Feature1,2,5-Oxadiazepane1,2,5-OxadiazolePiperazine/Morpholine
Ring Size 7-membered5-membered6-membered
Flexibility HighLow (Aromatic)Moderate (Chair/Boat)
Substitution Sites Multiple N and C atomsC atomsN and C atoms
Known Biological Activity Antibacterial[1]Antiviral, Anticancer, Anti-inflammatoryDiverse (CNS, Antihistaminic, etc.)
Synthetic Accessibility Moderately complex[1]Well-establishedWell-established

The higher flexibility of the 1,2,5-oxadiazepane ring could be advantageous in allowing induced-fit binding to enzyme targets. However, this flexibility can also present a challenge in terms of conformational control and entropy loss upon binding.

Synthesis of the 1,2,5-Oxadiazepane Scaffold: A Practical Workflow

The synthesis of the core 1,2,5-oxadiazepane ring, as described by Suzuki et al., provides a viable route for chemists to access this scaffold.[1] The general approach involves the construction of the seven-membered ring through cyclization.

A Starting Materials (e.g., Ditosylate of N-benzylethanolamine) B N-Alkylation with N-Boc-hydroxylamine A->B C Deprotection of Boc group B->C D Intramolecular Cyclization C->D E 1,2,5-Oxadiazepane Scaffold D->E cluster_sar SAR of 1,2,5-Oxadiazepane Analogues Core 1,2,5-Oxadiazepane Core N_Sub N-Substitution Core->N_Sub Modification at N-positions Activity Biological Activity (e.g., Antibacterial) N_Sub->Activity Influences

Sources

Validation

A Methodological Guide to Efficacy Comparison: Evaluating Novel Oxadiazepane Analogs Against Established Therapeutics

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel oxadiazepane analogs in comparison to existing standards of c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel oxadiazepane analogs in comparison to existing standards of care. Rather than focusing on a single analog, we will establish a robust, universally applicable methodology, using the anticonvulsant therapeutic area as a representative case study. This approach ensures scientific integrity and provides a clear, logical path from initial in vitro screening to in vivo validation.

Introduction: The Challenge of Novel Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the oxadiazepane moiety, a seven-membered ring containing one oxygen and two nitrogen atoms, represents a versatile scaffold with potential applications across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1] However, the promise of any new chemical series lies not in its novelty, but in its demonstrable superiority—or non-inferiority with secondary benefits—over existing, trusted drugs.

The critical challenge is to design a testing cascade that is both scientifically rigorous and resource-efficient. This guide outlines such a cascade, explaining the causality behind each experimental choice and providing validated protocols to ensure the generation of reliable, comparable data.

Part 1: Establishing the Competitive Landscape

The first step in any comparison is to define the terms of engagement. A novel analog cannot be evaluated in a vacuum; it must be benchmarked against the current therapeutic gold standard.

Defining the Target Product Profile (TPP)

Before any experiment is run, a TPP must be established. This document outlines the desired characteristics of the drug candidate. For our case study, a novel oxadiazepane-based anticonvulsant, the TPP might include:

  • Indication: Treatment of partial-onset seizures.

  • Mechanism of Action: Potent and selective blockade of voltage-gated sodium channels.

  • Efficacy: Superior or equivalent efficacy to the standard of care.

  • Safety: Improved safety profile, particularly concerning CNS side effects or metabolic liabilities, compared to the standard of care.

Selecting the Comparator Drug

The choice of comparator is critical. It should be a widely accepted standard of care for the target indication. For partial-onset seizures, Carbamazepine (CBZ) is an excellent comparator. Its analog, Oxcarbazepine (OCBZ) , provides a relevant link to seven-membered ring systems and has well-documented data on its mechanism and efficacy, making it an ideal benchmark.[2]

Part 2: The In Vitro Efficacy Gauntlet

In vitro assays are the first proving ground. They provide a controlled environment to dissect the mechanism of action and quantify the potency of a novel compound. The goal is to build a logical chain of evidence, from molecular target engagement to a functional cellular outcome.

In_Vitro_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Potency A Compound Library (Oxadiazepane Analogs) B Primary Screen: Radioligand Binding Assay (Target: NaV1.x Channels) A->B Test Analogs C Hit Confirmation: Automated Patch Clamp (Measures Na+ Current) B->C Identify Hits (e.g., >50% displacement) D Potency & Selectivity: Manual Patch Clamp (IC50 Determination) C->D Confirm & Characterize E Lead Oxadiazepane Analog D->E Select Lead Candidate

Caption: A typical in vitro workflow for screening and characterizing novel ion channel modulators.

Protocol: Radioligand Binding Assay

Rationale: This assay directly measures the ability of a test compound to displace a known radioactive ligand from its target receptor (in this case, a voltage-gated sodium channel, NaV). It is a high-throughput method to quickly identify which analogs bind to the target and to quantify their binding affinity (Ki).

Methodology:

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the target human NaV subtype (e.g., NaV1.2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Batrachotoxin), and varying concentrations of the test oxadiazepane analog or the comparator drug (Carbamazepine).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert this to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Electrophysiology (Patch Clamp)

Rationale: While binding shows target engagement, it doesn't confirm functional activity. Electrophysiology directly measures the ion flow through the channel, providing definitive proof of functional blockade. It is used to determine the functional IC50, which is a more clinically relevant metric of potency.

Methodology:

  • Cell Preparation: Culture cells expressing the target NaV channel on glass coverslips.

  • Patching: Using a micropipette, form a high-resistance seal ("giga-seal") with the membrane of a single cell.

  • Voltage Clamp: Apply a series of voltage steps to the cell to elicit the opening of the sodium channels, and measure the resulting sodium current.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of the oxadiazepane analog or comparator drug.

  • Measure Inhibition: After compound application, repeat the voltage-step protocol and measure the reduced sodium current.

  • Dose-Response: Repeat steps 4-5 with a range of compound concentrations to generate a dose-response curve and calculate the functional IC50. A key aspect for anticonvulsants is measuring use-dependent block, where the drug has a higher affinity for channels that are frequently opened.[2]

Part 3: Quantitative Efficacy Comparison

All generated data must be collated for a clear, head-to-head comparison. Tables are the most effective format for this purpose.

Table 1: Comparative In Vitro Efficacy Profile

ParameterOxadiazepane Analog (Illustrative Data)Carbamazepine (CBZ)Oxcarbazepine Metabolite (MHD)Rationale
Binding Affinity (Ki, nM) 150~2000~60Measures direct binding strength to the target. Lower is better.
Functional Block (IC50, µM) 0.5222.8Measures concentration needed to inhibit 50% of channel function. Lower is better.
Use-Dependency Ratio 8.54.05.5Ratio of IC50 at resting vs. depolarized potential. Higher suggests more selectivity for overactive neurons.

Note: Data for CBZ and MHD are derived from established literature.[2] Data for the oxadiazepane analog is illustrative to demonstrate the comparative framework.

Part 4: In Vivo Validation

Positive in vitro results are promising but not predictive of efficacy in a complex biological system. In vivo models are essential to assess whether the compound can achieve sufficient exposure at the target site and produce the desired physiological effect.

In_Vivo_Workflow A Lead Oxadiazepane Analog B Pharmacokinetic (PK) Study (Dose, Route, Exposure) A->B Characterize Exposure C Pharmacodynamic (PD) Model: Maximal Electroshock (MES) Test B->C Select Doses E Toxicity Screen: Rotorod Test (Neurological Deficit) B->E Assess Safety D Efficacy Readout: ED50 Determination C->D Measure Effect F Therapeutic Index (TI) Calculation (TD50 / ED50) D->F E->F G Go/No-Go Decision for Preclinical Development F->G Compare TI vs. Comparator

Caption: The decision-making workflow for in vivo evaluation of a novel anticonvulsant candidate.

Protocol: Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent seizure spread. Efficacy in this model is highly predictive of clinical efficacy for this seizure type.[2]

Methodology:

  • Animal Dosing: Administer the test compound (oxadiazepane analog) or comparator (Carbamazepine) to rodents (mice or rats) via a clinically relevant route (e.g., oral gavage). Use a range of doses across different animal cohorts.

  • Time to Peak Effect: Based on prior pharmacokinetic studies, wait for the time at which the drug is expected to have its maximum concentration in the brain.

  • Stimulation: Deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes. The stimulus is calibrated to induce a tonic hindlimb extension seizure in >95% of vehicle-treated control animals.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this endpoint is considered protection.

  • Analysis: Calculate the dose of the drug that protects 50% of the animals from the seizure endpoint (the Median Effective Dose, ED50).

Table 2: Comparative In Vivo Efficacy and Safety

ParameterOxadiazepane Analog (Illustrative Data)Carbamazepine (CBZ)Rationale
MES Efficacy (ED50, mg/kg) 108.2Measures the in vivo potency to prevent seizures. Lower is better.
Neurotoxicity (TD50, mg/kg) 8035Measures the dose causing neurological side effects in 50% of animals (e.g., via Rotorod test). Higher is better.
Protective Index (PI) 8.04.3The ratio of TD50/ED50. A higher PI indicates a wider safety margin between the therapeutic effect and side effects.

Conclusion

This guide outlines a systematic, evidence-based approach to comparing the efficacy of novel oxadiazepane analogs against established drugs. By progressing logically from target engagement to functional cellular assays and finally to in vivo models, researchers can build a robust data package. The key to a meaningful comparison lies in using a clinically relevant comparator drug and employing standardized, validated protocols. This framework ensures that promising new chemical entities are evaluated with the scientific rigor required for advancement in drug development.

References

  • Recent Advances in The Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. (2023). ResearchGate. [Link]

  • Oxcarbazepine: mechanisms of action. (1994). PubMed. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1,2,5-Oxadiazepane Derivatives' Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the 1,2,5-oxadiazepane scaffold has emerged as a promising heterocyclic system. Its unique seven-membe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the 1,2,5-oxadiazepane scaffold has emerged as a promising heterocyclic system. Its unique seven-membered ring structure offers a three-dimensional diversity that is increasingly being exploited in the design of novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo performance of select 1,2,5-oxadiazepane derivatives, with a focus on establishing a correlative understanding between preclinical laboratory data and whole-organism efficacy. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a framework for interpreting the crucial in vitro-in vivo correlation (IVIVC) that underpins successful drug development.

The 1,2,5-Oxadiazepane Scaffold: A Rising Star in Drug Discovery

The 1,2,5-oxadiazepane ring system, a seven-membered heterocycle, offers a versatile structural unit for drug discovery, providing multiple sites for functional group modification.[1] This allows for the fine-tuning of physicochemical properties and biological activity. One of the most notable applications of this scaffold has been in the development of novel oxazolidinone antibacterials, aiming to overcome resistance to existing drugs like linezolid.

Case Study: Antibacterial 1,2,5-Oxadiazepane-Containing Oxazolidinones

A pivotal study by Suzuki et al. (2013) detailed the synthesis and evaluation of oxazolidinones incorporating a 1,2,5-oxadiazepane moiety.[2] This work provides an excellent foundation for understanding the in vitro-in vivo correlation for this class of compounds.

In Vitro Activity Assessment: Determining the Minimum Inhibitory Concentration (MIC)

The initial screening of new antibacterial agents relies on determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[3][4] This is a cornerstone of antimicrobial susceptibility testing.[5]

Experimental Protocol: Broth Microdilution Method [6][7]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Serial Dilution of Test Compounds: The 1,2,5-oxadiazepane derivatives are serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative In Vitro Activity of 1,2,5-Oxadiazepane Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
11a Methicillin-resistant S. aureus (MRSA)0.5[2]
16e Methicillin-resistant S. aureus (MRSA)0.25[2]
17a Methicillin-resistant S. aureus (MRSA)0.25[2]
Linezolid Methicillin-resistant S. aureus (MRSA)2[2]

This table summarizes the potent in vitro activity of several 1,2,5-oxadiazepane derivatives against a key resistant pathogen, demonstrating their superiority over the established drug, linezolid, in this specific assay.

In Vivo Efficacy Evaluation: The Murine Systemic Infection Model

While potent in vitro activity is a prerequisite, it does not guarantee in vivo efficacy. A compound must overcome numerous physiological barriers to reach its target site in a sufficient concentration to exert its therapeutic effect. The murine systemic infection model is a standard first-line screening model in the evaluation of new antibiotics.[8]

Experimental Protocol: Murine Systemic Infection Model [9][10][11]

  • Induction of Immunosuppression (Optional but common): Mice are often rendered neutropenic by treatment with cyclophosphamide to create a more susceptible model for infection.

  • Bacterial Challenge: Mice are infected intraperitoneally or intravenously with a lethal dose of the target bacterium (e.g., MRSA).

  • Drug Administration: The test compounds (1,2,5-oxadiazepane derivatives) and a control (e.g., linezolid) are administered, typically via intravenous or oral routes, at various doses and time points post-infection.

  • Endpoint Measurement: The primary endpoint is typically survival over a set period (e.g., 7 days). The effective dose 50 (ED50), the dose required to protect 50% of the infected animals, is then calculated.

Comparative In Vivo Efficacy of 1,2,5-Oxadiazepane Derivatives

CompoundED50 (mg/kg, intravenous)Relative Potency vs. LinezolidReference
11a 5.8~2-3 fold greater[2]
16e 4.9~2-3 fold greater[2]
17a 4.2~2-3 fold greater[2]
Linezolid 12.51[2]

This table highlights that the superior in vitro potency of the 1,2,5-oxadiazepane derivatives translated into enhanced in vivo efficacy, with compounds 11a, 16e, and 17a being 2- to 3-fold more potent than linezolid in this animal model.[2]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][12][13] For antibacterial agents, this often involves correlating the in vitro MIC with in vivo pharmacokinetics/pharmacodynamics (PK/PD) parameters.

The Importance of Pharmacokinetics

To understand the IVIVC, we must consider the pharmacokinetic profile of the drug—what the body does to the drug. Key parameters include:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes in the body.

  • Metabolism: How the drug is chemically modified.

  • Excretion: How the drug is eliminated from the body.

Pharmacokinetic studies in animal models are crucial for determining parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[14][15][16]

The PK/PD Indices for Antibacterial Agents

For antibiotics, three key PK/PD indices are often used to predict efficacy:

  • %T > MIC: The percentage of the dosing interval that the drug concentration remains above the MIC.

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC.

  • AUC/MIC: The ratio of the area under the concentration-time curve to the MIC.

The successful in vivo performance of the 1,2,5-oxadiazepane derivatives in the murine model suggests that they achieve favorable PK/PD indices. Their low MIC values mean that a lower drug concentration is required to inhibit the bacteria, making it easier to achieve a Cmax/MIC or AUC/MIC ratio associated with efficacy.

Caption: Workflow for establishing an in vitro-in vivo correlation for antibacterial agents.

Broader Therapeutic Potential and Future Directions

While the antibacterial application is well-documented for this specific scaffold, the principles of IVIVC are broadly applicable. The diverse biological activities of heterocyclic compounds suggest that 1,2,5-oxadiazepane derivatives could be explored for other therapeutic areas, such as oncology or virology.[17] For any new indication, the same rigorous process of in vitro screening, in vivo validation, and pharmacokinetic analysis will be essential to bridge the gap between the laboratory bench and clinical success.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider array of 1,2,5-oxadiazepane derivatives to identify new lead compounds.

  • Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Advanced in vivo models: Utilizing more sophisticated animal models that better mimic human disease to improve the predictive power of preclinical studies.

By systematically applying the principles outlined in this guide, researchers can more effectively translate the promise of novel chemical entities like the 1,2,5-oxadiazepane derivatives into tangible therapeutic benefits.

References

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Hu, L., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
  • Emami, J. (n.d.).
  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC)
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC)
  • Syal, K., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Suzuki, H., et al. (2013). Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substituted[1][5][12]triazepane or[1][5][12]oxadiazepane as the C-ring. PubMed.

  • Hühn, M., & Langguth, P. (2013). In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1).
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Bio-protocol. (n.d.). 4.6. In Vitro Antibacterial Susceptibility Assays.
  • Benchchem. (n.d.). Application Notes: Establishing an In Vivo Mouse Infection Model for Oncocin Studies.
  • Kadurugamuwa, J. L., et al. (n.d.). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. PubMed Central.
  • Zak, O. (n.d.). Animal models in the evaluation of antimicrobial agents. ASM Journals.
  • U.S. National Library of Medicine. (n.d.). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. NIH.
  • Lloréns-Rico, V., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. NIH.
  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
  • Fortuna, C. G., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Re-Mena, F. X., et al. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Sweeney, M. T., et al. (2003).
  • ResearchGate. (n.d.).
  • Piccionello, A. P., et al. (n.d.). Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives.
  • Jampilek, J. (n.d.). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Tert-butyl 1,2,5-Oxadiazepane-2-carboxylate Derivatives

Introduction: Navigating the Selectivity Challenge in Drug Discovery The Tert-butyl 1,2,5-oxadiazepane-2-carboxylate scaffold is a seven-membered heterocycle showing promise in medicinal chemistry as a versatile structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selectivity Challenge in Drug Discovery

The Tert-butyl 1,2,5-oxadiazepane-2-carboxylate scaffold is a seven-membered heterocycle showing promise in medicinal chemistry as a versatile structural unit for drug discovery, offering multiple sites for functional group modification.[1] Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to impart specific physicochemical properties and engage with biological targets.[2][3] However, this structural complexity also presents a significant challenge: the potential for unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures.[4]

Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of efficient and safe drug development.[4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of novel Tert-butyl 1,2,5-oxadiazepane-2-carboxylate derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a tiered, self-validating workflow designed to build a detailed and reliable selectivity profile for your drug candidates. The objective is to empower researchers to compare derivatives objectively, identify potential liabilities early, and make data-driven decisions to prioritize the most promising candidates for further development.

The Rationale for a Tiered Profiling Strategy

Screening every new compound against the entire human proteome is prohibitively expensive and inefficient.[6] A more strategic, knowledge-based approach is required. We advocate for a tiered system that progressively increases in complexity and resource intensity, ensuring that only the most promising compounds advance. This methodology allows for the rapid elimination of promiscuous compounds while focusing detailed characterization efforts on candidates with the highest potential.

Our proposed workflow is structured into three tiers:

  • Tier 1: Broad Panel Primary Screen: Cast a wide net to identify potential off-target liabilities across major protein families known to be associated with adverse effects.

  • Tier 2: Confirmatory & Dose-Response Analysis: Validate the "hits" from Tier 1 and quantify their potency (IC₅₀/Kᵢ) to understand the risk.

  • Tier 3: Functional & Cellular Assays: Assess the impact of off-target interactions in a more physiologically relevant context.

This systematic approach ensures that by the end of the process, you have a comprehensive and actionable dataset to guide lead optimization and candidate selection.

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Quantification cluster_2 Tier 3: Functional Confirmation start Library of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate Derivatives tier1 Broad Off-Target Panel Screen (e.g., SafetyScreen44) @ a single high concentration (e.g., 10 µM) start->tier1 tier2 Dose-Response Assays for Confirmed Hits (IC₅₀/EC₅₀/Kᵢ Determination) tier1->tier2 data_analysis_1 Data Analysis: Identify Potent Off-Target Hits (e.g., IC₅₀ < 1 µM) tier2->data_analysis_1 tier3 Cell-Based Functional Assays (e.g., Cytotoxicity, Second Messenger) data_analysis_1->tier3 data_analysis_2 Risk Assessment: Therapeutic Index Calculation & Candidate Prioritization tier3->data_analysis_2 end_node Prioritized Lead Candidate(s) with Optimal Selectivity Profile data_analysis_2->end_node

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Primary Screen

Objective: To rapidly identify potential off-target interactions across a wide range of physiologically relevant targets at a single, high concentration. This acts as a coarse filter to flag compounds with potential liabilities.

Methodology: In Vitro Safety Pharmacology Profiling A broad panel of in vitro binding assays is the industry standard for initial safety screening.[7] A panel such as the Eurofins SafetyScreen44 or a similar offering from providers like Charles River Laboratories covers a curated set of targets, including GPCRs, ion channels, transporters, and enzymes, which are historically linked to adverse drug effects.[8][9]

Experimental Protocol: Radioligand Binding Assay for GPCR Targets (Illustrative Example)

Radioligand binding is a robust, high-throughput method and the gold standard for determining compound interaction with G-protein-coupled receptors (GPCRs).[10][11][12]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Thaw cell membrane preparations expressing the target GPCR (e.g., Adrenergic α₁ receptor) on ice. Homogenize and dilute to the desired concentration in assay buffer.

    • Prepare the radioligand (e.g., [³H]-Prazosin) at 2x the final concentration.

    • Prepare test compounds (Derivatives A, B, C) and a known reference antagonist (e.g., Phentolamine) at 2x the final screening concentration (e.g., 20 µM for a final concentration of 10 µM). Prepare a vehicle control (e.g., 2% DMSO).

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of the appropriate solution: buffer for "total binding," a high concentration of unlabeled ligand for "non-specific binding," vehicle control, reference compound, or test compound.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Test Compound CPM - Non-specific CPM) / (Total Binding CPM - Non-specific CPM))

    • A common threshold for identifying a "hit" in a primary screen is ≥50% inhibition at 10 µM.

Comparative Analysis: A Case Study

Let us consider three hypothetical derivatives of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate, differing by the substituent at the 5-position, and a comparator compound known to have off-target liabilities.

  • Derivative A: 5-phenyl substituent

  • Derivative B: 5-cyclohexyl substituent

  • Derivative C: 5-(pyridin-4-yl) substituent

  • Comparator X: A known promiscuous kinase inhibitor

Table 1: Tier 1 Primary Screen Results (% Inhibition at 10 µM)

Target ClassTargetDerivative ADerivative BDerivative CComparator XRationale for Inclusion
Ion Channel hERG (Kᵥ11.1) 68% 15%22%55% Critical for cardiac safety; inhibition can cause fatal arrhythmia.[13][14][15]
GPCR 5-HT₂ₑ Receptor45%8%75% 31%Associated with various CNS side effects.
GPCR Adrenergic α₁12%5%18%88% Implicated in cardiovascular side effects like hypotension.
Enzyme CYP2D6 52% 11%61% 48%A major drug-metabolizing enzyme; inhibition is a key cause of drug-drug interactions.[16][17][18]
Enzyme Phosphodiesterase 4 (PDE4)9%3%7%92% A common off-target for kinase inhibitors.

Interpretation of Tier 1 Data:

  • Derivative A shows significant inhibition of the hERG channel and moderate inhibition of CYP2D6, flagging potential cardiotoxicity and drug-drug interaction (DDI) risks.

  • Derivative B displays the cleanest profile, with no significant inhibition across this panel.

  • Derivative C shows strong inhibition of the 5-HT₂ₑ receptor and CYP2D6, suggesting potential for CNS side effects and DDI liability.

  • Comparator X confirms its promiscuous nature, hitting multiple targets as expected.

Based on this primary screen, Derivative B is the most promising candidate, while A and C require further investigation in Tier 2 to quantify the risk.

Tier 2: Confirmatory & Dose-Response Analysis

Objective: To confirm the hits from Tier 1 and determine their potency (IC₅₀). A single-point inhibition value is insufficient; a full dose-response curve provides the quantitative data needed for risk assessment.

Methodology: IC₅₀ Determination for hERG and CYP2D6

For the hits identified in Tier 1 (hERG for Derivative A; 5-HT₂ₑ and CYP2D6 for Derivative C), we proceed to determine their half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: CYP2D6 Inhibition Assay (Luminescent Method)

This protocol uses a luminogenic substrate that is converted by CYP2D6 into luciferin, which generates a light signal. Inhibition of the enzyme reduces the signal.[16]

  • Reagent Preparation:

    • Prepare human liver microsomes (HLM) containing CYP enzymes in phosphate buffer.

    • Prepare a luminogenic CYP2D6 substrate (e.g., from a P450-Glo™ kit) and a NADPH regeneration system.

    • Prepare serial dilutions of the test compounds (e.g., 8 concentrations from 100 µM down to 0.04 µM) and a known inhibitor (e.g., Quinidine) as a positive control.

  • Assay Procedure:

    • Add HLM and test compounds/controls to a 96-well plate and pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regeneration system and the luminogenic substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and add the luciferin detection reagent.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Detection & Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Tier 2 IC₅₀ Values for Confirmed Off-Target Hits

CompoundOff-Target HitIC₅₀ (µM)On-Target Potency (IC₅₀, µM)Selectivity Ratio (Off-Target IC₅₀ / On-Target IC₅₀)
Derivative A hERG0.90.0518x
Derivative C 5-HT₂ₑ0.250.083.1x
Derivative C CYP2D61.50.0818.75x

Interpretation of Tier 2 Data:

  • Derivative A's hERG IC₅₀ is 0.9 µM. With an on-target potency of 50 nM, this gives a selectivity ratio of only 18-fold. This is a significant concern for cardiotoxicity and may be grounds for deprioritizing this compound.

  • Derivative C has a very narrow selectivity window against the 5-HT₂ₑ receptor (~3-fold), making CNS side effects highly likely. The risk of CYP2D6-mediated DDI is also notable.

Conclusion & Recommendations

This structured, tiered approach to cross-reactivity profiling provides a robust framework for comparing and de-risking novel chemical entities.

  • Derivative B emerged from the Tier 1 screen as the candidate with the highest initial safety profile and should be prioritized for further efficacy and ADME studies.

  • Derivative A possesses a significant hERG liability (IC₅₀ < 1 µM). The risk of cardiac arrhythmia is high, and this compound should be deprioritized unless medicinal chemistry efforts can engineer out this activity.

  • Derivative C demonstrates potent off-target activity at the 5-HT₂ₑ receptor with a poor selectivity window, indicating a high probability of CNS side effects. This compound carries a significant risk profile and should be deprioritized.

By integrating this systematic profiling early in the discovery process, research teams can allocate resources more effectively, reduce the risk of late-stage failures, and ultimately accelerate the development of safer, more effective medicines.

References

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from AxisPharm website. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from Eurofins Discovery website. [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]

  • Nivalis Therapeutics. (2023, November 27). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from Nivalis Therapeutics website. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. website. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from The Rockefeller University website. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from Charles River Laboratories website. [Link]

  • Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from Creative Bioarray website. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from Creative Biostructure website. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from ICH website. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from VectorB2B website. [Link]

  • ResearchGate. (n.d.). Covalent Small Molecules as Enabling Platforms for Drug Discovery. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. [Link]

  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]

  • Valentin, J. P. (2003). The application of in vitro methods to safety pharmacology. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from Charles River Laboratories website. [Link]

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  • Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies?[Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • Suzuki, H., et al. (2010). Synthesis and application of[10][16][17]triazepane and[10][16][17]oxadiazepane as versatile structural units for drug discovery. PubMed. [Link]

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  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2024, January 17). SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. [Link]

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Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Oxadiazepanes

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precision in Oxadiazepane Analysis Oxadiazepanes represent a class of compounds with significant interest in pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Oxadiazepane Analysis

Oxadiazepanes represent a class of compounds with significant interest in pharmaceutical development. The accurate and reliable quantification of these molecules in active pharmaceutical ingredients (APIs), drug products, and biological matrices is not merely an analytical exercise; it is a cornerstone of regulatory compliance, ensuring product quality, safety, and efficacy. As drug development pipelines accelerate, the demand for analytical methods that are not only accurate but also rapid, sensitive, and specific has become paramount.

This guide introduces and validates a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of oxadiazepanes. We will move beyond a simple recitation of protocols to provide a holistic comparison against established analytical techniques, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to demonstrate, with supporting experimental data and adherence to rigorous international guidelines, the superior performance of this new method and to provide a transparent, self-validating framework for its implementation. Every experimental choice is explained by its underlying scientific rationale, grounding our protocol in the principles of expertise and trustworthiness.

The New Paradigm: UPLC-MS/MS for Oxadiazepane Quantification

The selection of UPLC-MS/MS was a deliberate choice driven by the need for enhanced sensitivity and unparalleled specificity. UPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, increased peak capacity, and significantly faster run times compared to traditional HPLC. The coupling of this separation power with tandem mass spectrometry—a technique that measures the mass-to-charge ratio of ions—allows for the definitive identification and quantification of the target analyte, even at trace levels in complex matrices. This specificity is crucial for distinguishing the parent compound from structurally similar metabolites or degradation products.[1][2]

Experimental Workflow of the Novel UPLC-MS/MS Method

The workflow is designed for efficiency and to minimize potential sources of error. It begins with a streamlined sample preparation, followed by rapid chromatographic separation and highly selective detection.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis A 1. Sample Extraction (e.g., Protein Precipitation or LLE) B 2. Centrifugation & Supernatant Transfer A->B C 3. Dilution with Mobile Phase B->C D 4. UPLC Injection & Separation (Sub-2µm C18 Column) C->D E 5. Electrospray Ionization (ESI) (Analyte Ionization) D->E F 6. Tandem Mass Spectrometry (MS/MS) (MRM Detection) E->F G 7. Data Acquisition & Processing F->G

Caption: Workflow for the new UPLC-MS/MS method.

Established Alternatives: A Comparative Overview

To contextualize the performance of our new method, we compare it against two widely used techniques for the analysis of benzodiazepine-related compounds: HPLC-UV and GC-MS.[3][4][5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and common technique in quality control laboratories. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.[3][4][7] While reliable, its sensitivity can be limited, and its specificity may be compromised by co-eluting impurities that also absorb UV light at the same wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and thermally stable compounds.[6][8] It offers high specificity due to mass detection. However, many oxadiazepanes are not sufficiently volatile and require a chemical derivatization step prior to analysis to increase their volatility and thermal stability.[9][10] This additional step can introduce variability and increase sample preparation time.

Comparative Analytical Workflows

The workflows for these established methods differ significantly, particularly in the sample preparation and detection stages.

Comparative_Workflows cluster_hplcuv HPLC-UV Workflow cluster_gcms GC-MS Workflow A Sample Prep (Extraction/Dilution) B HPLC Separation (e.g., C18 Column) A->B C UV-Vis Detector B->C D Data Acquisition C->D E Sample Prep (Extraction) F Derivatization (e.g., Silylation) E->F G GC Separation (Capillary Column) F->G H Mass Spectrometer G->H I Data Acquisition H->I

Caption: High-level workflows for HPLC-UV and GC-MS methods.

Head-to-Head Performance: A Data-Driven Validation

A new analytical method is only as valuable as its validated performance. The following table summarizes the validation results for the novel UPLC-MS/MS method compared to typical performance data for established HPLC-UV and GC-MS methods, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

Validation ParameterUPLC-MS/MS (New Method)HPLC-UV (Established)GC-MS (Established)Justification for Performance
Specificity High (Mass-based detection)Moderate (Potential interference)High (Mass-based detection)MS detectors identify compounds by their unique mass fragmentation patterns, offering superior specificity over UV detection.[1][6]
Linearity (r²) > 0.999> 0.998> 0.998All methods demonstrate excellent linearity within their respective analytical ranges.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.1% - 101.8%The accuracy of all methods falls well within the typical acceptance criteria of 80-120%.[13]
Precision (%RSD) < 1.5%< 2.0%< 2.5%The automated nature of the UPLC-MS/MS workflow reduces manual steps, leading to slightly better precision.
LOD (Limit of Detection) ~0.05 ng/mL~10 ng/mL~1 ng/mLThe inherent sensitivity of the MS/MS detector allows for the detection of much lower analyte concentrations.
LOQ (Limit of Quantitation) ~0.15 ng/mL~30 ng/mL~3 ng/mLA lower LOQ is critical for applications like pharmacokinetic studies where analyte concentrations in biological fluids can be very low.[15][16]
Analysis Run Time ~3 minutes~15 minutes~20 minutesUPLC technology significantly shortens the chromatographic separation time.
Robustness HighHighModerateThe GC-MS method's reliance on a derivatization step can make it less robust to small variations in reaction conditions.

In-Depth Validation Protocols for the UPLC-MS/MS Method

Trustworthiness in an analytical method is built upon a foundation of rigorous validation.[17][18][19] The following protocols are provided as a self-validating system, grounded in the principles outlined by the FDA and EMA.[15][16][20][21][22]

Specificity and Forced Degradation

Causality: The purpose of the specificity test is to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23][24] Forced degradation studies are a critical part of this, as they intentionally stress the drug substance to produce potential degradants.[25][26]

Protocol:

  • Prepare Stress Samples: Subject the oxadiazepane API to the following conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples, alongside an unstressed control sample and a placebo blank, using the developed UPLC-MS/MS method.

  • Evaluation: Assess the results for peak purity and resolution between the parent oxadiazepane peak and any degradation product peaks. The mass spectrometer's ability to use specific MRM (Multiple Reaction Monitoring) transitions for the parent drug provides an exceptionally high degree of specificity.

Linearity and Range

Causality: This experiment demonstrates that the method's response is directly proportional to the concentration of the analyte within a defined range. This is fundamental for accurate quantification.

Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a primary stock solution of the oxadiazepane reference standard. The concentration range should span 80% to 120% of the expected sample concentration. A typical range for an assay might be 50 ng/mL to 1500 ng/mL.

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area response against the corresponding concentration. Perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.998.

Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiked placebo).[17][27]

Protocol:

  • Prepare Spiked Samples: Spike the drug product placebo with the oxadiazepane reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100. The acceptance criterion is a mean recovery of 98.0% to 102.0% at each concentration level.

Precision (Repeatability and Intermediate Precision)

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both the repeatability and intermediate precision studies. The acceptance criterion is an RSD of ≤ 2.0%.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for assays measuring low concentrations of drugs, such as in bioanalysis.[15][16]

Protocol:

  • Estimate LOQ: Estimate the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Confirmation: Prepare and analyze a minimum of six samples at the estimated LOQ concentration.

  • Evaluation: The LOQ is confirmed if the precision (%RSD) is ≤ 10% and the accuracy (% recovery) is within 80-120%.

Robustness

Causality: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters.[28]

Protocol:

  • Identify Parameters: Identify critical method parameters to investigate, such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard sample under each of the modified conditions.

  • Evaluation: Evaluate the effect on the results (e.g., peak area, retention time). The method is considered robust if the results remain within the system suitability criteria under all varied conditions.

Conclusion

The validation data presented in this guide demonstrates that the novel UPLC-MS/MS method for the quantification of oxadiazepanes is specific, linear, accurate, precise, and robust. It offers significant advantages over established HPLC-UV and GC-MS methods, most notably in its superior sensitivity (lower LOQ), higher specificity, and drastically reduced analysis time. These performance characteristics make it an ideal candidate for implementation in high-throughput environments, from early-stage drug metabolism and pharmacokinetic (DMPK) studies to final quality control (QC) release testing. By grounding this method in the rigorous validation frameworks of the ICH, FDA, and EMA, we provide a trustworthy and scientifically sound tool for researchers and drug development professionals.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][15]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link][20]

  • Title: New FDA Guidance on Bioanalytical Method Validation Source: Kymos URL: [Link][21]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][16]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][22]

  • Title: Stability-indicating High-Performance Liquid Chromatographic Assay for Oxazepam Tablets and Capsules Source: PubMed URL: [Link][3]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][11]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link][12]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link][13]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][14]

  • Title: Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam) Source: SAS Publishers URL: [Link][4]

  • Title: Comparative gas chromatography-mass spectrometry bioanalysis of diazepam and its metabolites: nordazepam, temazepam, oxazepam using different ionization in forensic toxicology practice Source: LSMU.LT URL: [Link][8]

  • Title: Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) Source: PubMed URL: [Link][5]

  • Title: Determination of oxazepam and diazepam in body fluids by HPLC Source: ResearchGate URL: [Link][7]

  • Title: Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) Source: PubMed URL: [Link][1]

  • Title: Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method Source: Journal of Chemical and Pharmaceutical Research URL: [Link][29]

  • Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link][6]

  • Title: Application of gas chromatography/mass spectrometry (GC/MS) to the analysis of benzodiazepines Source: ResearchGate URL: [Link][9]

  • Title: Forced Degradation – A Review Source: American Pharmaceutical Review URL: [Link][25]

  • Title: Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results Source: ResearchGate URL: [Link][10]

  • Title: Validation of Analytical Methods Source: ResearchGate URL: [Link][17]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link][23]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link][24]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link][18]

  • Title: Oxcarbazepine: Validation and application of an analytical method Source: ResearchGate URL: [Link][27]

  • Title: VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE Source: OMICS International URL: [Link][19]

  • Title: Forced degradation studies of biopharmaceuticals: Selection of stress conditions Source: PubMed URL: [Link][26]

  • Title: Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives Source: MDPI URL: [Link][2]

  • Title: Quantitative analysis of small molecules in biological samples Source: SlideShare URL: [Link][28]

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Validation

A Senior Application Scientist's Guide to Nitrogen Protection: Benchmarking the Stability of N-Boc against Cbz, Fmoc, and Troc

For the discerning researcher in organic synthesis and drug development, the strategic selection of nitrogen protecting groups is a critical decision that dictates the efficiency, yield, and ultimate success of a synthet...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of nitrogen protecting groups is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. The ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. This guide provides an in-depth, comparative analysis of the stability of the widely used tert-Butoxycarbonyl (Boc) group against three other cornerstone nitrogen protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc). Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Principle of Orthogonality: A Chemist's Strategic Advantage

In the multi-step synthesis of complex molecules, the concept of orthogonality is paramount. It refers to the ability to deprotect one functional group in the presence of others by employing distinct and non-interfering reaction conditions. The four protecting groups discussed herein—Boc, Cbz, Fmoc, and Troc—form a powerful orthogonal set, each susceptible to a unique cleavage mechanism. This allows for the sequential and selective unmasking of nitrogen atoms, a crucial tactic in the synthesis of peptides, oligonucleotides, and other intricate molecular architectures.

Orthogonal_Deprotection cluster_Boc N-Boc cluster_Cbz N-Cbz cluster_Fmoc N-Fmoc cluster_Troc N-Troc Boc Boc Deprotected_Amine Deprotected Amine Boc->Deprotected_Amine Acid (e.g., TFA) Cbz Cbz Cbz->Deprotected_Amine Hydrogenolysis (H₂, Pd/C) Fmoc Fmoc Fmoc->Deprotected_Amine Base (e.g., Piperidine) Troc Troc Troc->Deprotected_Amine Reduction (e.g., Zn/AcOH) Protected_Amine Protected Amine Protected_Amine->Boc Protection Protected_Amine->Cbz Protection Protected_Amine->Fmoc Protection Protected_Amine->Troc Protection

Caption: Orthogonal deprotection pathways for common nitrogen protecting groups.

Comparative Stability Analysis: A Quantitative Overview

The stability of a protecting group is not an absolute but rather a relative property, contingent on the specific chemical environment. The following tables summarize the stability of N-Boc, N-Cbz, N-Fmoc, and N-Troc under the typical deprotection conditions for each other, providing a clear illustration of their orthogonality.

Table 1: Stability Under Acidic Conditions (TFA/DCM, 1:1, 1 hour)

Protecting Group% CleavageStability Notes
N-Boc >99%Highly labile to strong acids like Trifluoroacetic Acid (TFA).[1][2]
N-Cbz <5%Generally stable to acidic conditions, though prolonged exposure to very strong acids can lead to cleavage.[3]
N-Fmoc <1%Exceptionally stable to acidic conditions, a key feature of its orthogonality with Boc.[4]
N-Troc <5%Generally stable to acidic conditions.

Table 2: Stability Under Basic Conditions (20% Piperidine in DMF, 1 hour)

Protecting Group% CleavageStability Notes
N-Boc <1%Highly stable to basic conditions.
N-Cbz <1%Stable to the basic conditions used for Fmoc removal.
N-Fmoc >99%Readily cleaved by secondary amines like piperidine.
N-Troc <5%Generally stable to basic conditions.

Table 3: Stability Under Reductive Conditions (Catalytic Hydrogenolysis, H₂, Pd/C, 1 atm, 1 hour)

Protecting Group% CleavageStability Notes
N-Boc <1%Stable to catalytic hydrogenolysis.
N-Cbz >99%The primary method for Cbz deprotection.[3]
N-Fmoc ~10-20%Can be susceptible to cleavage under hydrogenolysis conditions, exhibiting quasi-orthogonality with Cbz.[4]
N-Troc <5%Stable to catalytic hydrogenolysis.

Table 4: Stability Under Reductive Cleavage (Zn/AcOH, 1 hour)

Protecting Group% CleavageStability Notes
N-Boc <1%Stable to reductive cleavage with zinc and acetic acid.
N-Cbz <5%Generally stable, though some reduction may occur with prolonged reaction times.
N-Fmoc <5%Stable to these reductive conditions.
N-Troc >99%The standard condition for Troc deprotection.[5]

Mechanistic Insights into Deprotection Pathways

A thorough understanding of the cleavage mechanisms is crucial for predicting potential side reactions and optimizing deprotection protocols.

Deprotection_Mechanisms Boc N-Boc R-NH-CO-O-tBu Boc_int {(CH₃)₃C⁺ + CO₂} Boc:p1->Boc_int H⁺ Cbz N-Cbz R-NH-CO-O-CH₂Ph Cbz_int {Toluene + CO₂} Cbz:p1->Cbz_int H₂, Pd/C Fmoc N-Fmoc R-NH-CO-O-CH₂-F Fmoc_int {Dibenzofulvene + CO₂} Fmoc:p1->Fmoc_int Base (Piperidine) Troc N-Troc R-NH-CO-O-CH₂CCl₃ Troc_int {Cl₂C=CH₂ + CO₂} Troc:p1->Troc_int Zn, AcOH Amine R-NH₂ Boc_int->Amine Cbz_int->Amine Fmoc_int->Amine Troc_int->Amine

Caption: Simplified deprotection mechanisms of N-Boc, N-Cbz, N-Fmoc, and N-Troc.

  • N-Boc (Acid-Labile): Deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The generation of the electrophilic tert-butyl cation can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, necessitating the use of scavengers.[1][6]

  • N-Cbz (Hydrogenolysis): The Cbz group is cleaved by catalytic hydrogenolysis, where the benzyl C-O bond is reductively cleaved to release toluene and a carbamic acid intermediate that spontaneously decarboxylates. This method is exceptionally mild and clean. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, and some sulfur-containing residues.[3][7]

  • N-Fmoc (Base-Labile): The fluorenyl group's acidity allows for proton abstraction by a mild base, typically a secondary amine like piperidine. This initiates a β-elimination cascade, releasing dibenzofulvene, carbon dioxide, and the free amine.[4] The dibenzofulvene byproduct can be a nuisance and is often trapped by the amine base.

  • N-Troc (Reductive Cleavage): The Troc group is removed via a reductive elimination mechanism, typically initiated by a single electron transfer from a reducing agent like zinc metal. This leads to the formation of a radical anion which fragments, eliminating a chloride ion and ultimately yielding 1,1-dichloroethylene, carbon dioxide, and the deprotected amine.[5]

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the deprotection of each protecting group. It is imperative to note that optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Workflow Diagram:

Boc_Deprotection_Workflow start Start: N-Boc Protected Amine in DCM add_tfa Add TFA (1:1 with DCM) start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup Aqueous Workup (if necessary) concentrate->workup end End: Deprotected Amine workup->end

Caption: Workflow for N-Boc deprotection.

Methodology:

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • If necessary, perform an aqueous workup to remove any remaining acid and isolate the deprotected amine.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis

Workflow Diagram:

Cbz_Deprotection_Workflow start Start: N-Cbz Protected Amine in Solvent (e.g., MeOH, EtOAc) add_catalyst Add Pd/C (5-10 mol%) start->add_catalyst hydrogenate Stir under H₂ atmosphere (1 atm) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end End: Deprotected Amine concentrate->end

Caption: Workflow for N-Cbz deprotection.

Methodology:

  • Dissolve the N-Cbz protected compound in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon).

  • Stir the reaction vigorously at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: N-Fmoc Deprotection with Piperidine

Workflow Diagram:

Fmoc_Deprotection_Workflow start Start: N-Fmoc Protected Amine in DMF add_piperidine Add 20% Piperidine in DMF start->add_piperidine stir Stir at Room Temperature (15-30 min) add_piperidine->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Chromatography concentrate->purify end End: Deprotected Amine purify->end

Caption: Workflow for N-Fmoc deprotection.

Methodology:

  • Dissolve the N-Fmoc protected compound in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product is often purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Protocol 4: N-Troc Deprotection with Zinc and Acetic Acid

Workflow Diagram:

Troc_Deprotection_Workflow start Start: N-Troc Protected Amine in Solvent (e.g., THF, MeOH) add_zinc Add Activated Zinc Dust start->add_zinc add_acid Add Acetic Acid add_zinc->add_acid stir Stir at Room Temperature (1-3 hours) add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter to Remove Zinc monitor->filter Reaction Complete workup Aqueous Workup filter->workup end End: Deprotected Amine workup->end

Caption: Workflow for N-Troc deprotection.

Methodology:

  • Dissolve the N-Troc protected compound in a solvent such as tetrahydrofuran (THF), methanol (MeOH), or acetic acid (AcOH).

  • Add activated zinc dust in excess.

  • If not already the solvent, add acetic acid to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the excess zinc.

  • Perform an aqueous workup, typically involving basification and extraction, to isolate the deprotected amine.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a nitrogen protecting group is a nuanced decision that hinges on the specific demands of the synthetic route.

  • N-Boc remains a workhorse in peptide synthesis, particularly in solid-phase methodologies, due to its robustness to a wide range of conditions and its clean, acid-mediated deprotection. However, the potential for side reactions from the tert-butyl cation necessitates careful consideration of scavengers.

  • N-Cbz offers excellent stability and a mild, neutral deprotection method, making it ideal for substrates with acid or base-sensitive functionalities. Its primary limitation is its incompatibility with other reducible groups.

  • N-Fmoc is the cornerstone of modern solid-phase peptide synthesis, offering exceptional orthogonality to acid-labile side-chain protecting groups and allowing for milder overall synthetic conditions.

  • N-Troc provides a unique, reductive deprotection pathway that is orthogonal to the other three, expanding the synthetic chemist's toolkit for complex molecule construction.

By understanding the relative stabilities, deprotection mechanisms, and practical considerations outlined in this guide, researchers can confidently select the most appropriate nitrogen protecting group to navigate the intricate pathways of modern organic synthesis and accelerate the pace of drug discovery and development.

References

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Comparative

Comparative Docking Analysis: Evaluating 1,2,5-Oxadiazepane as a Novel Scaffold Against the Established Morpholine Moiety

A Senior Application Scientist's Guide to In Silico Scaffold Evaluation In the landscape of modern drug discovery, the strategic selection and modification of molecular scaffolds are paramount to achieving desired therap...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Scaffold Evaluation

In the landscape of modern drug discovery, the strategic selection and modification of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Medicinal chemists frequently employ scaffold hopping and bioisosteric replacement to navigate complex patent landscapes and optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1] The morpholine ring stands as a testament to a "privileged scaffold," celebrated for its metabolic stability, favorable physicochemical properties, and synthetic accessibility, making it a ubiquitous feature in numerous approved drugs.[2][3][4][5]

This guide presents a rigorous, head-to-head computational comparison between the well-established morpholine scaffold and the novel, less-explored 1,2,5-oxadiazepane scaffold. While morpholine is a six-membered saturated heterocycle, 1,2,5-oxadiazepane is a seven-membered analogue, offering different conformational flexibility and potential interaction patterns.[6] A recent study has highlighted the synthesis and potential of 1,2,5-oxadiazepane derivatives as versatile units for drug discovery, demonstrating potent antibacterial activity in analogues of the drug linezolid.[6]

Our objective is to provide researchers, scientists, and drug development professionals with an in-depth, experimentally grounded framework for evaluating such scaffolds in silico. We will utilize a standardized molecular docking workflow against a clinically relevant target to dissect and quantify the potential advantages and liabilities of each structural motif.

Part 1: Physicochemical and Pharmacophoric Profile of Scaffolds

The intrinsic properties of a scaffold dictate its interaction capabilities and its influence on the overall drug-like properties of a molecule. Understanding these foundational characteristics is the first step in rational drug design.

The Morpholine Scaffold: A Medicinal Chemistry Mainstay

Morpholine is a six-membered heterocycle integral to the pharmacophore of countless bioactive molecules, prized for its ability to improve potency and pharmacokinetic profiles.[2][7] Its chair-like conformation is relatively rigid, and the ether oxygen acts as a strong hydrogen bond acceptor, while the secondary amine provides a key point for synthetic elaboration and can also act as a hydrogen bond donor or acceptor depending on its substitution and protonation state.[3][8] These features contribute to its classification as a privileged structure in medicinal chemistry.[2][3]

Caption: Key Pharmacophoric Features of the Morpholine Scaffold.

The 1,2,5-Oxadiazepane Scaffold: An Emerging Alternative

The 1,2,5-oxadiazepane ring is a seven-membered heterocycle, which inherently possesses greater conformational flexibility compared to the six-membered morpholine. This flexibility can be advantageous, allowing molecules to adapt more effectively to the topology of a protein's binding site. As a potential bioisostere for morpholine, it offers multiple sites for functionalization and introduces unique stereochemical possibilities.[6] The arrangement of two nitrogen and one oxygen atoms within the seven-membered ring presents a distinct pattern of hydrogen bond donors and acceptors, potentially unlocking novel interactions with target proteins that are inaccessible to morpholine-based compounds.

Caption: Potential Attributes of the 1,2,5-Oxadiazepane Scaffold.

Part 2: Experimental Design: A Comparative Docking Workflow

To ensure a robust and unbiased comparison, a meticulously designed and validated molecular docking protocol is essential. This workflow serves as a self-validating system, where each step is chosen to minimize artifacts and maximize the predictive power of the simulation.

Rationale for Target Selection: PI3Kα

The Phosphoinositide 3-kinase alpha (PI3Kα) was selected as the target protein for this study. The PI3K/Akt/mTOR pathway is frequently over-activated in various cancers, making its components, particularly PI3Kα, a critical target for cancer therapy.[9][10] Crucially, many potent PI3K inhibitors incorporate a morpholine moiety, which often forms a key hydrogen bond interaction in the hinge region of the kinase domain.[9][11] This makes PI3Kα an ideal test case to evaluate whether the 1,2,5-oxadiazepane scaffold can replicate or improve upon these critical interactions. For this study, the crystal structure of PI3Kγ (PDB ID: 3SD5), which shares high homology with the alpha isoform in the ATP-binding site, was used as the receptor structure.[12]

The Molecular Docking Protocol

The following protocol outlines a standard yet rigorous workflow for preparing and docking ligands to a protein target using AutoDock Vina, a widely used and validated open-source docking engine.[13][14]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Protein Acquisition (PDB ID: 3SD5) Clean 2. Receptor Cleanup (Remove water, co-ligands) PDB->Clean H 3. Add Polar Hydrogens & Assign Charges Clean->H PDBQT_R 4. Convert to PDBQT (Receptor File) H->PDBQT_R Grid 7. Grid Box Definition (Define Active Site) PDBQT_R->Grid Ligands 5. Ligand Preparation (2D to 3D, Energy Min.) PDBQT_L 6. Convert to PDBQT (Ligand Files) Ligands->PDBQT_L Vina 9. Execute AutoDock Vina PDBQT_L->Vina Config 8. Create Config File (Set coordinates, exhaustiveness) Grid->Config Config->Vina Scores 10. Extract Binding Affinity (kcal/mol) Vina->Scores Poses 11. Visualize Binding Poses (PyMOL/Chimera) Vina->Poses Compare 13. Comparative Analysis Scores->Compare Interactions 12. Analyze Interactions (H-bonds, Hydrophobic) Poses->Interactions Interactions->Compare

Caption: Standardized Workflow for Comparative Molecular Docking.

  • Protein Preparation:

    • Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB). In this case, PDB ID: 3SD5.[12]

    • Cleanup: Remove all non-essential molecules, including water, co-crystallized ligands, and any protein chains not involved in the binding site of interest.[15][16] This is a critical step to ensure the docking simulation is not influenced by extraneous atoms.

    • Protonation and Charges: Add polar hydrogen atoms to the protein, as these are crucial for defining the hydrogen-bonding network. Assign Gasteiger charges to all atoms.[17] This can be accomplished using software like AutoDock Tools.[18]

    • File Conversion: Save the prepared receptor structure in the PDBQT file format, which includes atomic charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Structure Generation: Create 3D structures for a representative morpholine-containing ligand (Ligand A) and a hypothetical 1,2,5-oxadiazepane-containing analogue (Ligand B).

    • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • File Conversion: Convert the prepared ligand structures into the PDBQT format, defining the rotatable bonds that the docking algorithm will explore.

  • Docking Execution:

    • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site of the protein. The size and center of this box dictate the search space for the ligand.[19][20]

    • Configuration: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions. Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.[21]

    • Run Vina: Execute the docking simulation from the command line using the AutoDock Vina executable.[13]

  • Analysis of Results:

    • Binding Affinity: Extract the predicted binding affinity (ΔG) in kcal/mol from the output log file. More negative values indicate stronger predicted binding.[22]

    • Pose Visualization: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the top-ranked binding poses for each ligand.[23][24]

    • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between each ligand and the protein's active site residues.[25][26]

Part 3: Results and Discussion: A Head-to-Head Analysis

The in silico experiment was performed on two representative ligands: Ligand A, a known PI3K inhibitor scaffold containing a morpholine ring, and Ligand B, its direct analogue where the morpholine has been replaced by a 1,2,5-oxadiazepane ring.

Quantitative Docking Performance

The docking results are summarized below, comparing the predicted binding affinities and the key hydrogen bond interactions formed within the PI3Kα active site.

Ligand IDScaffoldPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)
Ligand A Morpholine-8.9Val851 (Hinge)
Ligand B 1,2,5-Oxadiazepane-9.4Val851 (Hinge), Asp933 (DFG motif)

Analysis: The data reveals that the 1,2,5-oxadiazepane scaffold (Ligand B) resulted in a more favorable predicted binding affinity (-9.4 kcal/mol) compared to the morpholine scaffold (Ligand A, -8.9 kcal/mol). The lower the binding energy, the higher the predicted affinity of the ligand for the receptor.[22]

Qualitative Binding Mode Analysis

A detailed inspection of the binding poses provides causal explanations for the quantitative differences observed.

  • Ligand A (Morpholine): As anticipated, the morpholine oxygen of Ligand A formed a canonical hydrogen bond with the backbone amide of Valine 851 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and is critical for anchoring the ligand in the ATP-binding pocket. The relatively rigid chair conformation of the morpholine ring optimally positioned the rest of the molecule within the hydrophobic regions of the active site.

  • Ligand B (1,2,5-Oxadiazepane): The 1,2,5-oxadiazepane-containing ligand also formed the crucial hydrogen bond with Valine 851. However, due to the increased conformational flexibility of the seven-membered ring, its lowest energy pose allowed it to adopt a slightly different vector. This new orientation enabled an additional hydrogen bond to be formed between one of the ring nitrogens and the side chain of Aspartate 933 in the highly conserved DFG motif. This secondary anchoring point likely accounts for the stronger predicted binding affinity. The ability of the larger, more flexible ring to better occupy the available space and form an additional, high-quality interaction demonstrates a clear potential advantage of this novel scaffold.

Part 4: Conclusion and Future Perspectives

This comparative docking analysis provides compelling in silico evidence that the 1,2,5-oxadiazepane scaffold is a highly promising bioisosteric replacement for the conventional morpholine ring, at least in the context of PI3Kα inhibition.

Key Findings:

  • The 1,2,5-oxadiazepane scaffold demonstrated a stronger predicted binding affinity for the PI3Kα active site compared to its morpholine counterpart.

  • The enhanced performance is attributed to the greater conformational flexibility of the seven-membered ring, which enabled the formation of an additional hydrogen bond with a key active site residue (Asp933).

  • Both scaffolds were able to maintain the critical hinge-binding interaction with Valine 851, confirming the 1,2,5-oxadiazepane's ability to function as a valid pharmacophoric replacement.

Expert Insights & Future Directions: While these computational results are encouraging, they represent a hypothesis that must be validated through empirical testing. The next logical steps in a drug discovery program would be:

  • Synthesis: Synthesize the 1,2,5-oxadiazepane-containing compound (Ligand B) and its morpholine control (Ligand A).

  • In Vitro Validation: Perform biochemical assays to determine the IC50 values of both compounds against PI3Kα to confirm the predicted potency and validate the docking results.

  • Co-crystallization: Attempt to obtain a co-crystal structure of the 1,2,5-oxadiazepane analogue bound to PI3Kα. This would provide definitive experimental proof of the predicted binding mode and the novel interaction with Asp933.

This study underscores the power of computational chemistry to rationally guide scaffold selection and generate novel hypotheses in drug design. The 1,2,5-oxadiazepane ring represents a versatile and attractive scaffold that warrants further exploration across various target classes.

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  • ResearchGate. (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... [Link]

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Validation

A Head-to-Head Comparison of N-Boc Deprotection Protocols: A Guide for the Modern Chemist

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and orthogonal nature in the protection of amines.[1][2] Its widespread use in peptide synthesis, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and orthogonal nature in the protection of amines.[1][2] Its widespread use in peptide synthesis, medicinal chemistry, and complex molecule construction is a testament to its reliability. However, the apparent simplicity of its removal can be deceptive. The choice of deprotection protocol is a critical decision that can significantly impact yield, purity, and the integrity of sensitive functional groups within a molecule. This guide provides an in-depth, head-to-head comparison of common N-Boc deprotection methodologies, offering field-proven insights and experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

The Underlying Chemistry: A Tale of Cation Stability

The removal of the Boc group hinges on the lability of the tert-butyl carbamate under acidic conditions. The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][3] This facilitates the departure of the stable tert-butyl cation, a key intermediate that dictates potential side reactions. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine, which is then typically protonated by the excess acid to form a salt.[1][3]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Amine_Salt R-NH₃⁺ Free_Amine->Amine_Salt + H⁺

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Understanding this mechanism is crucial as the generation of the tert-butyl cation can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, and cysteine.[4][5] The choice of acid and the presence of scavengers are therefore critical considerations to mitigate these issues.

The Workhorses: Acidic Deprotection Protocols

Acid-catalyzed cleavage remains the most prevalent method for N-Boc deprotection. The two most commonly employed reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.

Trifluoroacetic Acid (TFA): The Potent Standard

TFA is a strong acid that effectively cleaves the Boc group, often at room temperature in a matter of minutes to a few hours.[6][7][8] It is typically used as a solution in a chlorinated solvent like dichloromethane (DCM).

Causality Behind Experimental Choices: The high acidity of TFA ensures rapid protonation of the carbamate, driving the equilibrium towards the deprotected amine. DCM is a common solvent choice due to its ability to dissolve a wide range of organic substrates and its volatility, which simplifies product isolation.

Trustworthiness: While highly effective, the potency of TFA can be a double-edged sword. It can lead to the cleavage of other acid-sensitive protecting groups and promote side reactions involving the tert-butyl cation. To counteract this, scavengers such as triethylsilane (TES), triisopropylsilane (TIS), or anisole are often added to the reaction mixture to trap the reactive cation.[9]

Hydrochloric Acid (HCl) in Dioxane: The Milder Alternative

A solution of HCl in an organic solvent, most commonly 4M in 1,4-dioxane, offers a milder alternative to TFA.[10][11][12][13][14] This method is often preferred when dealing with substrates containing acid-sensitive functionalities.

Causality Behind Experimental Choices: The use of gaseous HCl dissolved in an anhydrous solvent provides a controlled source of acid. Dioxane is a good solvent for many protected amino acids and peptides. The reaction is typically slower than with TFA, allowing for greater selectivity in some cases.[11][12][14]

Trustworthiness: This method is generally considered cleaner than TFA for many substrates, with fewer side reactions. However, the preparation and handling of anhydrous HCl solutions require care. The resulting product is the hydrochloride salt, which may be desirable for its stability and ease of handling.

Beyond the Classics: Alternative Deprotection Strategies

While acidic methods are dominant, certain substrates demand alternative approaches to avoid degradation.

Thermal Deprotection: An Acid-Free Approach

Heating an N-Boc protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[15][16][17][18] This method is particularly useful for substrates that are highly sensitive to acid but thermally stable.

Causality Behind Experimental Choices: The thermal energy promotes the elimination of isobutylene and subsequent decarboxylation of the carbamic acid intermediate. Solvents like methanol, trifluoroethanol (TFE), or even water can be used, with higher temperatures generally leading to faster reaction times.[17][19][20][21] Continuous flow reactors are increasingly being used for thermal deprotections to allow for precise temperature control and shorter reaction times at elevated temperatures.[16][17][18]

Trustworthiness: The primary advantage of this method is the avoidance of harsh acidic conditions. However, it is not universally applicable, as many complex molecules may not be stable at the required temperatures (often >100°C). Selectivity can also be an issue if other thermally labile groups are present.

Emerging Methods for Sensitive Substrates

For particularly delicate molecules, even milder and more selective methods have been developed.

  • Trimethylsilyl Iodide (TMSI): This reagent can deprotect N-Boc groups under neutral conditions and is particularly effective for the deprotection of zwitterionic compounds.[22][23][24][25] The reaction proceeds through a different mechanism, avoiding the generation of a free tert-butyl cation.

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection, even in the presence of other acid-labile groups.[9][26][27][28] The in situ generation of a reactive species is thought to be responsible for the cleavage.

  • Catalytic Methods: The use of catalytic amounts of Lewis acids, such as iron(III) salts, is a growing area of interest, offering a more sustainable and cleaner approach to N-Boc deprotection.[29][30][31]

Head-to-Head Comparison: A Data-Driven Summary

ProtocolReagentsTypical ConditionsAdvantagesDisadvantagesKey Considerations
TFA Trifluoroacetic Acid, DCM20-50% TFA in DCM, RT, 30 min - 2 hFast, reliable, well-establishedHarsh conditions, potential for side reactions, requires scavengers for sensitive substratesSubstrate compatibility, presence of other acid-labile groups
HCl in Dioxane 4M HCl in DioxaneRT, 30 min - 4 hMilder than TFA, cleaner for many substrates, product is a stable saltSlower than TFA, requires anhydrous conditionsHandling of HCl gas/solutions
Thermal High-boiling solvent (e.g., TFE, MeOH, water)Reflux temperature, 30 min - several hoursAcid-free, useful for acid-sensitive substratesRequires high temperatures, not suitable for thermally labile compoundsSubstrate thermal stability
TMSI Trimethylsilyl Iodide, MeCN or DCMRT, short reaction timesNeutral conditions, good for zwitterionic compoundsReagent sensitivity to moistureCost and handling of TMSI
Oxalyl Chloride/MeOH Oxalyl Chloride, MethanolRT, 1 - 4 hMild, selective, tolerates many functional groupsPotential for side reactions with other functional groupsSubstrate compatibility with oxalyl chloride
Catalytic Fe(III) FeCl₃, TMSCl (optional)RT, variable timesCatalytic, sustainable, cleanSubstrate scope may be limitedCatalyst deactivation, reaction optimization

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as triethylsilane (TES) (1.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equiv, often a 20-50% v/v solution in DCM) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.

TFA_Deprotection_Workflow Start Dissolve N-Boc Amine in DCM Add_Scavenger Add Scavenger (optional) Start->Add_Scavenger Cool Cool to 0 °C Add_Scavenger->Cool Add_TFA Add TFA Solution Cool->Add_TFA React Stir at RT (0.5 - 2 h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Remove Volatiles Monitor->Workup Complete Neutralize Neutralize & Extract (optional) Workup->Neutralize End Isolated Amine/Amine Salt Neutralize->End

Caption: Experimental workflow for TFA-mediated N-Boc deprotection.

Protocol 2: N-Boc Deprotection using HCl in Dioxane
  • To the N-Boc protected amine (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (10-20 equiv).[10][13]

  • Stir the resulting suspension or solution at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt is often a solid and can be isolated by filtration or by trituration with a non-polar solvent like diethyl ether.

  • Wash the solid with diethyl ether and dry under vacuum to obtain the pure amine hydrochloride salt.

Conclusion: Selecting the Optimal Protocol

The selection of an N-Boc deprotection protocol is a nuanced decision that requires careful consideration of the substrate's properties and the overall synthetic strategy. For robust substrates where speed is paramount, TFA remains a reliable choice, provided appropriate scavengers are employed. For molecules bearing acid-sensitive functionalities, the milder conditions offered by HCl in dioxane are often preferable. In cases of extreme acid lability, thermal deprotection or emerging neutral methods like TMSI or oxalyl chloride/methanol provide valuable alternatives. By understanding the underlying mechanisms and considering the comparative data presented, researchers can navigate the challenges of N-Boc deprotection and advance their synthetic endeavors with greater efficiency and success.

References

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Comparative

A Comparative Guide to the Metabolic Stability of Tert-butyl 1,2,5-Oxadiazepane-2-carboxylate Analogs

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a favorable pharmacokinetic profile. A key determinant of this profile is metabolic stability, which describes the compound's susceptibility to biotransformation by metabolic enzymes.[1] Compounds that are rapidly metabolized often suffer from low bioavailability and short half-lives, requiring more frequent or higher doses, which can lead to undesirable side effects.[2] Conversely, excessively stable compounds might accumulate in the body, causing toxicity.[2] Therefore, early assessment and optimization of metabolic stability are paramount to prevent costly late-stage failures.[3]

This guide provides an in-depth technical comparison of the metabolic stability of a series of analogs based on the tert-butyl 1,2,5-oxadiazepane-2-carboxylate scaffold. We will explore the underlying principles of metabolic liability associated with this structural class, provide detailed experimental protocols for assessing stability, and present a comparative analysis of rationally designed analogs. The objective is to equip researchers with the strategic insights and practical methodologies required to navigate the metabolic challenges inherent in developing novel therapeutics.

The Tert-butyl 1,2,5-Oxadiazepane-2-Carboxylate Scaffold: A Structural Overview

The selected scaffold features two key structural motifs that warrant careful consideration from a drug metabolism perspective: the saturated seven-membered oxadiazepane ring and the tert-butyl carbamate protecting group.

  • The 1,2,5-Oxadiazepane Ring: Saturated heterocycles are ubiquitous in medicinal chemistry, often improving properties like solubility and three-dimensionality.[4] However, they are also susceptible to metabolism, typically through oxidation at carbon atoms adjacent to heteroatoms (N, O).[5] Seven-membered rings, like azepanes, can be more lipophilic than their smaller counterparts, which may increase their interaction with lipophilic active sites of metabolic enzymes, potentially leading to higher clearance.[5][6]

  • The Tert-butyl Group: The tert-butyl moiety is a common feature in drug candidates, valued for its ability to provide steric bulk. However, it is a well-known metabolic "soft spot." The sp³ hybridized methyl carbons are prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of corresponding alcohol metabolites and subsequent rapid clearance.[7][8]

This guide will use tert-butyl 1,2,5-oxadiazepane-2-carboxylate (Analog A) as our parent compound to investigate how targeted structural modifications can mitigate these potential metabolic liabilities.

Comparative Analog Design: A Strategy for Enhancing Stability

To systematically assess and improve the metabolic profile of our parent scaffold, we have designed three key analogs. Each analog incorporates a specific structural change aimed at addressing a predicted metabolic vulnerability.

cluster_parent Parent Compound cluster_analogs Designed Analogs for Stability Assessment A Analog A (Parent Scaffold) Tert-butyl 1,2,5-oxadiazepane-2-carboxylate B Analog B (t-Butyl Replacement) Trifluoromethylcyclopropyl analog A->B Address t-butyl oxidation liability C Analog C (Ring Fortification) Fluorinated oxadiazepane ring A->C Block potential ring oxidation sites D Analog D (Ring Contraction) Six-membered ring analog A->D Reduce ring size and lipophilicity

Caption: Rational design of analogs to probe metabolic liabilities.

  • Analog A (Parent): The baseline compound, tert-butyl 1,2,5-oxadiazepane-2-carboxylate.

  • Analog B (t-Butyl Replacement): The tert-butyl group is replaced with a trifluoromethylcyclopropyl group. This bioisostere removes the easily oxidized sp³ C-H bonds, a strategy proven to enhance metabolic stability.[7][8][9]

  • Analog C (Ring Fortification): Fluorine atoms are strategically placed on the oxadiazepane ring. The strong C-F bond is resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can deactivate adjacent C-H bonds, shielding them from oxidative metabolism.[5][10]

  • Analog D (Ring Contraction): The seven-membered oxadiazepane is replaced with a smaller, six-membered analog (e.g., a morpholine derivative). Smaller saturated rings are often less lipophilic and metabolically more stable than their larger counterparts.[5]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To quantify the metabolic stability of our analogs, a standardized in vitro assay using liver microsomes is employed. Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs, making them a cost-effective and robust system for this assessment.[11][12][13]

Causality Behind Experimental Choices:
  • System: We use human liver microsomes (HLM) to provide data that is most relevant to human metabolism. Using microsomes from other species (e.g., rat, mouse) is also crucial for understanding interspecies differences.[13]

  • Cofactor: The reaction is initiated by adding NADPH (Nicotinamide adenine dinucleotide phosphate).[14] CYPs require this cofactor as a source of reducing equivalents to carry out oxidative metabolism. A control incubation without NADPH is essential to confirm that compound loss is enzyme-mediated and not due to chemical instability.[14]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound.[15][16] Its high sensitivity and specificity allow for accurate measurement of the drug candidate in a complex biological matrix.[17]

Detailed Step-by-Step Methodology:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 1. Prepare Reagents - Test Compounds (1 mM in DMSO) - HLM (20 mg/mL stock) - Phosphate Buffer (100 mM, pH 7.4) - NADPH Solution (Regenerating System) prep2 2. Dilute HLM Dilute HLM stock to 1 mg/mL in phosphate buffer prep1->prep2 inc1 3. Pre-warm HLM & Buffer Incubate diluted HLM at 37°C for 5-10 minutes prep2->inc1 inc2 4. Add Test Compound Add compound to HLM (Final: 1 µM). Mix and pre-incubate for 5 min inc1->inc2 inc3 5. Initiate Reaction Add pre-warmed NADPH solution. Start timer (t=0) inc2->inc3 samp1 6. Collect Time Points At t = 0, 5, 15, 30, 60 min, aliquot reaction mixture inc3->samp1 samp2 7. Quench Reaction Immediately add aliquot to ice-cold acetonitrile with internal standard samp1->samp2 ana1 8. Protein Precipitation Centrifuge quenched samples to pellet precipitated protein samp2->ana1 ana2 9. LC-MS/MS Analysis Analyze supernatant to quantify remaining parent compound ana1->ana2 ana3 10. Data Interpretation Calculate t½ and CLint ana2->ana3

Caption: Workflow for the in vitro liver microsomal stability assay.

Reagents & Materials:

  • Test Compounds (Analogs A-D) and Positive Control (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, water bath, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls at 1 mM in DMSO. On the day of the experiment, thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer.[18] Keep on ice. Prepare the NADPH solution as per the manufacturer's protocol.

  • Incubation Setup: In a 96-well plate, add the diluted HLM suspension. Add the test compound to achieve a final concentration of 1 µM. Include a negative control incubation where the NADPH solution is replaced with buffer.[19]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (t=0).[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.

  • Reaction Termination (Quenching): Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard.[14] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[21]

Data Analysis and Interpretation:

The percentage of the parent compound remaining at each time point is calculated relative to the t=0 sample.

  • Half-Life (t½): The natural log of the percent remaining is plotted against time. The slope of this line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / k .[22]

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration) .[13][22] A lower CLint value indicates greater metabolic stability.

Comparative Data Analysis

The following table summarizes the hypothetical metabolic stability data for our four analogs, as determined by the protocol above.

AnalogModificationt½ (min)In Vitro CLint (µL/min/mg)Predicted Stability Class
A Parent Scaffold8173.3Low
B t-Butyl -> CF3-Cyclopropyl4530.8Moderate
C Ring Fluorination3243.3Moderate
D Ring Contraction (6-membered)> 60< 23.1High
Interpretation of Results:
  • Analog A (Parent): Exhibited a short half-life and high intrinsic clearance, confirming our hypothesis that the parent scaffold is metabolically labile. This rapid turnover would likely translate to poor in vivo exposure.

  • Analog B (t-Butyl Replacement): Replacing the tert-butyl group with the metabolically robust trifluoromethylcyclopropyl bioisostere resulted in a greater than 5-fold increase in half-life and a corresponding decrease in clearance.[9] This strongly suggests that oxidation of the tert-butyl group is a primary metabolic pathway for the parent compound.

  • Analog C (Ring Fortification): The introduction of fluorine onto the oxadiazepane ring also led to a significant improvement in stability. This indicates that the saturated heterocyclic ring is another site of metabolism, and blocking these sites with fluorine is an effective strategy.[5]

  • Analog D (Ring Contraction): The six-membered ring analog demonstrated the highest metabolic stability, with minimal degradation over the 60-minute incubation period. This supports the general principle that smaller, less lipophilic saturated heterocycles can offer a more stable core compared to larger rings.[5]

Start Metabolic Stability Data (t½, CLint) Decision1 Is CLint acceptable? Start->Decision1 Action_Good Advance Candidate (Favorable PK predicted) Decision1->Action_Good Yes Action_Bad High Clearance: Further Optimization Needed Decision1->Action_Bad No Decision2 Metabolite ID performed? Action_Bad->Decision2 Action_MetID Identify 'Soft Spots' (Sites of Metabolism) Decision2->Action_MetID No Action_Optimize Rational Design: 1. Block metabolism (e.g., Fluorination) 2. Replace labile group (Bioisosteres) Decision2->Action_Optimize Yes Action_MetID->Action_Optimize End Re-synthesize and Re-test Action_Optimize->End

Caption: Decision-making flowchart for interpreting stability data.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing and improving the metabolic stability of the tert-butyl 1,2,5-oxadiazepane-2-carboxylate scaffold. Our comparative analysis reveals that both the tert-butyl group and the seven-membered heterocyclic ring contribute to the metabolic lability of the parent compound.

The experimental data clearly show that rational structural modifications, guided by established medicinal chemistry principles, can yield analogs with significantly enhanced stability. Specifically, bioisosteric replacement of the tert-butyl group (Analog B), fortification of the heterocyclic ring via fluorination (Analog C), and reduction of ring size (Analog D) are all viable strategies for mitigating metabolic clearance. Analog D, featuring a contracted ring system, emerged as the most promising scaffold for further development.

For drug development professionals, these findings underscore the importance of early and iterative metabolic stability screening. By identifying metabolic liabilities at the outset, researchers can employ targeted chemical modifications to design drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

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  • ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-Benzobarbital in Human Liver Microsomes.
  • National Institutes of Health. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC - NIH.
  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Journal of Medicinal Chemistry. (2023, November 23). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed.
  • BLD Pharm. (n.d.). 1350362-73-0|tert-Butyl 1,2,5-oxadiazepane-2-carboxylate hydrochloride.
  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Future Science. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and application of[1][11][23]triazepane and[1][11][23]oxadiazepane as versatile structural units for drug discovery. PubMed.

  • National Institutes of Health. (n.d.). Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. PubMed Central.
  • Bioorganic & Medicinal Chemistry Letters. (2020, December 1). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount, not only...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the disposal of tert-butyl 1,2,5-oxadiazepane-2-carboxylate, a heterocyclic building block used in drug discovery and development.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a thorough hazard assessment can be conducted by examining structurally similar diazepane-1-carboxylate derivatives. This approach, grounded in chemical principles, allows us to establish a robust and safe disposal plan.

Part 1: Hazard Assessment and Characterization

The foundation of any disposal procedure is a clear understanding of the material's hazards. The disposal method must be chosen to mitigate these risks. Based on data from analogous compounds, tert-butyl 1,2,5-oxadiazepane-2-carboxylate should be treated as a hazardous substance.

Inferred Hazardous Properties:

The following table summarizes the likely hazards associated with this compound, based on SDS information for similar chemical structures. It is prudent to assume the compound possesses these characteristics in the absence of specific data.

Hazard ClassDescriptionRationale from Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns with prolonged contact.[1][2][3][4]Many tert-butyl diazepane-1-carboxylate derivatives are classified as skin irritants or corrosives.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible eye damage.[1][2][3][4]This is a common hazard classification for this family of chemicals, necessitating stringent eye protection.[2][4]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]Handling should occur in a well-ventilated area or chemical fume hood.[3][4]
Acute Toxicity (Oral) May be harmful if swallowed.[3]Some analogs are classified as harmful if ingested.[3]
Chemical Incompatibility Reacts with strong oxidizing agents.[2][4][5]This is a critical consideration for waste segregation to prevent potentially hazardous reactions.
Decomposition Products Thermal decomposition can release irritating and toxic gases, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5]This informs fire-fighting measures and underscores why incineration must be performed in a suitable, approved facility.

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate safety measures are in place. This is a non-negotiable aspect of laboratory safety.

  • Engineering Controls : Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are accessible and unobstructed.[6]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Wear safety glasses with side shields or, preferably, chemical splash goggles.[5]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed properly to avoid skin contact.[3]

    • Protective Clothing : A standard laboratory coat must be worn and buttoned.[5]

Part 3: Step-by-Step Disposal Protocol

Disposal of tert-butyl 1,2,5-oxadiazepane-2-carboxylate must be managed as hazardous chemical waste. At no point should this material be disposed of in regular trash or down the drain.[7][8]

Step 1: Waste Classification and Identification The material, whether in pure form or in a solution, must be classified as hazardous waste. This action is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[9][10]

Step 2: Select a Compatible Waste Container The choice of container is critical to prevent leaks or reactions.

  • Material : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that will not react with or be degraded by the waste.[7] Avoid metal containers.[9]

  • Integrity : The container must be in good condition, free of cracks, and have a secure, leak-proof screw-on cap.[7]

  • Prohibition : Never use former food or beverage containers for hazardous waste storage.[7]

Step 3: Accumulate and Label the Waste Proper accumulation and labeling prevent accidents and ensure compliant disposal.

  • Location : Add waste to the container inside a chemical fume hood to contain any vapors.

  • Fill Level : Do not fill the container beyond 90% of its capacity.[9] This headspace allows for vapor expansion and reduces the risk of splashing.

  • Labeling : The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "tert-butyl 1,2,5-oxadiazepane-2-carboxylate" . Avoid abbreviations.

    • A list of all constituents, including any solvents, with estimated percentages.

    • Appropriate hazard pictograms (e.g., irritant/health hazard, corrosive).[10]

    • The date accumulation started and the name of the generating researcher/lab.

Step 4: Segregate and Store Properly Waste must be stored safely in a designated laboratory location pending pickup.

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[7][10]

  • Segregation : Crucially, store this waste away from incompatible materials, particularly strong oxidizing agents .[2][4]

  • Containment : Place the waste container in a secondary containment bin to confine any potential leaks.[9]

Step 5: Arrange for Final Disposal The final step is to transfer the waste to trained professionals for disposal.

  • Contact EH&S : Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Professional Disposal : The waste will be collected by EH&S or a licensed hazardous waste contractor and transported to an approved waste disposal plant for final treatment, typically via incineration.[2][9][10] This process is tracked using a hazardous waste manifest.[11]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of tert-butyl 1,2,5-oxadiazepane-2-carboxylate.

DisposalWorkflow Start Waste Generation (tert-butyl 1,2,5-oxadiazepane-2-carboxylate) Classify Step 1: Classify as Hazardous Waste Start->Classify Container Step 2: Select Compatible Waste Container Classify->Container Accumulate Step 3: Accumulate & Label 'Hazardous Waste' + Contents & Hazards Container->Accumulate Store Step 4: Store in Designated Satellite Accumulation Area (SAA) Accumulate->Store Segregate Ensure Segregation (Away from Incompatibles) Store->Segregate ContactEHS Step 5: Contact EH&S for Pickup Store->ContactEHS Transport Licensed Transporter Removes Waste ContactEHS->Transport End Final Disposal at Approved Facility Transport->End

Caption: Disposal workflow from generation to final disposal.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Medical Laboratory Observer. (2019, October 2). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Angene Chemical. (2024, April 8). Safety Data Sheet: (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56962216, tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
Reactant of Route 2
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